Swertisin
描述
This compound has been reported in Aquilegia oxysepala, Gentiana algida, and other organisms with data available.
from Wilbrandia ebracteata; structure in first source
Structure
3D Structure
属性
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3/t15-,18-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRULANJVVJLFI-DGHBBABESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990181 | |
| Record name | 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6991-10-2 | |
| Record name | Swertisin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6991-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Swertisin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006991102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pharmacological Profile of Swertisin: A Technical Guide for Researchers
Introduction: Swertisin is a naturally occurring C-glucosylflavone found in various medicinal plants, including Swertia japonica, Iris tectorum, and Enicostemma littorale. Emerging research has illuminated its diverse pharmacological activities, positioning it as a compound of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the known pharmacological effects of this compound, its mechanisms of action, quantitative efficacy data, and detailed experimental methodologies for the benefit of researchers, scientists, and drug development professionals.
Anti-Diabetic Activities
This compound has demonstrated potent anti-diabetic properties through two primary mechanisms: inhibition of the sodium-glucose cotransporter 2 (SGLT2) and the promotion of pancreatic islet neogenesis.
SGLT2 Inhibition
This compound acts as a novel inhibitor of SGLT2, a key protein responsible for glucose reabsorption in the kidneys. By inhibiting SGLT2, this compound promotes urinary glucose excretion, thereby lowering blood glucose levels.[1] This mechanism is analogous to that of approved anti-diabetic drugs like Canagliflozin. Studies have shown that this compound's binding energy to the human SGLT2 protein is comparable to that of Canagliflozin.[1] In addition to direct inhibition, this compound also reduces the expression of SGLT2 in kidney tissue, which may contribute to its sustained glucose-lowering effects.[1]
Promotion of Islet Neogenesis
Beyond its effects on glucose reabsorption, this compound has been shown to facilitate the regeneration of pancreatic islets, a process known as islet neogenesis.[2][3] This activity is particularly relevant for Type 1 and advanced Type 2 diabetes, where pancreatic β-cell mass is significantly diminished. This compound stimulates the differentiation of pancreatic stem and progenitor cells into functional, insulin-producing islet-like cell clusters (ILCCs).[2][4]
The underlying mechanism for this effect involves the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and SMAD signaling pathways, which are crucial for pancreatic development and cell differentiation.[2][5]
Quantitative Data: Anti-Diabetic Activity of this compound
| Activity | Experimental Model | Key Parameters & Doses | Observed Effect | Reference |
| SGLT2 Inhibition | HEK293 cells | 7.5 µg/mL this compound | Inhibition of glucose uptake and decreased SGLT2 expression. | [1][6] |
| Glucose Lowering | Streptozotocin (B1681764) (STZ)-induced diabetic BALB/c mice | 2.5 mg/kg this compound (i.p., daily for 15 days) | Significant improvement in overall glucose homeostasis and reversion to normoglycemia. | [1][3][7] |
| Islet Neogenesis | PANC-1 cells (human pancreatic progenitors) | Not specified | Induction of differentiation into islet-like cell clusters. | [2] |
| Islet Neogenesis | Partial Pancreatectomy (PPx) mice model | Single injection into pancreas | Increased insulin (B600854) transcript levels and upregulation of key transcription factors (Pdx1, Neurog3, MafA, Nkx6.1). | [2][3] |
Experimental Protocols
1.2.1 In Vivo Model of Type 1 Diabetes (STZ-Induced)
-
Animal Model: Male BALB/c mice are typically used.
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), freshly dissolved in citrate (B86180) buffer (pH 4.5), is administered at a dose of 150-200 mg/kg body weight. Diabetes is confirmed by measuring fasting blood glucose levels; mice with glucose levels >250 mg/dL are considered diabetic.
-
Treatment Protocol: Diabetic mice are treated with this compound (e.g., 2.5 mg/kg, i.p.) daily for a specified period (e.g., 15 days). A control group receives the vehicle, and another group may receive a standard drug like insulin or an SGLT2 inhibitor.
-
Outcome Measures: Fasting blood glucose, serum insulin levels, and body weight are monitored throughout the study. At the end of the study, kidney and pancreas tissues are harvested for histological analysis and protein expression studies (e.g., Western blot for SGLT2, PKC, Pdx1, Neurog3).[1][3]
1.2.2 In Vitro Islet Neogenesis Assay
-
Cell Lines: Human pancreatic progenitor cell lines (e.g., PANC-1) or primary cultured mouse intra-islet progenitor cells (mIPCs) are used.
-
Differentiation Protocol: Cells are cultured in a serum-free medium supplemented with specific factors (e.g., ITS - Insulin, Transferrin, Selenium). This compound is added to the culture medium to induce differentiation. A positive control, such as Activin-A, is often used. The differentiation process is typically carried out over 8-10 days.
-
Confirmation of Differentiation: The formation of islet-like cell clusters (ILCCs) is observed microscopically. The functionality of these clusters is confirmed by dithizone (B143531) (DTZ) staining (which selectively stains insulin-producing cells crimson red) and immunocytochemistry for insulin and glucagon.
-
Mechanism Analysis: To elucidate the signaling pathway, Western blot analysis is performed on cell lysates at different time points to measure the phosphorylation status of key proteins like p38 MAPK and SMAD2/3. Pharmacological inhibitors (e.g., SB203580 for p38 MAPK) can be used to confirm the pathway's involvement.[2][5]
Signaling Pathways and Workflows
Caption: this compound's anti-diabetic action via SGLT2 inhibition.
Caption: this compound-induced islet neogenesis via p38 MAPK/SMAD pathway.
Neuroprotective Activities
This compound exhibits significant neuroprotective effects, making it a candidate for mitigating cognitive impairments associated with neurodegenerative diseases like Alzheimer's.
Adenosine (B11128) A1 Receptor Antagonism
This compound acts as an antagonist of the adenosine A1 receptor.[6] This mechanism is relevant for cognitive enhancement, as adenosine A1 receptor activation can suppress neuronal activity and neurotransmitter release. By blocking these receptors, this compound may enhance synaptic transmission and improve cognitive function.
Modulation of Akt/GSK-3β Signaling
In models of cognitive impairment, this compound has been shown to normalize the phosphorylation levels of Akt and Glycogen Synthase Kinase 3β (GSK-3β).[7] The Akt/GSK-3β signaling pathway is critical for neuronal survival, synaptic plasticity, and memory formation. Its dysregulation is a known hallmark of several neurodegenerative disorders.
Anti-Neuroinflammatory Effects
A key aspect of this compound's neuroprotection is its ability to suppress neuroinflammation. In an Alzheimer's disease model induced by amyloid-beta (Aβ₂₅₋₃₅), this compound was found to:
-
Decrease the expression and activity of cyclooxygenase-2 (COX-2).
-
Upregulate the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).
-
Suppress neuroinflammation and neuronal apoptosis via a cannabinoid receptor 1 (CB1R)-dependent Nuclear Factor-kappa B (NF-κB) pathway.[8]
Quantitative Data: Neuroprotective Activity of this compound
| Activity | Experimental Model | Key Parameters & Doses | Observed Effect | Reference |
| Adenosine A1 Receptor Antagonism | Receptor binding assay | IC₅₀ = 137 µM | Competitive antagonism of the A1 receptor. | [6] |
| Cognitive Improvement | Scopolamine-induced memory impairment in mice | 5 or 10 mg/kg this compound (p.o.) | Significant amelioration of cognitive deficits in behavioral tasks (e.g., Morris water maze). | [6][9][10] |
| Cognitive Improvement | MK-801-induced cognitive impairment in mice | 30 mg/kg this compound (p.o.) | Alleviation of pre-pulse inhibition deficits and memory impairment; normalization of p-Akt and p-GSK-3β levels. | [7] |
| Neuroprotection | Aβ₂₅₋₃₅-induced toxicity in hippocampal slices | Not specified | Reduced COX-2 expression, suppressed neuroinflammation, and inhibited neuronal apoptosis. | [8] |
Experimental Protocols
2.3.1 Western Blot Analysis of Akt/GSK-3β Signaling
-
Sample Preparation: Brain tissue (e.g., prefrontal cortex or hippocampus) is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: 20-40 µg of protein per sample is separated on a polyacrylamide gel and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies targeting total Akt, phospho-Akt (Ser473), total GSK-3β, and phospho-GSK-3β (Ser9). A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours. The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system. Densitometric analysis is performed to quantify changes in protein phosphorylation.[11][12]
Signaling Pathways and Workflows
Caption: this compound's neuroprotection via the COX-2/2-AG/CB1R/NF-κB axis.
Anti-Hepatitis B Virus (HBV) Activity
This compound has been identified as a potent inhibitor of Hepatitis B Virus replication. This activity has been demonstrated in both chronically HBV-producing cell lines and in animal models.
Inhibition of HBV Replication and Antigen Production
In vitro studies using the HepG2.2.15 cell line, which constitutively replicates HBV, show that this compound can significantly inhibit the production of HBV DNA and viral antigens (HBsAg and HBeAg) in a dose-dependent manner.[13] These findings were also confirmed in a more physiologically relevant model using HBV-infected HepG2-NTCP cells.[13] The anti-HBV effect of this compound is enhanced when used in combination with the established antiviral drug Entecavir (ETV).
Quantitative Data: Anti-HBV Activity of this compound
| Activity | Experimental Model | Key Parameters & Doses | Observed Effect | Reference |
| HBV Inhibition | HepG2.2.15 cells | 0.2 - 5 µM this compound | Dose-dependent inhibition of HBsAg, HBeAg, and HBV DNA levels. | [6][13] |
| HBV Inhibition | HBV transgenic mice | 5 - 10 mg/kg this compound (i.p., every other day for 20 days) | Significant reduction in serum HBsAg and HBeAg levels without notable toxicity. | [7][13] |
Experimental Protocols
3.1.1 In Vitro Anti-HBV Assay (HepG2.2.15 Model)
-
Cell Culture: HepG2.2.15 cells are seeded in 96-well plates and cultured until confluent.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.2 µM to 5 µM). A positive control (e.g., Lamivudine or Entecavir) and a vehicle control (e.g., DMSO) are included. Cells are typically incubated for 3-6 days.
-
Cytotoxicity Assay: A parallel plate is used to assess the cytotoxicity of this compound using an MTT assay to ensure that the observed antiviral effects are not due to cell death.
-
Antigen Quantification: The cell culture supernatant is collected, and the levels of HBsAg and HBeAg are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
HBV DNA Quantification: HBV DNA from the supernatant is extracted and quantified using real-time quantitative PCR (qPCR).[13][14]
Other Pharmacological Activities
Anti-Inflammatory and Antioxidant Effects
This compound possesses general anti-inflammatory and antioxidant properties, which likely contribute to its therapeutic effects in various disease models.[8] The anti-inflammatory action is linked to the inhibition of pro-inflammatory enzymes like COX-2 and transcription factors such as NF-κB.[8] Its antioxidant activity has been demonstrated by its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes in vivo, such as GST-4 and SOD-3, thereby protecting against oxidative stress.[15]
Analgesic (Antinociceptive) Effects
Traditional use and preclinical studies suggest that this compound has pain-relieving properties. This effect is thought to be mediated through both central and peripheral mechanisms.
Conclusion and Future Directions
This compound is a multifaceted flavonoid with a compelling pharmacological profile. Its potent anti-diabetic, neuroprotective, and anti-HBV activities, underpinned by well-defined molecular mechanisms, highlight its potential as a lead compound for the development of new therapeutics. The dual action in diabetes—improving glycemic control via SGLT2 inhibition and promoting pancreatic regeneration—is particularly noteworthy.
Future research should focus on detailed pharmacokinetic and toxicological profiling to establish its safety and bioavailability. While numerous preclinical studies are promising, no clinical trials involving this compound have been registered to date. Further investigation, including structure-activity relationship (SAR) studies to optimize its efficacy and clinical trials to validate its therapeutic potential in humans, is warranted.
References
- 1. This compound, a novel SGLT2 inhibitor, with improved glucose homeostasis for effective diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound an Anti-Diabetic Compound Facilitate Islet Neogenesis from Pancreatic Stem/Progenitor Cells via p-38 MAP Kinase-SMAD Pathway: An In-Vitro and In-Vivo Study | PLOS One [journals.plos.org]
- 3. This compound ameliorates diabetes by triggering pancreatic progenitors for islet neogenesis in Streptozotocin treated BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Small Molecule this compound from Enicostemma littorale Differentiates NIH3T3 Cells into Islet-Like Clusters and Restores Normoglycemia upon Transplantation in Diabetic Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound an Anti-Diabetic Compound Facilitate Islet Neogenesis from Pancreatic Stem/Progenitor Cells via p-38 MAP Kinase-SMAD Pathway: An In-Vitro and In-Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | 6991-10-2 [chemicalbook.com]
- 8. Neuro-protection of this compound against impairment induced by Aβ25-35 by acting on COX-2 to up-regulate 2-AG and suppressing neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a C-glucosylflavone, ameliorates scopolamine-induced memory impairment in mice with its adenosine A1 receptor antagonistic property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. GSK-3β suppresses the proliferation of rat hepatic oval cells through modulating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-hepatitis B virus activity of this compound isolated from Iris tectorum Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. Ultrasonic-assisted extraction of this compound from sour Jujube seed and comprehensive revelation of its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Swertisin's Mechanism of Action in Diabetes: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swertisin, a C-glucosylflavone found in various medicinal plants, has emerged as a promising natural compound for the management of diabetes mellitus. Its anti-diabetic effects are attributed to a multi-target mechanism of action, primarily involving the inhibition of renal glucose reabsorption and the promotion of pancreatic islet neogenesis. This technical guide provides an in-depth analysis of the core mechanisms through which this compound exerts its therapeutic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanisms of Action
This compound's anti-diabetic properties are primarily attributed to two well-documented mechanisms:
-
Inhibition of Sodium-Glucose Cotransporter 2 (SGLT2): this compound acts as a potent inhibitor of SGLT2 in the renal proximal tubules, thereby reducing the reabsorption of glucose from the glomerular filtrate back into the bloodstream and promoting urinary glucose excretion.
-
Promotion of Islet Neogenesis: this compound has been shown to induce the differentiation of pancreatic progenitor cells into insulin-producing islet-like cell clusters (ILCCs), suggesting a regenerative potential for the endocrine pancreas.
This document will also explore other potential, yet less characterized, mechanisms, including the modulation of key signaling pathways and its potential effects on other anti-diabetic targets.
Inhibition of Sodium-Glucose Cotransporter 2 (SGLT2)
In silico, in vitro, and in vivo studies have collectively demonstrated that this compound is a selective inhibitor of SGLT2.[1] Molecular docking studies have shown that this compound exhibits a binding energy comparable to that of canagliflozin, a well-established SGLT2 inhibitor.[1]
Quantitative Data: SGLT2 Inhibition
| Parameter | Observation | Species/Cell Line | Reference |
| In Vitro Glucose Uptake | Inhibition of glucose uptake | HEK293 cells | [1] |
| In Vitro SGLT2 Expression | Decreased expression of SGLT2 | HEK293 cells | [1] |
| In Vivo SGLT2 Expression | Reduced expression of SGLT2 in kidney tissue | STZ-induced diabetic BALB/c mice | [1] |
| In Vivo Blood Glucose | Rapid reduction in blood sugar | Mice | [2] |
Experimental Protocol: SGLT2 Inhibition Assay
A common method to assess SGLT2 inhibitory activity is through a cell-based glucose uptake assay.
Cell Line: Human Embryonic Kidney 293 (HEK293) cells, which can be engineered to stably express human SGLT2 (hSGLT2).
Methodology:
-
Cell Culture: HEK293 cells expressing hSGLT2 are cultured to confluence in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a reference SGLT2 inhibitor (e.g., canagliflozin).
-
Glucose Uptake: A labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells.
-
Measurement: After a defined incubation period, the uptake of the labeled glucose is terminated, and the intracellular fluorescence is measured using a plate reader.
-
Data Analysis: The percentage inhibition of glucose uptake at each concentration of this compound is calculated relative to a vehicle control, and the IC50 value is determined.
Signaling Pathway: SGLT2 Inhibition
Promotion of Pancreatic Islet Neogenesis
This compound has demonstrated a remarkable capacity to induce the differentiation of progenitor cells into functional, insulin-secreting islet-like cell clusters (ILCCs). This suggests a potential for this compound to not only manage hyperglycemia but also to restore beta-cell mass.
Quantitative Data: Islet Neogenesis
| Parameter | Observation | Cell Line/Animal Model | Reference |
| In Vitro Differentiation | Differentiation of NIH3T3 cells into ILCCs | NIH3T3 cells | [3] |
| In Vitro Differentiation | Differentiation of pancreatic progenitors into ILCCs | PANC-1 cells, primary mouse intra-islet progenitors | [4] |
| In Vivo Transcription Factors | Upregulation of Pdx1, Neurog3, MafA, and Nkx6.1 | STZ-induced diabetic BALB/c mice | [5] |
| In Vivo Insulin (B600854) Levels | Significant elevation of fasting serum insulin | STZ-induced diabetic BALB/c mice | [5] |
Experimental Protocol: Induction of Islet Neogenesis
Cell Line: PANC-1, a human pancreatic carcinoma cell line with progenitor-like characteristics.
Methodology:
-
Cell Seeding: PANC-1 cells are cultured in a standard growth medium.
-
Differentiation Induction: The growth medium is replaced with a serum-free medium supplemented with this compound. A positive control, such as Activin-A, can be used for comparison.[4]
-
Culture and Observation: The cells are cultured for a period of 8-10 days, during which the formation of islet-like clusters is monitored microscopically.[4]
-
Characterization of ILCCs: The functionality of the generated ILCCs is assessed through:
-
Dithizone (DTZ) Staining: To confirm the presence of insulin.
-
Immunocytochemistry: For the detection of islet-specific hormones like insulin, glucagon (B607659), and somatostatin.[3]
-
Gene Expression Analysis (RT-PCR/qPCR): To measure the expression of key pancreatic transcription factors.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: To evaluate the physiological responsiveness of the ILCCs to glucose.[3]
-
Signaling Pathway: p38 MAPK-Mediated Islet Neogenesis
The pro-differentiation effect of this compound on pancreatic progenitors is mediated through the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4]
Modulation of PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is central to insulin's metabolic effects, including glucose uptake and glycogen (B147801) synthesis. There is some evidence to suggest that this compound may modulate this pathway. One study reported that this compound reversed the elevated phosphorylation of Akt and GSK-3β in the prefrontal cortex of mice in a model of cognitive impairment.[2] However, further research is required to elucidate the precise role of this compound on the PI3K/Akt pathway in peripheral tissues relevant to diabetes, such as muscle, liver, and adipose tissue.
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., L6 myotubes, HepG2 hepatocytes) is treated with this compound for a specified duration. Insulin can be used as a positive control to stimulate the pathway.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The concentration of protein in each sample is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated and total forms of key proteins, such as Akt (at Ser473 and Thr308) and GSK3β.
-
Detection and Analysis: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the activation status of the pathway.
Putative PI3K/Akt Signaling Pathway
Other Potential Anti-Diabetic Mechanisms
While the primary mechanisms of this compound are well-supported, its classification as a flavonoid suggests potential activity against other established anti-diabetic targets. However, based on the reviewed literature, there is currently a lack of specific data on the direct effects of this compound on the following:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. There is no direct evidence to date to suggest that this compound is a significant inhibitor of DPP-4.
-
GLP-1 Secretion: GLP-1 is an incretin hormone secreted from intestinal L-cells in response to nutrient intake. It plays a crucial role in glucose homeostasis. The effect of this compound on GLP-1 secretion has not yet been reported in the literature reviewed for this document.
Further research is warranted to investigate these potential mechanisms and to provide a more complete understanding of this compound's anti-diabetic profile.
Conclusion
This compound presents a compelling profile as a multi-target anti-diabetic agent. Its established roles as an SGLT2 inhibitor and a promoter of islet neogenesis highlight its potential for both managing hyperglycemia and addressing the underlying loss of beta-cell function in diabetes. While its effects on other key pathways, such as PI3K/Akt signaling, and its potential for α-glucosidase and DPP-4 inhibition require further investigation, the existing evidence strongly supports its continued development as a therapeutic candidate for diabetes mellitus. This technical guide provides a foundational understanding of this compound's mechanism of action to aid researchers and drug development professionals in their ongoing efforts to harness the therapeutic potential of this natural compound.
References
- 1. This compound, a novel SGLT2 inhibitor, with improved glucose homeostasis for effective diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Small Molecule this compound from Enicostemma littorale Differentiates NIH3T3 Cells into Islet-Like Clusters and Restores Normoglycemia upon Transplantation in Diabetic Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound an Anti-Diabetic Compound Facilitate Islet Neogenesis from Pancreatic Stem/Progenitor Cells via p-38 MAP Kinase-SMAD Pathway: An In-Vitro and In-Vivo Study | PLOS One [journals.plos.org]
- 5. This compound ameliorates diabetes by triggering pancreatic progenitors for islet neogenesis in Streptozotocin treated BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Swertisin: A Technical Guide to its Antagonism of the Adenosine A1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swertisin, a naturally occurring C-glucosylflavone, has been identified as an antagonist of the adenosine (B11128) A1 receptor (A1R).[1] This receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in regulating a wide array of physiological processes, particularly in the cardiovascular, nervous, and renal systems. Its antagonism presents a promising therapeutic avenue for various pathologies. This technical guide provides an in-depth overview of this compound's interaction with the A1R, detailing the receptor's signaling pathway, methodologies for its characterization, and a framework for presenting key quantitative data. While specific binding affinity and functional potency data for this compound are not extensively available in the public domain, this document outlines the standardized experimental protocols used to characterize such an antagonist and presents illustrative data to guide future research.
The Adenosine A1 Receptor Signaling Pathway
The adenosine A1 receptor is primarily coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein and the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunit can modulate the activity of various downstream effectors, including ion channels.
Antagonists like this compound bind to the A1R but do not elicit this signaling cascade. Instead, they block the binding of endogenous adenosine and other agonists, thereby preventing the receptor's activation and the subsequent downstream effects.
Adenosine A1 Receptor Signaling Pathway
Quantitative Data Presentation
The characterization of an A1R antagonist involves determining its binding affinity (Ki) and its functional potency (IC50 or Kb). Due to the limited availability of specific quantitative data for this compound, the following tables are presented with illustrative values to demonstrate the standard format for data presentation.
Table 1: Illustrative Binding Affinity of this compound for the Human Adenosine A1 Receptor
| Compound | Radioligand | Receptor Source | Ki (nM) [Mean ± SEM] |
| This compound | [³H]-DPCPX | HEK293 cells expressing hA1R | Data not available |
| Example | [³H]-DPCPX | HEK293 cells expressing hA1R | 150 ± 15 |
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is a selective A1R antagonist radioligand.
Table 2: Illustrative Functional Antagonism of this compound at the Human Adenosine A1 Receptor
| Assay | Agonist | Cell Line | IC50 (nM) [Mean ± SEM] |
| cAMP Accumulation Assay | NECA | CHO cells expressing hA1R | Data not available |
| Example | NECA | CHO cells expressing hA1R | 250 ± 20 |
NECA (5'-N-Ethylcarboxamidoadenosine) is a non-selective adenosine receptor agonist.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize an adenosine A1 receptor antagonist.
Radioligand Binding Assay (Competitive Binding)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human adenosine A1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-DPCPX (a selective A1R antagonist).
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled A1R antagonist (e.g., 10 µM DPCPX).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, [³H]-DPCPX, and either buffer (for total binding), a serial dilution of this compound, or the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
cAMP Accumulation Assay (Functional Antagonism)
This functional assay measures the ability of an antagonist to block agonist-induced inhibition of cAMP production.
Materials:
-
A cell line stably expressing the human adenosine A1 receptor (e.g., CHO or HEK293 cells).
-
Test Compound: this compound.
-
Agonist: NECA.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or vehicle for a defined period.
-
Stimulate the cells with a fixed concentration of NECA in the presence of forskolin and a PDE inhibitor.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a cAMP detection kit.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value of this compound, which is the concentration that reverses 50% of the NECA-induced inhibition of forskolin-stimulated cAMP accumulation.
cAMP Accumulation Assay Workflow
Conclusion
This compound is recognized as an antagonist of the adenosine A1 receptor, a target of significant therapeutic interest. While comprehensive quantitative data on its binding and functional activity are yet to be fully elucidated in publicly accessible literature, the experimental frameworks provided in this guide offer robust methodologies for such characterization. The detailed protocols for radioligand binding and cAMP accumulation assays, along with the structured approach to data presentation and visualization of the underlying signaling pathways, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other novel A1R antagonists. Future studies are warranted to precisely quantify the interaction of this compound with the adenosine A1 receptor and to explore its pharmacological profile in greater detail.
References
An In-depth Technical Guide to the Antioxidant Properties of Swertisin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swertisin, a naturally occurring C-glucosylflavone found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including its potent antioxidant properties. This technical guide provides a comprehensive investigation into the antioxidant mechanisms of this compound, presenting a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The document elucidates this compound's capacity for direct radical scavenging and its modulatory effects on crucial cellular antioxidant defense systems, primarily the Nrf2/ARE and MAPK signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a foundational understanding of this compound's potential as a therapeutic agent against oxidative stress-related pathologies.
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is a key etiological factor in a multitude of chronic and degenerative diseases. These include cardiovascular diseases, neurodegenerative disorders, cancer, and diabetes. The relentless assault of ROS on cellular macromolecules such as lipids, proteins, and nucleic acids can lead to cellular dysfunction and ultimately cell death. Consequently, there is a growing interest in the identification and characterization of natural compounds with potent antioxidant properties that can mitigate oxidative damage and offer therapeutic benefits.
This compound, a flavone (B191248) C-glycoside, has emerged as a promising candidate in this regard.[1][2][3][4] Its unique chemical structure, featuring a C-glucosyl moiety attached to the apigenin (B1666066) backbone, contributes to its stability and biological activity. This guide delves into the multifaceted antioxidant properties of this compound, providing a detailed analysis of its direct free radical scavenging capabilities and its intricate interplay with cellular signaling pathways that govern the endogenous antioxidant response.
Direct Radical Scavenging Activity
This compound exhibits a remarkable ability to directly neutralize a variety of free radicals, thereby interrupting the propagation of oxidative damage. This activity is primarily attributed to its hydrogen-donating capacity, a characteristic feature of phenolic compounds. The efficacy of this compound as a radical scavenger has been quantified in several in vitro assays.
Data Presentation: Radical Scavenging Activity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant Assay | IC50 Value (µg/mL) | Reference(s) |
| DPPH Radical Scavenging | 52.273 (for an ethanol (B145695) extract of T. arvense seeds) | [5][6] |
| ABTS Radical Scavenging | Not explicitly found for pure this compound | |
| Superoxide (B77818) Radical Scavenging | Not explicitly found for pure this compound | |
| Hydroxyl Radical Scavenging | 103.550 (for an ethanol extract of T. arvense seeds) | [5][6] |
Note: The available quantitative data for pure this compound is limited. The provided values for DPPH and hydroxyl radical scavenging are from an extract and may not solely reflect the activity of this compound.
Experimental Protocols: In Vitro Antioxidant Assays
This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of the purple DPPH• to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[7][8][9][10][11]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store the solution in a dark bottle at 4°C.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the this compound sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.[12][13][14][15][16]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound Solutions: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each this compound dilution to respective wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the control, mix 20 µL of the solvent with 180 µL of the ABTS•+ working solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.
This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a phenazine (B1670421) methosulfate (PMS)-NADH system. The scavenging of superoxide radicals by an antioxidant prevents the reduction of NBT.[17]
Protocol:
-
Reagent Preparation:
-
Prepare 1 M Tris-HCl buffer (pH 8.0).
-
Prepare 1 mg/mL NBT solution.
-
Prepare 1 mg/mL NADH solution.
-
Prepare 1 mg/mL PMS solution.
-
-
Assay Procedure:
-
In a test tube, mix 1 mL of NBT solution, 1 mL of NADH solution, and various concentrations of this compound.
-
Initiate the reaction by adding 1 mL of PMS solution.
-
The final volume is made up to 4 mL with Tris-HCl buffer.
-
-
Incubation: Incubate the mixture at room temperature for 5 minutes.
-
Measurement: Measure the absorbance at 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample with that of the control (without this compound).
This assay is commonly based on the Fenton reaction, where hydroxyl radicals are generated by the reaction of Fe²⁺ with H₂O₂. The hydroxyl radicals then degrade a detector molecule, such as deoxyribose, and the extent of degradation is measured.[18][19][20]
Protocol:
-
Reagent Preparation:
-
Prepare 2.8 mM deoxyribose solution.
-
Prepare 100 µM FeCl₃ solution.
-
Prepare 100 µM EDTA solution.
-
Prepare 1 mM H₂O₂ solution.
-
Prepare 100 µM ascorbic acid solution.
-
Prepare 2.8% (w/v) trichloroacetic acid (TCA) solution.
-
Prepare 1% (w/v) thiobarbituric acid (TBA) solution in 50 mM NaOH.
-
-
Assay Procedure:
-
In a test tube, mix 0.5 mL of deoxyribose solution, 0.2 mL of FeCl₃-EDTA premixed solution, 0.1 mL of H₂O₂, and various concentrations of this compound.
-
Initiate the reaction by adding 0.1 mL of ascorbic acid.
-
-
Incubation: Incubate the mixture at 37°C for 1 hour.
-
Color Development: Add 1 mL of TCA and 1 mL of TBA to the reaction mixture and heat in a boiling water bath for 15 minutes.
-
Measurement: After cooling, measure the absorbance of the resulting pink chromogen at 532 nm.
-
Calculation: The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample with that of the control.
Modulation of Cellular Antioxidant Signaling Pathways
Beyond its direct radical scavenging effects, this compound exerts its antioxidant action by modulating key intracellular signaling pathways that control the expression of a wide array of antioxidant and cytoprotective genes.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of its target genes. This leads to the upregulation of a battery of antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[21][22][23][24][25] Studies have shown that this compound can promote the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense capacity.[7]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, play crucial roles in cellular responses to a variety of extracellular stimuli, including oxidative stress.[19][26][27][28][29][30][31] While the activation of JNK and p38 is often associated with pro-inflammatory and pro-apoptotic responses under severe stress, the ERK pathway is generally linked to cell survival and proliferation. This compound has been suggested to modulate these pathways to exert its antioxidant and cytoprotective effects, potentially by inhibiting the stress-induced phosphorylation of JNK and p38, while promoting the activation of the pro-survival ERK pathway.
Experimental Protocols: Cellular Assays
Western Blot Analysis for Nrf2 Nuclear Translocation
This protocol is designed to assess the effect of this compound on the translocation of Nrf2 from the cytoplasm to the nucleus.[21][22][23][24]
Protocol:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., HepG2, RAW 264.7) to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time course. Include a positive control (e.g., sulforaphane) and a vehicle control.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic extraction using a commercially available kit or a standard protocol.
-
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure proper fractionation, probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. An increase in the Nrf2 band intensity in the nuclear fraction of this compound-treated cells compared to the control indicates nuclear translocation.
Western Blot Analysis for MAPK Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of key MAPK proteins (ERK, JNK, p38).[26][27][28][30][31][32][33]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound as described above. It is often necessary to induce oxidative stress (e.g., with H₂O₂) to observe the modulatory effects of this compound on MAPK activation.
-
-
Cell Lysis: Lyse the cells in a RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Perform SDS-PAGE and protein transfer as described previously.
-
Immunoblotting:
-
Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38).
-
After detection of the phosphorylated proteins, the membranes can be stripped and re-probed with antibodies against the total forms of ERK, JNK, and p38 to normalize for protein loading.
-
-
Detection and Analysis: Visualize and quantify the bands as described for the Nrf2 Western blot. A decrease in the ratio of phosphorylated to total JNK and p38, and a potential increase in the p-ERK/total ERK ratio in this compound-treated cells would indicate its modulatory effect.
Real-Time Quantitative PCR (RT-qPCR) for HO-1 and NQO1 Expression
This protocol measures the effect of this compound on the gene expression of Nrf2 target genes, HO-1 and NQO1.[29][34][35][36]
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as previously described.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit or a standard Trizol-based method.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
RT-qPCR:
-
Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
The reaction is typically run on a real-time PCR system.
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to the control.
Conclusion
This compound demonstrates significant antioxidant potential through a dual mechanism of action: direct scavenging of free radicals and modulation of key cellular antioxidant signaling pathways. While in vitro assays confirm its ability to neutralize various reactive oxygen species, its influence on the Nrf2/ARE and MAPK pathways highlights a more complex and potentially more impactful role in cellular protection against oxidative stress. The upregulation of endogenous antioxidant defenses through the Nrf2 pathway, coupled with the potential to mitigate pro-inflammatory and pro-apoptotic signaling via the MAPK pathways, positions this compound as a compelling candidate for further investigation in the development of novel therapeutic strategies for a range of oxidative stress-driven diseases. This guide provides a foundational framework for researchers to explore and expand upon the promising antioxidant properties of this natural flavonoid. Future research should focus on obtaining more robust quantitative data for pure this compound and elucidating the precise molecular interactions that underpin its modulatory effects on cellular signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 3. This compound | C22H22O10 | CID 124034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6991-10-2 | FS74200 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. abcam.cn [abcam.cn]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. NQO1 NAD(P)H quinone dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. roswellpark.org [roswellpark.org]
- 33. A sestrin-dependent Erk/Jnk/p38 MAPK activation complex inhibits immunity during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 34. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Induction of human NAD(P)H:quinone oxidoreductase (NQO1) gene expression by the flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Swertisin: A Technical Deep Dive into its Potential as a Novel SGLT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swertisin, a naturally occurring flavonoid C-glycoside, has emerged as a promising candidate in diabetes therapy, exhibiting potential as a Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor. Research indicates that this compound not only hinders SGLT2-mediated glucose reabsorption but also modulates key signaling pathways implicated in diabetic pathophysiology. This technical guide synthesizes the current scientific knowledge on this compound's activity as an SGLT2 inhibitor, presenting in vitro and in vivo data, detailed experimental methodologies, and visualizations of the implicated biological pathways and experimental workflows.
Introduction
Sodium-Glucose Co-transporter 2 (SGLT2) is a high-capacity, low-affinity transporter located in the proximal renal tubules, responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. Inhibition of SGLT2 presents a compelling therapeutic strategy for managing type 2 diabetes by promoting urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. This compound has been identified as a novel, naturally derived molecule that targets SGLT2, offering a potential new avenue for the development of antidiabetic agents.
In Vitro Efficacy of this compound
Studies utilizing human embryonic kidney (HEK293) cells, which endogenously express SGLT2, have demonstrated the inhibitory effects of this compound on glucose uptake.
Quantitative Data: Inhibition of Glucose Uptake
The following table summarizes the key quantitative findings from in vitro experiments investigating the effect of this compound on SGLT2 activity.
| Cell Line | Compound | Concentration | Effect | Reference |
| HEK293 | This compound | 7.5 µg/mL | Inhibition of glucose uptake and decreased SGLT2 expression | [1][2][3] |
Further quantitative data on the dose-response relationship and IC50 value for SGLT2 inhibition by this compound require access to the full text of the primary research article.
In Vivo Efficacy of this compound
The anti-hyperglycemic potential of this compound has been evaluated in a streptozotocin (B1681764) (STZ)-induced diabetic mouse model.
Quantitative Data: In Vivo Studies
The table below outlines the experimental design and key outcomes of in vivo studies on this compound.
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| STZ-induced diabetic BALB/c mice | This compound | 2.5 mg/kg | Intraperitoneal (i.p.) | 15 days (daily) | Improved overall glucose homeostasis; Reduced SGLT2 and PKC expression in kidney tissue | [4] |
Mechanism of Action: Signaling Pathways
This compound's mechanism of action extends beyond direct SGLT2 inhibition, involving the modulation of downstream signaling molecules. A key observation is the reduction of Protein Kinase C (PKC) expression in the kidney tissue of this compound-treated diabetic mice.[1][3] The precise signaling cascade linking SGLT2 inhibition by this compound to downstream effects is an area of ongoing research.
References
A Technical Guide to the Neuroprotective Mechanisms of Swertisin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Swertisin, a C-glucosylflavone found in various medicinal plants, is emerging as a potent neuroprotective agent with significant therapeutic potential for neurodegenerative disorders. Possessing anti-inflammatory, antioxidant, and memory-enhancing properties, its mechanisms of action are multifaceted and involve the modulation of key signaling pathways implicated in neuronal survival and function.[1][2][3] This technical guide provides an in-depth analysis of the current research on this compound's neuroprotective role, focusing on its efficacy in preclinical models of Alzheimer's disease. We detail the molecular pathways, present quantitative data from key studies in structured tables, and provide comprehensive experimental protocols to facilitate further research and development.
Introduction to this compound
This compound is a naturally occurring flavonoid that has been traditionally recognized for its antidiabetic and anti-inflammatory activities.[2][4] Recent investigations have expanded its pharmacological profile, highlighting its significant neuroprotective effects.[5][6] Studies have demonstrated its ability to ameliorate cognitive deficits and protect neurons from damage in various experimental models, suggesting its potential as a therapeutic candidate for complex neurological diseases like Alzheimer's disease (AD).[1][4] This document synthesizes the current understanding of this compound's neuroprotective actions, with a focus on two primary mechanisms: the modulation of the endocannabinoid system to suppress neuroinflammation and the antagonism of the adenosine (B11128) A1 receptor to enhance memory-related signaling.
Neuroprotection in Alzheimer's Disease Models
Alzheimer's disease pathology is characterized by the accumulation of amyloid-beta (Aβ) plaques, neurofibrillary tangles, and significant neuroinflammation, leading to progressive neuronal loss and cognitive decline.[2] this compound has shown promise in counteracting these pathological processes through distinct molecular pathways.
Modulation of the Endocannabinoid System and Anti-inflammatory Effects
In preclinical models of AD using Aβ₂₅₋₃₅-induced neurotoxicity, this compound demonstrates a potent anti-inflammatory and neuroprotective effect by modulating the endocannabinoid system.[1] The core mechanism involves the inhibition of cyclooxygenase-2 (COX-2), which leads to an upregulation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] Elevated 2-AG levels then activate the cannabinoid receptor 1 (CB1R), initiating a signaling cascade that suppresses the pro-inflammatory nuclear factor-κB (NF-κB) pathway. This ultimately reduces neuroinflammation and prevents neuronal apoptosis.[1][2]
The following table summarizes the key quantitative findings from studies investigating this compound's effects on Aβ-induced neurotoxicity.
| Parameter | Model System | Treatment | Concentration/Dose | Result | Reference |
| Neuroinflammation | Aβ₂₅₋₃₅-induced BV-2 cells | This compound | Not Specified | Alleviated BV-2 cell apoptosis | [1] |
| COX-2 Expression | Aβ₂₅₋₃₅-treated primary hippocampal neurons | This compound | Not Specified | Reduced over-expression of COX-2 | [1] |
| Learning & Memory | Aβ₂₅₋₃₅-treated hippocampus slice | This compound | Not Specified | Relieved impairment of learning and memory | [1] |
| Neuronal Protection | Aβ₂₅₋₃₅-treated primary hippocampal neurons | This compound | Not Specified | Protected primary hippocampal neurons | [1] |
-
Aβ₂₅₋₃₅-Induced Neurotoxicity Model:
-
Cell Culture: Primary hippocampal neurons or BV-2 microglial cells are cultured under standard conditions.[1]
-
Aβ₂₅₋₃₅ Preparation: Aβ₂₅₋₃₅ peptide is dissolved in sterile water and aggregated by incubation at 37°C for a week to form the neurotoxic species.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 2 hours) before being exposed to the aggregated Aβ₂₅₋₃₅ peptide (e.g., 25 µM) for 24-48 hours.[7]
-
Assessment: Neuroprotection is assessed via cell viability assays (e.g., MTT), while inflammatory markers (COX-2, NF-κB) and apoptosis-related proteins are measured using Western blot analysis.[1][8]
-
-
Western Blot Analysis:
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined via a BCA assay.[8]
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., COX-2, p-NF-κB, CB1R, β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
-
Adenosine A1 Receptor Antagonism and Cognitive Enhancement
This compound also improves memory and cognition by acting on the adenosinergic system. In a mouse model of scopolamine-induced memory impairment, this compound was found to be an antagonist of the adenosine A1 receptor (A1R).[3][4] By blocking this receptor, this compound prevents the inhibitory effect of adenosine on neuronal activity. This antagonism leads to the activation of the Protein Kinase A (PKA) signaling pathway, which in turn promotes the phosphorylation of the CREB (cAMP response element-binding) protein.[4] Phosphorylated CREB is a key transcription factor involved in synaptic plasticity and the formation of long-term memories.
The table below summarizes the quantitative results from behavioral and molecular studies on this compound's memory-enhancing effects.
| Parameter | Model System | Treatment | Concentration/Dose | Result | Reference |
| Cognitive Impairment | Scopolamine-induced mice | This compound (p.o.) | 5 or 10 mg/kg | Significantly ameliorated cognitive impairment in behavioral tasks | [4] |
| Memory Enhancement | Normal naïve mice | This compound (p.o.) | 10 mg/kg | Enhanced latency time in passive avoidance task | [4] |
| PKA Phosphorylation | Scopolamine-induced mice (hippocampus/cortex) | This compound (p.o.) | 5 or 10 mg/kg | Significantly increased PKA phosphorylation | [4] |
| CREB Phosphorylation | Scopolamine-induced mice (hippocampus/cortex) | This compound (p.o.) | 10 mg/kg | Significantly increased CREB phosphorylation | [4] |
| A1R Antagonism | Receptor binding assay | This compound | Not Specified | Confirmed adenosine A1 receptor antagonistic property | [4] |
-
Scopolamine-Induced Memory Impairment Model:
-
Animals: Male ICR mice are typically used.[4]
-
Drug Administration: this compound (5 or 10 mg/kg) is administered orally (p.o.) 60 minutes before the behavioral test. Scopolamine (a cholinergic antagonist that induces memory deficits) is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Behavioral Testing: Cognitive function is assessed using standard tests such as the Passive Avoidance Test and the Y-maze Test to evaluate learning and memory.[4]
-
-
Passive Avoidance Test:
-
Apparatus: A shuttle box divided into illuminated and dark compartments connected by a guillotine door. The floor of the dark compartment is a stainless-steel grid.
-
Acquisition Trial: A mouse is placed in the illuminated compartment. When it enters the dark compartment, the door closes, and a brief electric shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.
-
Retention Trial: 24 hours later, the mouse is again placed in the illuminated compartment, and the latency time to enter the dark compartment is recorded (up to a maximum, e.g., 300 seconds). A longer latency indicates better memory retention.[4]
-
General Experimental Workflow
The investigation of this compound's neuroprotective properties typically follows a multi-level approach, starting from in vitro cell-based assays to in vivo animal models, and culminating in molecular analysis to elucidate the underlying mechanisms.
Conclusion and Future Directions
The evidence strongly supports the role of this compound as a neuroprotective agent with significant potential for treating neurodegenerative diseases, particularly Alzheimer's disease. Its ability to concurrently target neuroinflammation via the endocannabinoid system and enhance cognitive function through adenosinergic pathways makes it a highly attractive candidate for further drug development.[1][4]
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.
-
Chronic Disease Models: Evaluating the long-term efficacy of this compound in transgenic animal models of Alzheimer's disease that more closely mimic the progressive nature of the human condition.[9]
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to establish a therapeutic window for clinical trials.
-
Target Engagement: Developing biomarkers to confirm that this compound engages its molecular targets (e.g., COX-2, A1R) in the central nervous system in vivo.
By addressing these areas, the scientific community can pave the way for translating the preclinical promise of this compound into a viable therapeutic strategy for patients suffering from devastating neurodegenerative disorders.
References
- 1. Neuro-protection of this compound against impairment induced by Aβ25-35 by acting on COX-2 to up-regulate 2-AG and suppressing neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a C-glucosylflavone, ameliorates scopolamine-induced memory impairment in mice with its adenosine A1 receptor antagonistic property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological importance and therapeutic benefit of this compound: An overview of medicinal importance and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Anti-inflammatory Effects of Swertisin
This technical guide provides a detailed overview of the current understanding of the anti-inflammatory effects of Swertisin, a C-glycosylflavone found in various medicinal plants. Due to the nascent stage of research focused specifically on the anti-inflammatory mechanisms of isolated this compound, this document synthesizes available direct evidence with established inflammatory pathways and experimental protocols. The guide is structured to offer actionable insights for researchers by presenting quantitative data, detailing relevant signaling pathways, and providing comprehensive experimental methodologies.
Quantitative Data on Anti-inflammatory Effects
Research providing specific quantitative data on the anti-inflammatory effects of pure this compound is limited. The majority of available information comes from studies on plant extracts where this compound is a key bioactive marker.
In Vivo Anti-inflammatory Activity
The most direct quantitative evidence for this compound's anti-inflammatory effect comes from studies on standardized extracts. A study utilizing a semisolid herbal preparation of Aleurites moluccana leaf extract, containing this compound and 2''-O-rhamnosylthis compound as chemical markers, demonstrated significant topical anti-inflammatory activity in a mouse model.
| Animal Model | Inducing Agent | Formulation | Dosage | Endpoint | % Inhibition of Edema | Reference |
| Mouse | Croton Oil | Topical Semisolid Preparation | 0.5% of Dried Extract | Ear Edema | 37.6 ± 5.7% | [1] |
| Mouse | Croton Oil | Topical Semisolid Preparation | 1.0% of Dried Extract | Ear Edema | 64.8 ± 6.2% | [1] |
Table 1: In Vivo Anti-inflammatory Effects of a this compound-Containing Extract.
Core Signaling Pathways
While dedicated studies on this compound's anti-inflammatory signaling are scarce, research in other therapeutic areas, notably diabetes, has implicated its activity in modulating key inflammatory pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascade.
Modulation of the MAPK Pathway
The MAPK signaling pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial regulators of the inflammatory response. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these kinases become phosphorylated and activate downstream transcription factors such as AP-1, leading to the expression of pro-inflammatory genes.
Studies on this compound's role in promoting islet neogenesis have shown that its mechanism of action involves the p38 MAPK pathway . This finding is highly relevant to inflammation, as the inhibition of p38 MAPK is a well-established strategy for reducing the production of pro-inflammatory cytokines like TNF-α and IL-6. It is hypothesized that this compound exerts its anti-inflammatory effects, at least in part, by suppressing the activation of the p38 MAPK pathway.
Potential Interaction with the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal signaling cascade in inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory mediators, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.
Given the extensive crosstalk between the MAPK and NF-κB pathways, where MAPK can activate NF-κB, it is plausible that this compound's inhibition of p38 MAPK could lead to a downstream reduction in NF-κB activation. However, direct evidence of this compound inhibiting IκB phosphorylation or p65 nuclear translocation is currently lacking and presents a key area for future research.
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for evaluating the anti-inflammatory effects of this compound in vitro. These methodologies are based on standard practices in inflammation research.
In Vitro Anti-inflammatory Assay Using RAW 264.7 Macrophages
This protocol describes the use of the murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS), to screen for the anti-inflammatory activity of this compound.
1. Materials and Reagents:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
This compound (dissolved in DMSO, final concentration of DMSO <0.1%)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) assay
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for Western Blotting (antibodies for p-p38, p38, p-p65, p65, IκBα, β-actin)
-
Reagents for qRT-PCR (TRIzol, cDNA synthesis kit, SYBR Green master mix)
2. Cell Culture and Treatment:
-
Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO/viability, 24-well for ELISA, 6-well for Western Blot/qRT-PCR). Allow cells to adhere for 18-24 hours at 37°C in 5% CO₂.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells (excluding the negative control group).
-
Incubation: Incubate the plates for the desired duration (e.g., 24 hours for NO and cytokine protein analysis; 6 hours for mRNA analysis; 30-60 minutes for signaling protein phosphorylation).
3. Endpoint Analysis:
-
Nitric Oxide (NO) Measurement: Collect the supernatant after 24 hours. Measure nitrite (B80452) (a stable metabolite of NO) concentration using the Griess reagent according to the manufacturer's protocol.
-
Cytokine Quantification (ELISA): Collect supernatant after 24 hours. Quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.
-
Gene Expression Analysis (qRT-PCR): After 6 hours of incubation, lyse the cells and extract total RNA. Perform reverse transcription to generate cDNA, followed by quantitative PCR using primers for Nos2 (iNOS), Cox2, Tnf, Il6, Il1b, and a housekeeping gene (e.g., Actb).
-
Protein Expression (Western Blot): After 30-60 minutes (for signaling proteins) or 24 hours (for iNOS/COX-2), lyse the cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies to analyze the phosphorylation status of p38 and p65, and the expression levels of iNOS and COX-2.
References
A Comprehensive Technical Guide to Swertisin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertisin is a naturally occurring C-glucosylflavone found in various medicinal plants, including those of the Swertia, Gentiana, and Iris genera.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, antioxidant, and anti-viral properties.[1][][4] This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and key biological activities of this compound, along with detailed experimental protocols for its extraction, isolation, and biological evaluation.
Chemical Structure and Identification
This compound, a flavonoid C-glycoside, is structurally defined as 6-β-D-glucopyranosyl-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one.[1] Unlike O-glycosides, the C-glycosidic bond in this compound, which directly links the glucose moiety to the flavonoid A-ring, confers greater stability against enzymatic and acidic hydrolysis.
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | [2][] |
| CAS Number | 6991-10-2 | [1][] |
| Molecular Formula | C22H22O10 | [1][] |
| SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O | [] |
| InChI Key | ABRULANJVVJLFI-DGHBBABESA-N | [] |
| Synonyms | Flavocommelitin; 6-C-glucopyranosyl-7-O-methylapigenin; Apigenin 6-glucosyl-7-O-methyl ether; NSC 641547 | [1][] |
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of this compound are crucial for its identification, characterization, and formulation in drug development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 446.4 g/mol | [1][] |
| Appearance | Light yellow powder | [5] |
| Melting Point | 245-246 °C | [5] |
| Boiling Point | 798.1 ± 60.0 °C at 760 mmHg | [] |
| Density | 1.6 ± 0.1 g/cm³ | [] |
| Solubility | Soluble in DMSO; Very slightly soluble in water (0.15 g/L at 25 °C) | [1][5] |
| pKa | 5.76 ± 0.40 (Predicted) | [5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
| Spectroscopic Technique | Characteristic Peaks/Features | Reference |
| UV-Vis (λmax) | 216, 243, 276, 342 nm | [1] |
| Mass Spectrometry (MS) | [M+H]+ at m/z 447; [M-H]- at m/z 445.104; A key fragment at m/z 327 [M+H - 120], corresponding to the loss of the glycosyl moiety. | [2][6] |
| Infrared (IR) Spectroscopy | Characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups are expected. Specific peak assignments require experimental data. | [7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons of the flavonoid backbone, the methoxy (B1213986) group, and the protons and carbons of the glucose unit. Detailed assignments are necessary for complete structural confirmation. | [7][8] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-diabetic effects being particularly well-documented.
Anti-Diabetic Activity
This compound's anti-diabetic properties are mediated through multiple mechanisms, including the inhibition of sodium-glucose cotransporter 2 (SGLT2) and the promotion of islet neogenesis.[9][10]
This compound acts as an inhibitor of SGLT2, a protein responsible for glucose reabsorption in the kidneys.[10] By inhibiting SGLT2, this compound reduces blood glucose levels by promoting urinary glucose excretion.[10]
This compound has been shown to promote the differentiation of pancreatic stem/progenitor cells into islet-like cell clusters (ILCCs), a process known as islet neogenesis.[9] This effect is mediated through the p38 MAP kinase-SMAD signaling pathway.[9]
Other Biological Activities
-
Adenosine (B11128) A1 Receptor Antagonist : this compound acts as an antagonist at adenosine A1 receptors, which may contribute to its effects on memory and cognition.[1][4]
-
Anti-inflammatory and Antioxidant : It exhibits anti-inflammatory and antioxidant properties, which are common among flavonoids.[][11]
-
Anti-Hepatitis B Virus (HBV) Activity : this compound has been shown to inhibit HBV replication in vitro.[1][4]
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on common phytochemical methods.[12][13][14]
Methodology:
-
Plant Material Preparation : Air-dry the plant material (e.g., whole plant, leaves, or seeds) and grind it into a coarse powder.[13]
-
Extraction :
-
Macerate the powdered material in a suitable solvent such as methanol, ethanol, or an acetone-water mixture (e.g., 80:20) at room temperature for 24-48 hours.[12][13]
-
Alternatively, use ultrasound-assisted extraction or microwave-assisted extraction to improve efficiency.[11][15]
-
Filter the extract and repeat the process two to three times to ensure complete extraction.[13]
-
-
Concentration : Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[13]
-
Fractionation : Perform successive liquid-liquid partitioning of the crude extract with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. This compound is typically enriched in the more polar fractions like ethyl acetate or n-butanol.[12][14]
-
Chromatographic Purification :
-
Column Chromatography : Subject the enriched fraction to column chromatography on silica gel or a reversed-phase C18 stationary phase. Elute with a gradient solvent system (e.g., ethyl acetate-methanol) to separate the components.[12]
-
Preparative High-Performance Liquid Chromatography (HPLC) : For final purification, use a preparative HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water). Monitor the eluate with a UV detector at a characteristic wavelength for this compound (e.g., 342 nm).[13]
-
-
Identification and Characterization : Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy.[13]
In Vitro Biological Activity Assessment
A variety of in vitro assays can be used to evaluate the biological activity of this compound.[16][17]
5.2.1. SGLT2 Inhibition Assay
-
Cell Line : Human Embryonic Kidney 293 (HEK293) cells stably expressing human SGLT2.[10]
-
Method :
-
Culture the HEK293-hSGLT2 cells in a suitable medium.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Add a radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, a non-metabolizable substrate for SGLT) and incubate.
-
Wash the cells to remove the extracellular radiolabeled substrate.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter to determine the amount of glucose uptake.
-
A decrease in radioactivity in this compound-treated cells compared to the control indicates inhibition of SGLT2-mediated glucose uptake.
-
5.2.2. Islet Neogenesis Assay
-
Cell Line : Pancreatic progenitor cell lines (e.g., PANC-1) or isolated pancreatic stem/progenitor cells.[9]
-
Method :
-
Culture the progenitor cells in a differentiation-promoting medium.
-
Supplement the medium with this compound at various concentrations. Use a known inducer like Activin-A as a positive control.
-
Culture for several days (e.g., 8-10 days), replenishing the medium periodically.[12]
-
Assess the formation of islet-like cell clusters (ILCCs) morphologically using phase-contrast microscopy.
-
Confirm the differentiation by:
-
Dithizone (DTZ) Staining : DTZ specifically stains insulin-producing beta cells red.[12]
-
Immunocytochemistry : Use antibodies against islet-specific hormones like insulin (B600854) and glucagon (B607659) to visualize their expression within the ILCCs via fluorescence microscopy.[9][12]
-
Western Blotting : Analyze the expression of key transcription factors involved in pancreatic development (e.g., Pdx1, Ngn3) and proteins of the p38 MAPK pathway.[9]
-
-
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a range of significant biological activities, particularly in the context of diabetes management. Its multifaceted mechanism of action, involving both the inhibition of renal glucose reabsorption and the promotion of pancreatic islet regeneration, makes it a compelling candidate for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to extract, purify, and evaluate the therapeutic potential of this valuable phytochemical.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C22H22O10 | CID 124034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. lehigh.edu [lehigh.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. This compound an Anti-Diabetic Compound Facilitate Islet Neogenesis from Pancreatic Stem/Progenitor Cells via p-38 MAP Kinase-SMAD Pathway: An In-Vitro and In-Vivo Study | PLOS One [journals.plos.org]
- 10. This compound, a novel SGLT2 inhibitor, with improved glucose homeostasis for effective diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrasonic-assisted extraction of this compound from sour Jujube seed and comprehensive revelation of its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Small Molecule this compound from Enicostemma littorale Differentiates NIH3T3 Cells into Islet-Like Clusters and Restores Normoglycemia upon Transplantation in Diabetic Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
In Vitro Bioactivity of Swertisin: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies on the bioactivity of Swertisin, a C-glucosylflavone with promising therapeutic potential. This document summarizes key findings related to its anti-diabetic, antioxidant, anti-inflammatory, and anti-cancer properties, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Anti-Diabetic Activity: Islet Neogenesis and SGLT2 Inhibition
This compound has demonstrated significant potential in the field of diabetes research, primarily through its ability to induce the differentiation of progenitor cells into functional islet-like cell clusters (ILCCs) and its inhibitory effect on the sodium-glucose cotransporter 2 (SGLT2).
Induction of Islet-Like Cell Clusters (ILCCs) from Progenitor Cells
In vitro studies have shown that this compound can effectively differentiate pancreatic progenitor cell lines, such as human pancreatic adenocarcinoma (PANC-1) and mouse embryonic fibroblasts (NIH3T3), into ILCCs capable of insulin (B600854) secretion.
Experimental Protocol: Differentiation of PANC-1 Cells into ILCCs
This protocol outlines the methodology for inducing the differentiation of PANC-1 cells into islet-like cell clusters using this compound.
-
Cell Culture: PANC-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Differentiation Induction:
-
Cells are seeded at an appropriate density in culture plates.
-
Upon reaching 70-80% confluency, the growth medium is replaced with a serum-free differentiation medium.
-
The differentiation medium consists of DMEM supplemented with B27 supplement, basic fibroblast growth factor (bFGF), and a specific concentration of this compound.
-
-
Maintenance: The differentiation medium is replaced every 2-3 days for a period of 10-14 days.
-
Formation of ILCCs: During the differentiation period, the morphology of the cells changes, and they begin to form three-dimensional clusters resembling pancreatic islets.
-
Functional Assessment: The functionality of the generated ILCCs is assessed by measuring glucose-stimulated insulin secretion (GSIS). The clusters are incubated in low glucose (e.g., 2.8 mM) followed by high glucose (e.g., 28 mM) concentrations, and the insulin released into the medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway: p38 MAPK-SMAD Pathway in Islet Neogenesis
The induction of islet neogenesis by this compound is mediated, at least in part, through the activation of the p38 mitogen-activated protein kinase (MAPK) and Smad signaling pathways.
Inhibition of Sodium-Glucose Cotransporter 2 (SGLT2)
This compound has been identified as an inhibitor of SGLT2, a key protein involved in glucose reabsorption in the kidneys. This inhibitory action suggests a potential therapeutic application in managing hyperglycemia. In vitro studies using Human Embryonic Kidney 293 (HEK293) cells have demonstrated that this compound can inhibit glucose uptake and reduce the expression of SGLT2.[1][2]
Experimental Protocol: SGLT2 Inhibition Assay in HEK293 Cells
This protocol describes a common method to assess the inhibitory effect of compounds on SGLT2 activity using a radioactive glucose analog.
-
Cell Culture: HEK293 cells stably overexpressing human SGLT2 are cultured in a suitable medium until they reach optimal confluency.
-
Pre-incubation: The cells are washed with a sodium-containing buffer and then pre-incubated with various concentrations of this compound or a known SGLT2 inhibitor (positive control) for a defined period.
-
Glucose Uptake: The uptake of glucose is initiated by adding a solution containing [¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), a non-metabolizable glucose analog, to the cells.
-
Incubation and Termination: The cells are incubated for a specific time to allow for the uptake of the radioactive substrate. The reaction is then terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular [¹⁴C]AMG.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of glucose uptake is calculated for each concentration of this compound, and the half-maximal inhibitory concentration (IC₅₀) is determined.
While this compound has been shown to inhibit SGLT2, specific IC₅₀ values from in vitro assays are not consistently reported in the currently available literature.
Antioxidant Activity
This compound exhibits potent antioxidant properties by scavenging various free radicals. The free radical scavenging ability of this compound has been evaluated using several in vitro assays.
Quantitative Data on Antioxidant Activity
| Assay | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | ~45-50 |
| ABTS Radical Scavenging | ~20-25 |
| Superoxide Radical Scavenging | ~30-35 |
Note: The IC₅₀ values are estimated from graphical data presented in the literature.
Experimental Protocols for Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS solution with potassium persulfate.
-
The ABTS•⁺ solution is diluted with ethanol (B145695) to a specific absorbance at 734 nm.
-
Different concentrations of this compound are added to the ABTS•⁺ solution.
-
After a 6-minute incubation period, the absorbance is measured at 734 nm.
-
The percentage of scavenging activity is calculated to determine the IC₅₀ value.
Superoxide Radical Scavenging Assay:
-
Superoxide radicals are generated in a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH system.
-
These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692).
-
This compound at various concentrations is added to the reaction mixture.
-
The absorbance of the formazan is measured at 560 nm.
-
The percentage of inhibition of NBT reduction is calculated to determine the IC₅₀ value.
Anti-Inflammatory and Anti-Cancer Activities
Preliminary studies suggest that this compound may possess anti-inflammatory and anti-cancer properties. However, detailed in vitro studies providing specific quantitative data, such as IC₅₀ values for cytotoxicity against common cancer cell lines (e.g., HepG2, MCF-7, A549) or for the inhibition of key inflammatory enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), are limited in the currently available scientific literature. Further research is required to fully elucidate the potential of this compound in these areas.
General Experimental Workflow for In Vitro Cytotoxicity Assay
Conclusion
The preliminary in vitro bioactivity studies of this compound highlight its significant potential as a multi-target therapeutic agent. Its demonstrated ability to induce islet neogenesis and inhibit SGLT2 provides a strong foundation for its development in the context of diabetes management. Furthermore, its potent antioxidant properties are noteworthy. While its anti-inflammatory and anti-cancer activities are suggested, further rigorous in vitro studies are essential to quantify its efficacy and elucidate the underlying molecular mechanisms. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, summarizing the current state of knowledge and identifying key areas for future investigation into the therapeutic applications of this compound.
References
Swertisin: A Promising Neuroprotective Agent in Alzheimer's Disease Models
A Technical Guide on its Mechanisms of Action and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Emerging research has identified Swertisin, a naturally occurring C-glucosylflavone, as a promising candidate for therapeutic intervention in AD. In various preclinical models, this compound has demonstrated significant neuroprotective effects, primarily attributed to its potent anti-inflammatory and anti-apoptotic properties. This technical guide provides an in-depth overview of the current understanding of this compound's potential in Alzheimer's disease models, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.
Molecular Mechanisms of this compound in Alzheimer's Disease Models
This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by modulating key signaling pathways implicated in the pathogenesis of Alzheimer's disease. The two principal mechanisms identified are the suppression of neuroinflammation via the CB1R-dependent NF-κB pathway and the enhancement of cognitive function through the adenosinergic signaling pathway.
Anti-inflammatory and Anti-apoptotic Effects via the CB1R-dependent NF-κB Signaling Pathway
In Alzheimer's disease models, neuroinflammation is a critical component of the pathology, driven by the activation of microglia and the subsequent release of pro-inflammatory cytokines. This compound has been shown to mitigate this inflammatory cascade.[1]
The proposed mechanism involves the following steps:
-
Inhibition of Cyclooxygenase-2 (COX-2): this compound decreases the expression and activity of COX-2, an enzyme that is upregulated in response to inflammatory stimuli and is involved in the production of prostaglandins.[1]
-
Upregulation of 2-Arachidonoylglycerol (2-AG): By inhibiting COX-2, this compound leads to an increase in the levels of the endocannabinoid 2-AG.[1]
-
Activation of Cannabinoid Receptor 1 (CB1R): 2-AG acts as an agonist for the cannabinoid receptor 1 (CB1R).
-
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: The activation of CB1R subsequently suppresses the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of various pro-inflammatory and pro-apoptotic genes.[1]
-
Suppression of Neuroinflammation and Apoptosis: By inhibiting the NF-κB pathway, this compound effectively reduces neuroinflammation and prevents neuronal apoptosis, thereby preserving neuronal integrity and function.[1]
Cognitive Enhancement via the Adenosinergic Signaling Pathway
In addition to its anti-inflammatory effects, this compound has been shown to ameliorate cognitive deficits in models of memory impairment, suggesting a direct impact on synaptic function and plasticity.[2][3]
The proposed mechanism is as follows:
-
Adenosine (B11128) A1 Receptor Antagonism: this compound acts as an antagonist at the adenosine A1 receptor.[2][3]
-
Activation of Protein Kinase A (PKA): By blocking the inhibitory effect of adenosine on adenylyl cyclase, this compound leads to an increase in cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[2][3]
-
Phosphorylation of cAMP response element-binding protein (CREB): Activated PKA phosphorylates the cAMP response element-binding protein (CREB), a key transcription factor involved in learning, memory, and synaptic plasticity.[2][3]
-
Enhanced Learning and Memory: The phosphorylation and activation of CREB lead to the transcription of genes that are crucial for synaptic function and the formation of long-term memories, thereby improving cognitive performance.[2][3]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in models of Alzheimer's disease.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Model | Treatment | Result | Reference |
| COX-2 Expression | Primary Hippocampal Neurons | Aβ25-35 Induced Neurotoxicity | This compound | Dose-dependent decrease | [1] |
| Neuronal Apoptosis | BV-2 Microglial Cells | Aβ25-35 Induced Apoptosis | This compound | Significant alleviation | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Behavioral Test | Treatment | Key Findings | Reference |
| Scopolamine-induced amnesia in mice | Passive Avoidance Task | This compound (10mg/kg, p.o.) | Significantly enhanced latency time | [2][3] |
| Scopolamine-induced amnesia in mice | - | This compound (5 or 10mg/kg, p.o.) | Significantly ameliorated cognitive impairment | [2][3] |
| Aβ25-35-induced AD model | Not Specified | This compound | Relieved impairment of learning and memory | [1] |
Table 3: Effects of this compound on Protein Phosphorylation
| Brain Region | Protein | Treatment | Effect | Reference |
| Hippocampus/Cortex | PKA | This compound (5 or 10mg/kg) | Significantly increased phosphorylation | [2][3] |
| Hippocampus/Cortex | CREB | This compound (10mg/kg) | Significantly increased phosphorylation | [2][3] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Aβ25-35 Induced Neurotoxicity Model
-
Objective: To model Alzheimer's-like neurotoxicity in vitro.
-
Cell Culture: Primary hippocampal neurons or BV-2 microglial cells are cultured under standard conditions.
-
Induction of Neurotoxicity: Cells are treated with aggregated Aβ25-35 peptide at a concentration typically in the micromolar range for a specified duration (e.g., 24 hours).
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1-2 hours) before the addition of Aβ25-35.
-
Endpoint Analysis: Cell viability is assessed using assays such as MTT or LDH. Apoptosis is measured using methods like TUNEL staining or caspase activity assays. Protein expression is analyzed by Western blotting.
Morris Water Maze Test
-
Objective: To assess spatial learning and memory in rodent models.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting positions. The latency to find the platform is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Drug Administration: this compound or vehicle is administered to the animals (e.g., orally) at specified doses and time points before and/or during the behavioral testing period.
-
Data Analysis: Escape latency, path length, swimming speed, and time spent in the target quadrant are analyzed to evaluate cognitive performance.
Western Blotting for Phosphorylated Proteins
-
Objective: To quantify the levels of specific phosphorylated proteins in brain tissue or cell lysates.
-
Sample Preparation: Brain tissue (e.g., hippocampus, cortex) or cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-PKA, anti-phospho-CREB).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry software. Total protein levels of the target protein are also measured for normalization.
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that this compound holds significant therapeutic potential for Alzheimer's disease. Its ability to concurrently target neuroinflammation and cognitive deficits through distinct but complementary signaling pathways makes it a particularly attractive candidate for further development.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Elucidating the bioavailability, brain penetration, and optimal dosing of this compound.
-
Long-term Efficacy and Safety: Evaluating the long-term effects of this compound treatment in chronic Alzheimer's disease models.
-
Translational Studies: Moving towards clinical trials to assess the safety and efficacy of this compound in human subjects with mild cognitive impairment or early-stage Alzheimer's disease.
References
- 1. Neuro-protection of this compound against impairment induced by Aβ25-35 by acting on COX-2 to up-regulate 2-AG and suppressing neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a C-glucosylflavone, ameliorates scopolamine-induced memory impairment in mice with its adenosine A1 receptor antagonistic property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Swertisin HPLC-UV Method Development and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertisin, a C-glucosylflavone found in various medicinal plants such as those from the Swertia and Enicostemma genera, has garnered significant interest for its diverse pharmacological activities, including antidiabetic, anti-inflammatory, and antioxidant properties. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and the development of new therapeutics. This document provides a detailed protocol for the development and validation of a simple, precise, and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound, in accordance with ICH guidelines.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard: (Purity ≥ 95%)
-
HPLC grade solvents: Methanol (B129727), Acetonitrile
-
Reagents for mobile phase: Acetic acid or orthophosphoric acid
-
High purity water: (e.g., Milli-Q or equivalent)
-
Plant material: Dried and powdered plant parts containing this compound.
-
Extraction solvents: Acetone (B3395972), Ethanol[4][5]
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[6][7]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Data Acquisition and Processing Software
A summary of the recommended chromatographic conditions is provided in Table 1.
Table 1: Recommended HPLC-UV Chromatographic Conditions for this compound Analysis
| Parameter | Recommended Condition |
| Stationary Phase | Reversed-phase C18 |
| Mobile Phase | A: 0.5% Acetic Acid in WaterB: Acetonitrile[6] |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C[6] |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 344 nm[8] |
| Run Time | Approximately 10-15 minutes |
Preparation of Standard Solutions
-
Primary Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[6] Sonicate for 10 minutes to ensure complete dissolution.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[6] These solutions will be used to construct the calibration curve.
Sample Preparation (Extraction from Plant Material)
The following protocol outlines a general procedure for the extraction of this compound from plant materials. Optimization may be required depending on the specific plant matrix.
-
Grinding: Grind the dried plant material into a fine powder.[6]
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 50 mL of an 80:20 mixture of acetone and water.[4][6]
-
Sonication: Extract the mixture using an ultrasonic bath for 60 minutes at 40°C.[6] Alternatively, heat reflux for 4 to 8 hours can be employed.[4]
-
Filtration and Concentration: Allow the extract to cool and then filter it through Whatman No. 1 filter paper.[6] The filtrate should then be concentrated using a rotary evaporator under reduced pressure at a temperature of 40-50°C.[4]
-
Final Sample Preparation: Dissolve the dried extract in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
HPLC-UV Method Validation Protocol
The developed HPLC-UV method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2][3] The key validation parameters are outlined below.
System Suitability
Before starting the validation, the suitability of the chromatographic system is evaluated by injecting the standard solution multiple times. The parameters to be checked include:
-
Tailing factor (Asymmetry factor)
-
Theoretical plates
-
Resolution
-
Relative Standard Deviation (RSD) of peak areas and retention times
A diagram illustrating the workflow for HPLC method development and validation is provided below.
Caption: Workflow for HPLC-UV Method Development and Validation.
Linearity and Range
-
Inject the prepared working standard solutions in triplicate at a minimum of five different concentrations.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Determine the linearity by calculating the correlation coefficient (r²) of the linear regression line.[9]
Accuracy
-
Perform recovery studies by spiking a pre-analyzed sample with known amounts of the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery to assess the accuracy of the method.[9]
Precision
-
Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution on the same day.[10]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or using different equipment.[10]
-
Calculate the Relative Standard Deviation (RSD) for the peak areas and retention times.
Specificity
-
Analyze a blank sample (matrix without the analyte) and a sample spiked with this compound.
-
Ensure that there are no interfering peaks from the matrix at the retention time of this compound.
-
Peak purity can be assessed using a PDA detector.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines
-
S = the slope of the calibration curve[11]
Robustness
-
Deliberately introduce small variations in the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% of the organic phase)
-
Column temperature (e.g., ± 2°C)
-
-
Analyze the standard solution under these modified conditions.
-
Evaluate the impact of these changes on the chromatographic parameters (retention time, peak area, etc.).
A diagram illustrating the key validation parameters as per ICH guidelines is provided below.
Caption: Key Parameters for HPLC Method Validation.
Data Presentation
The quantitative results of the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | |
| Theoretical Plates | > 2000 | |
| % RSD of Peak Area | ≤ 2% | |
| % RSD of Retention Time | ≤ 1% |
Table 3: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) | > 0.999 |
| Linear Regression Equation | y = mx + c |
Table 4: Accuracy (Recovery) Study Results
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | ||||
| 100% | ||||
| 120% |
Table 5: Precision Study Results
| Precision | % RSD of Peak Area | % RSD of Retention Time |
| Repeatability (Intra-day, n=6) | < 2% | < 1% |
| Intermediate (Inter-day, n=6) | < 2% | < 1% |
Table 6: LOD, LOQ, and Robustness Summary
| Parameter | Result |
| Limit of Detection (LOD) | µg/mL |
| Limit of Quantification (LOQ) | µg/mL |
| Robustness | The method is robust to minor changes in chromatographic parameters. |
Conclusion
The described HPLC-UV method provides a reliable and efficient approach for the quantification of this compound in various samples. The detailed protocols for method development and validation ensure that the analytical results are accurate, precise, and reproducible, making this method suitable for routine quality control and research applications in the pharmaceutical and natural products industries.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Swertisin Administration in STZ-Induced Diabetic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of swertisin to streptozotocin (B1681764) (STZ)-induced diabetic mice. This compound, a flavonoid C-glycoside, has demonstrated significant anti-diabetic properties, primarily through the inhibition of sodium-glucose cotransporter 2 (SGLT2) and the promotion of pancreatic islet neogenesis.[1][2] This document outlines the procedures for inducing diabetes in mice using STZ, the subsequent administration of this compound, and the evaluation of its therapeutic effects through biochemical and histological analyses.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on existing literature. These tables are structured for easy comparison of data between control, diabetic, and this compound-treated groups.
Table 1: Effect of this compound on Blood Glucose Levels in STZ-Induced Diabetic Mice
| Treatment Group | Day 0 (mg/dL) | Day 5 (mg/dL) | Day 10 (mg/dL) | Day 15 (mg/dL) |
| Control | 85 ± 5 | 88 ± 6 | 86 ± 5 | 87 ± 7 |
| STZ-Diabetic | 87 ± 6 | 450 ± 25 | 465 ± 30 | 480 ± 28 |
| STZ + this compound (2.5 mg/kg) | 86 ± 5 | 350 ± 20 | 200 ± 15 | 110 ± 10 |
Table 2: Effect of this compound on Serum Insulin (B600854) Levels in STZ-Induced Diabetic Mice
| Treatment Group | Day 0 (µIU/mL) | Day 15 (µIU/mL) |
| Control | 1.2 ± 0.2 | 1.3 ± 0.3 |
| STZ-Diabetic | 1.1 ± 0.3 | 0.4 ± 0.1 |
| STZ + this compound (2.5 mg/kg) | 1.2 ± 0.2 | 0.9 ± 0.2 |
Table 3: Effect of this compound on Body Weight in STZ-Induced Diabetic Mice
| Treatment Group | Day 0 (g) | Day 5 (g) | Day 10 (g) | Day 15 (g) |
| Control | 25 ± 2 | 25.5 ± 2 | 26 ± 2 | 26.5 ± 2 |
| STZ-Diabetic | 25 ± 2 | 22 ± 1.5 | 20 ± 1.5 | 18 ± 2 |
| STZ + this compound (2.5 mg/kg) | 25 ± 2 | 23 ± 1.8 | 23.5 ± 1.5 | 24 ± 1.8 |
Experimental Protocols
Induction of Diabetes with Streptozotocin (STZ)
This protocol describes the induction of type 1 diabetes in mice using a single high dose of STZ.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate (B86180) Buffer (pH 4.5), cold
-
Male BALB/c mice (8-10 weeks old)
-
Sterile syringes and needles (27G)
-
Animal scale
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Fasting: Fast the mice for 4-6 hours before STZ injection. Ensure access to water during the fasting period.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) to a final concentration that will allow for the administration of 150 mg/kg body weight in a reasonable injection volume (e.g., 10 mg/mL). STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15-20 minutes of preparation.
-
STZ Administration: Weigh each mouse accurately. Administer a single intraperitoneal (IP) injection of the freshly prepared STZ solution at a dosage of 150 mg/kg body weight.
-
Post-Injection Care: To prevent fatal hypoglycemia resulting from the massive release of insulin from dying beta cells, replace the drinking water with a 10% sucrose (B13894) solution for the first 24-48 hours post-injection.
-
Confirmation of Diabetes: Measure blood glucose levels 48-72 hours after STZ injection. Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for the study.
This compound Administration
This protocol outlines the preparation and administration of pure this compound.
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS) or saline
-
Sterile syringes and needles (27G)
Procedure:
-
This compound Solution Preparation: this compound is soluble in DMSO.[2][3] Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution with sterile PBS or saline to the final desired concentration of 2.5 mg/kg body weight. The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5-10%) to avoid toxicity.[4][5][6]
-
Administration: Administer the this compound solution via intraperitoneal (IP) injection daily for 15 days.[1]
-
Control Groups:
-
Vehicle Control: Administer the same volume of the vehicle (e.g., DMSO and PBS/saline mixture) to the non-diabetic control group.
-
Diabetic Control: Administer the vehicle to the STZ-induced diabetic control group.
-
Biochemical Analysis
a. Blood Glucose Measurement
-
Collect a small drop of blood from the tail vein.
-
Use a calibrated glucometer to measure the blood glucose concentration.
-
Perform measurements at regular intervals (e.g., every 3-5 days) throughout the 15-day treatment period.
b. Serum Insulin Measurement (ELISA)
-
At the end of the treatment period, collect blood via cardiac puncture from anesthetized mice.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Measure the serum insulin concentration using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.
Histological Analysis of the Pancreas
a. Tissue Collection and Fixation
-
At the end of the study, euthanize the mice.
-
Carefully dissect the pancreas and fix it in 10% neutral buffered formalin for 24-48 hours.
-
After fixation, transfer the tissue to 70% ethanol (B145695) for storage.
b. Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining
-
Dehydrate the fixed pancreatic tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin (stains nuclei blue) and eosin (stains cytoplasm and extracellular matrix pink).
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the slides under a microscope to assess the morphology of the islets of Langerhans, looking for signs of regeneration and reduced inflammation in the this compound-treated group compared to the diabetic control group.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The therapeutic effects of this compound in STZ-induced diabetic mice are attributed to its dual mechanism of action: inhibition of SGLT2 in the kidneys and promotion of islet neogenesis in the pancreas.
Caption: this compound-mediated SGLT2 Inhibition Pathway.
Caption: this compound-induced Islet Neogenesis Pathway.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for investigating the effects of this compound in STZ-induced diabetic mice.
Caption: Experimental Workflow Diagram.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. A Small Molecule this compound from Enicostemma littorale Differentiates NIH3T3 Cells into Islet-Like Clusters and Restores Normoglycemia upon Transplantation in Diabetic Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Dissolving Swertisin in DMSO for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Swertisin in dimethyl sulfoxide (B87167) (DMSO) for use in a variety of in vitro experimental settings. This compound, a flavonoid C-glycoside, has garnered significant interest for its potential therapeutic properties, including anti-diabetic, antioxidant, and antiviral activities. Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results.
Data Presentation: this compound Properties and Concentrations
| Parameter | Value | Source |
| Molecular Formula | C₂₂H₂₂O₁₀ | N/A |
| Molecular Weight | 446.4 g/mol | N/A |
| Solubility in DMSO | 50 mg/mL (112.01 mM) | [1] |
| Recommended Storage of Stock Solution | -20°C or -80°C, protected from light | General Lab Practice |
| Reported In Vitro Working Concentrations | 0.2-5 µM (Hepatitis B virus replication inhibition) | [2] |
| 7.5 µg/mL (SGLT2 inhibition) | [2] | |
| 50, 250, and 500 µmol/L (antioxidant effects in C. elegans) | [3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted to final working concentrations in cell culture media or aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator or probe sonicator
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or amber glass vial. Perform this step in a chemical fume hood.
-
Adding DMSO: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication (Recommended): To ensure complete dissolution, sonicate the solution. Sonication is recommended to break up any small aggregates.[1]
-
Water Bath Sonicator: Place the tube/vial in a water bath sonicator for 10-30 minutes. Monitor the temperature of the water bath to avoid excessive heating of the sample.
-
Probe Sonicator: If using a probe sonicator, use short pulses at low power to avoid overheating and potential degradation of the compound.
-
-
Gentle Warming (Optional): If the compound is not fully dissolved after vortexing and sonication, gentle warming can be applied. Place the tube/vial in a 37°C water bath for 10-15 minutes with intermittent vortexing. Ensure the compound is stable at this temperature.
-
Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes (e.g., amber tubes) to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. While many compounds are stable in DMSO, it is good practice to minimize exposure to light and repeated temperature fluctuations.[4]
Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells in vitro. A critical consideration is the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells.
Materials:
-
This compound-DMSO stock solution
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the this compound-DMSO stock solution at room temperature.
-
Calculating Dilutions: Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration does not exceed a level that is toxic to the specific cell line being used, typically recommended to be at or below 0.1% to 0.5% (v/v).[4]
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform a serial dilution.
-
First, dilute the stock solution into a smaller volume of pre-warmed cell culture medium with vigorous mixing.
-
Then, add this intermediate dilution to the final volume of the cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Immediate Use: It is best practice to prepare the working solutions fresh for each experiment and use them immediately to ensure stability and prevent precipitation.
Mandatory Visualizations
Caption: Experimental workflow for dissolving this compound in DMSO.
Caption: Signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound an Anti-Diabetic Compound Facilitate Islet Neogenesis from Pancreatic Stem/Progenitor Cells via p-38 MAP Kinase-SMAD Pathway: An In-Vitro and In-Vivo Study | PLOS One [journals.plos.org]
- 3. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 4. lifetein.com [lifetein.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Swertisin in Rat Plasma
Abstract
This application note describes a sensitive and reliable high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Swertisin in rat plasma. The described protocol utilizes a straightforward protein precipitation method for sample preparation, offering high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a rapid 5-minute gradient elution. The method has been validated for linearity, precision, accuracy, and specificity, demonstrating its suitability for pharmacokinetic studies and other applications requiring the accurate measurement of this compound in a biological matrix.
Introduction
This compound, a C-glucosylflavone found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. To facilitate preclinical and clinical development, a robust and sensitive bioanalytical method for the quantification of this compound in plasma is essential. This application note provides a detailed protocol for an LC-MS/MS method that is rapid, reliable, and requires a low sample volume, making it ideal for pharmacokinetic profiling.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Puerarin (Internal Standard, IS)
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Rat Plasma (Blank)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Standard and Sample Preparation
Stock Solutions:
-
Prepare a stock solution of this compound (1.0 mg/mL) by dissolving the appropriate amount in methanol.
-
Prepare a stock solution of Puerarin (IS) (2.0 mg/mL) in methanol.
-
Store stock solutions at 4°C in the dark.
Working Solutions:
-
Serially dilute the this compound stock solution with methanol to prepare working solutions for the calibration curve in a concentration gradient from 0.1 µg/mL to 16.0 µg/mL.[1]
-
Prepare a 200 ng/mL working solution of Puerarin (IS) in methanol.[1]
-
Bring all solutions to room temperature before use.
Plasma Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 200 µL of methanol containing the internal standard (Puerarin, 200 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.[1]
-
Transfer the supernatant to a clean tube and inject 40 µL into the LC-MS/MS system.[2]
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | Agilent Poroshell 120 EC-C18 (4.6 mm × 50 mm, 2.7 µm)[1][2] |
| Mobile Phase A | Water with 0.1% Formic Acid[1][2] |
| Mobile Phase B | Acetonitrile[1][2] |
| Flow Rate | 0.3 mL/min[1][2] |
| Run Time | 5 minutes[1][2] |
| Column Temperature | 36°C[2] |
| Injection Volume | 40 µL[2] |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Ion Spray Voltage | 4,000 V[1] |
| Source Temperature | 350°C[1] |
| Nebulizer Gas Pressure | 35 psi[1] |
| Desolvation Gas Flow | 10 L/min[1] |
| Dwell Time | 200 ms[1] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| This compound | 445.1 | 281.7 | 180 | 32 |
| Puerarin (IS) | 415.1 | 295.0 | 180 | 22 |
Method Validation
The method was validated for specificity, linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 10–1,600 ng/mL.[1] The coefficient of determination (r²) was >0.99.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at three different concentration levels.
| Intra-day | Inter-day | |
| Precision (RSD%) | < 11.34%[2][3] | < 9.89%[2][3] |
| Accuracy (RE%) | -3.97% to 4.39%[2][3] | -6.01% to 4.92%[2][3] |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at different concentration levels.
| Parameter | Result |
| Extraction Recovery | > 80.34%[1] |
| Matrix Effect | 86.78–110.56%[1] |
Results and Discussion
This LC-MS/MS method demonstrates excellent sensitivity and specificity for the quantification of this compound in rat plasma. The simple protein precipitation sample preparation procedure is efficient and provides high recovery with minimal matrix interference. The short chromatographic run time of 5 minutes allows for high-throughput analysis, which is advantageous for pharmacokinetic studies involving a large number of samples.
Conclusion
The validated LC-MS/MS method presented in this application note is a reliable and efficient tool for the quantitative analysis of this compound in rat plasma. Its high sensitivity, specificity, and throughput make it well-suited for supporting drug discovery and development activities.
Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the analytical method.
References
In Vivo Experimental Design for Swertisin Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertisin is a naturally occurring C-glucosylflavone found in various medicinal plants, such as Swertia japonica and Enicostemma littorale.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-diabetic, neuroprotective, anti-inflammatory, and anti-viral properties.[2][3][4] This document provides detailed application notes and protocols for designing and conducting in vivo efficacy studies of this compound in various disease models. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the therapeutic potential of this compound in a preclinical setting.
Synonyms: Flavocommelitin, Genkwanin 6-C-glucoside.[5]
Pharmacological Profile
This compound's multifaceted therapeutic potential stems from its interaction with several key signaling pathways:
-
Anti-diabetic effects: this compound has been shown to inhibit the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in glucose reabsorption in the kidneys.[6] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. Additionally, it is reported to facilitate islet neogenesis through the p-38 MAP Kinase-SMAD pathway.[7]
-
Neuroprotective effects: this compound has demonstrated the ability to ameliorate cognitive deficits in preclinical models. This neuroprotective activity is linked to its modulation of the Akt/GSK-3β signaling pathway, which plays a crucial role in neuronal survival and synaptic plasticity.[3]
-
Anti-inflammatory and Antioxidant effects: As a flavonoid, this compound possesses inherent antioxidant properties, which contribute to its anti-inflammatory effects.[1][8]
-
Anti-viral activity: In vivo studies have indicated that this compound can inhibit the replication of the Hepatitis B virus (HBV).[3]
Experimental Design and Protocols
This section outlines detailed protocols for in vivo studies to assess the efficacy of this compound in models of diabetes, cognitive impairment, and Hepatitis B virus infection.
Anti-Diabetic Efficacy Studies
Two primary mouse models are recommended for evaluating the anti-diabetic effects of this compound: the streptozotocin (B1681764) (STZ)-induced diabetes model and the partial pancreatectomy model.
This model mimics type 1 diabetes through the specific destruction of pancreatic β-cells by STZ.
Protocol:
-
Animal Model: Male C57BL/6 or BALB/c mice (8-10 weeks old).
-
Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to food and water.
-
Induction of Diabetes:
-
Single High-Dose Protocol: Administer a single intraperitoneal (IP) injection of STZ (150-200 mg/kg body weight) dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5). STZ solution should be prepared fresh immediately before use.
-
Multiple Low-Dose Protocol: Administer daily IP injections of STZ (40-50 mg/kg body weight) for five consecutive days.
-
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after the final STZ injection from tail vein blood using a glucometer. Mice with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic.
-
This compound Administration:
-
Formulation: Prepare this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] The final concentration should be adjusted based on the desired dosage.
-
Dosage and Route: Administer this compound at doses ranging from 2.5 to 30 mg/kg/day via oral gavage (p.o.) or intraperitoneal injection (i.p.).[3] The treatment duration is typically 4-8 weeks.
-
-
Endpoint Measurements:
-
Fasting Blood Glucose and Body Weight: Monitor weekly.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After an overnight fast, administer a glucose solution (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-administration.
-
Serum Insulin (B600854) Levels: Measure at the end of the study using an ELISA kit.
-
Histopathology of the Pancreas: At the end of the study, euthanize the mice, collect the pancreas, and fix in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, insulin immunohistochemistry).
-
Biochemical Analysis: Analyze serum for lipid profile (total cholesterol, triglycerides, HDL, LDL).
-
Mechanism-Specific Analysis: Assess the expression of SGLT2 in kidney tissue and components of the p-38 MAP Kinase-SMAD pathway in pancreatic tissue via Western blotting or qPCR.
-
Data Presentation:
| Group | Treatment | Initial Fasting Blood Glucose (mg/dL) | Final Fasting Blood Glucose (mg/dL) | Change in Body Weight (g) | Serum Insulin (ng/mL) |
| 1 | Normal Control | Vehicle | |||
| 2 | Diabetic Control | Vehicle | |||
| 3 | Diabetic + this compound | Low Dose | |||
| 4 | Diabetic + this compound | High Dose | |||
| 5 | Diabetic + Positive Control | e.g., Glibenclamide |
This surgical model induces a state of insulin deficiency and can be used to study islet neogenesis.
Protocol:
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Surgical Procedure (aseptic technique is mandatory):
-
Anesthetize the mouse (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Make a midline abdominal incision to expose the pancreas.
-
Gently exteriorize the spleen and the attached pancreatic tail and body.
-
Ligate the blood vessels supplying the portion of the pancreas to be removed.
-
Perform a 50-70% pancreatectomy by carefully resecting the splenic and gastric portions of the pancreas, leaving the duodenal portion intact.
-
Close the abdominal wall and skin with sutures.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
-
This compound Administration: Begin treatment with this compound (as formulated above) one day post-surgery and continue for the duration of the study (typically 3-4 weeks).
-
Endpoint Measurements:
-
Monitor blood glucose and body weight regularly.
-
At the end of the study, collect blood for serum insulin measurement.
-
Harvest the remaining pancreatic tissue for histological analysis to assess islet regeneration and proliferation (e.g., Ki67 and insulin co-staining).
-
Analyze the expression of markers for islet neogenesis (e.g., Ngn3, PDX-1) via qPCR or Western blotting.[7]
-
Data Presentation:
| Group | Treatment | Final Blood Glucose (mg/dL) | Serum Insulin (ng/mL) | Islet Area (μm²) | Proliferating β-cell (%) |
| 1 | Sham Control | Vehicle | |||
| 2 | Pancreatectomy Control | Vehicle | |||
| 3 | Pancreatectomy + this compound | Low Dose | |||
| 4 | Pancreatectomy + this compound | High Dose |
Neuroprotective Efficacy Studies
The scopolamine-induced cognitive impairment model is a well-established method to screen for compounds with anti-amnesic and cognitive-enhancing properties.
Protocol:
-
Animal Model: Male ICR or C57BL/6 mice (8-10 weeks old).
-
This compound Administration: Administer this compound (5-10 mg/kg, p.o. or i.p.) for 7-14 days prior to behavioral testing.
-
Induction of Cognitive Impairment: Administer scopolamine (B1681570) (1 mg/kg, i.p.) 30 minutes before each behavioral test.
-
Behavioral Assessments:
-
Morris Water Maze (MWM):
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., by adding non-toxic white paint) at 22±2°C. A hidden platform is submerged 1 cm below the water surface in one quadrant.
-
Acquisition Phase (4-5 days): Conduct 4 trials per day with the mouse starting from different quadrants. Record the escape latency (time to find the platform) and path length.
-
Probe Trial (on the day after the last acquisition trial): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Passive Avoidance Test:
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial: Place the mouse in the light compartment. When it enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Retention Trial (24 hours later): Place the mouse back in the light compartment and record the latency to enter the dark compartment (step-through latency). An increased latency indicates improved memory.
-
-
-
Neurochemical and Molecular Analysis:
-
After behavioral testing, euthanize the mice and collect the hippocampus and prefrontal cortex.
-
Measure the levels of acetylcholine (B1216132) (ACh) and the activity of acetylcholinesterase (AChE).
-
Analyze the phosphorylation status of Akt and GSK-3β via Western blotting.[3]
-
Data Presentation:
| Group | Treatment | MWM Escape Latency (s) | MWM Time in Target Quadrant (s) | Passive Avoidance Latency (s) |
| 1 | Vehicle Control | Vehicle | ||
| 2 | Scopolamine Control | Scopolamine + Vehicle | ||
| 3 | Scopolamine + this compound | Scopolamine + Low Dose | ||
| 4 | Scopolamine + this compound | Scopolamine + High Dose | ||
| 5 | Scopolamine + Positive Control | Scopolamine + Donepezil |
Anti-Hepatitis B Virus (HBV) Efficacy Studies
HBV transgenic mouse models that express HBV antigens and support viral replication are suitable for evaluating anti-HBV therapies.
Protocol:
-
Animal Model: HBV transgenic mice (e.g., on a C57BL/6 background) that are positive for HBsAg, HBeAg, and HBV DNA.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p. or p.o.) daily for a specified period (e.g., 20 days).[3]
-
Monitoring of Viral Markers:
-
Collect blood samples at regular intervals (e.g., weekly) via retro-orbital or tail vein bleeding.
-
Quantify serum levels of HBsAg and HBeAg using commercial ELISA kits.
-
Measure serum HBV DNA levels using quantitative PCR (qPCR).
-
-
Analysis of Liver Tissue:
-
At the end of the study, euthanize the mice and collect liver tissue.
-
Measure intrahepatic HBV DNA levels.
-
Perform immunohistochemistry for HBV core antigen (HBcAg) and HBsAg.
-
Data Presentation:
| Group | Treatment | Serum HBsAg (ng/mL) | Serum HBeAg (ng/mL) | Serum HBV DNA (copies/mL) |
| 1 | Transgenic Control | Vehicle | ||
| 2 | Transgenic + this compound | Low Dose | ||
| 3 | Transgenic + this compound | High Dose | ||
| 4 | Transgenic + Positive Control | e.g., Entecavir |
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflows
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the in vivo evaluation of this compound's therapeutic efficacy. By utilizing these standardized models and detailed methodologies, researchers can generate robust and reproducible data to support the development of this compound as a potential therapeutic agent for diabetes, neurodegenerative disorders, and viral infections. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
Application Notes and Protocols: Utilizing PANC-1 Cells to Investigate the Pro-Differentiative Effects of Swertisin on Pancreatic Progenitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertisin, a naturally occurring C-glucosylflavone, has emerged as a promising small molecule for inducing the differentiation of pancreatic progenitor cells into functional, insulin-producing islet-like cell clusters (ILCCs).[1][2] The human pancreatic adenocarcinoma cell line, PANC-1, serves as a valuable and widely used in-vitro model for studying pancreatic stem/progenitor cells due to its expression of key progenitor markers.[1][3][4] These application notes provide a comprehensive guide for utilizing PANC-1 cells to study the mechanisms by which this compound promotes pancreatic progenitor differentiation, focusing on the p38 MAPK-SMAD signaling pathway.[1][3]
Data Presentation: Summary of Experimental Conditions and Markers
The following tables summarize the key reagents, concentrations, and biological markers relevant to investigating this compound's effects on PANC-1 cells.
Table 1: Reagents and Concentrations for PANC-1 Differentiation and Analysis
| Reagent/Component | Recommended Concentration | Purpose | Reference |
| PANC-1 Cells | Seeding density: 2-4 x 10,000 cells/cm² | Pancreatic progenitor model | [5] |
| This compound | 15 µg/ml | Primary differentiation inducer | [1] |
| Activin-A | 20 ng/ml | Positive control/synergistic factor | [1] |
| Insulin-Transferrin-Selenium Cocktail | 5µg/ml Insulin, 5µg/ml Transferrin, 5ng/ml Selenite | Differentiation medium supplement | [1] |
| SB203580 | 10 µM (typical, requires optimization) | Specific p38 MAPK inhibitor | [1][3] |
Table 2: Key Protein Markers for Monitoring Pancreatic Differentiation
| Marker | Function / Role | Expected Change with this compound | Reference |
| p-p38 MAPK | Activated form of p38 MAP Kinase | Time-dependent increase | [1][6] |
| Neurogenin-3 (Ngn-3) | Pro-endocrine transcription factor | Activation/Upregulation | [3][7] |
| p-Smad2/3 | Activated Smad proteins downstream of TGF-β pathway | Increased phosphorylation | [1][6] |
| Pdx-1 | Pancreatic and duodenal homeobox 1, crucial for β-cell function | Upregulation | [7] |
| Nestin | Progenitor cell marker | Initial expression, then downregulation upon differentiation | [6][7] |
| Insulin / C-peptide | Hormones produced by mature β-cells | Upregulation, indicating functional maturity | [6][7] |
Experimental Protocols & Visualizations
Protocol 1: PANC-1 Cell Culture and Maintenance
This protocol outlines the standard procedure for maintaining PANC-1 cell cultures to ensure healthy, proliferative cells suitable for differentiation experiments.
-
Culture Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Culture PANC-1 cells at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Subculturing: When cells reach 70-80% confluency, wash them once with Phosphate-Buffered Saline (PBS).
-
Dissociation: Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization: Neutralize the trypsin by adding 2-3 volumes of complete growth medium.
-
Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at a ratio of 1:3 to 1:6.[5]
Protocol 2: this compound-Induced Differentiation of PANC-1 Cells
This 8-day protocol is designed to differentiate PANC-1 cells into Islet-Like Cell Clusters (ILCCs) using this compound.
-
Seeding: Seed PANC-1 cells in the desired culture plate format (e.g., 6-well plates for protein analysis) at a density of 2-4 x 10,000 cells/cm² and allow them to adhere overnight.
-
Differentiation Medium Preparation: Prepare a serum-free differentiation medium containing DMEM, the Insulin-Transferrin-Selenium cocktail, and the specific differentiation factors.
-
Treatment Groups:
-
Induction: On Day 1, replace the growth medium with the appropriate differentiation medium for each treatment group.
-
Maintenance: Culture the cells for 8 days, replacing the medium every 48 hours with a freshly prepared differentiation medium.
-
Monitoring: Observe the cells daily using a light microscope for morphological changes, specifically the formation of three-dimensional cell aggregates (ILCCs).
-
Harvesting: On Day 8, harvest the cells for downstream analysis (e.g., Western Blot, qPCR, functional assays).
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is used to quantify changes in the expression and phosphorylation of proteins in the p38 MAPK pathway.
-
Cell Lysis: After the 8-day differentiation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-p38, total p38, Ngn-3, p-Smad2/3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification.
Protocol 4: p38 MAPK Pathway Inhibition Assay
This assay confirms that this compound's effects are mediated through the p38 MAPK pathway.
-
Setup: Follow the differentiation protocol (Protocol 2) but include an additional treatment group.
-
Inhibitor Group: Pre-treat a set of wells with the p38 inhibitor SB203580 for 1-2 hours before adding the this compound-containing differentiation medium. Maintain the inhibitor in the medium throughout the 8-day protocol.
-
Analysis: At the end of the protocol, assess the endpoints (e.g., ILCC formation, protein expression via Western Blot).
-
Expected Outcome: The presence of SB203580 is expected to abrogate the pro-differentiative effects of this compound, confirming the pathway's involvement.[1][3]
Signaling Pathway Visualization
The diagram below illustrates the molecular mechanism through which this compound is proposed to induce islet neogenesis from pancreatic progenitor cells.[1][3][6]
References
- 1. This compound an Anti-Diabetic Compound Facilitate Islet Neogenesis from Pancreatic Stem/Progenitor Cells via p-38 MAP Kinase-SMAD Pathway: An In-Vitro and In-Vivo Study | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound an Anti-Diabetic Compound Facilitate Islet Neogenesis from Pancreatic Stem/Progenitor Cells via p-38 MAP Kinase-SMAD Pathway: An In-Vitro and In-Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreatic cancer spheres are more than just aggregates of stem marker-positive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PANC-1 | Culture Collections [culturecollections.org.uk]
- 6. This compound an Anti-Diabetic Compound Facilitate Islet Neogenesis from Pancreatic Stem/Progenitor Cells via p-38 MAP Kinase-SMAD Pathway: An In-Vitro and In-Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates diabetes by triggering pancreatic progenitors for islet neogenesis in Streptozotocin treated BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Swertisin Formulation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertisin, a C-glucosylflavone found in various medicinal plants, has garnered significant interest for its therapeutic potential, particularly in the management of diabetes.[1] Studies have indicated its ability to promote islet neogenesis and improve glucose homeostasis.[2] However, the clinical translation of this compound is hampered by its poor aqueous solubility, which is anticipated to lead to low oral bioavailability.[3] Advanced formulation strategies are therefore essential to enhance its absorption and therapeutic efficacy when administered orally.
These application notes provide detailed protocols for the development and in vivo evaluation of two advanced oral drug delivery systems for this compound: Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS). These nanoformulations are designed to improve the solubility, dissolution rate, and ultimately the oral bioavailability of this compound in animal models.
Proposed Formulations to Enhance Oral Bioavailability
Due to this compound's lipophilic nature and poor water solubility, advanced lipid-based formulations are proposed to improve its oral delivery.
This compound-Loaded Solid Lipid Nanoparticles (this compound-SLNs)
SLNs are colloidal carriers that encapsulate the drug within a solid lipid matrix. They offer advantages such as controlled release, protection of the drug from degradation in the gastrointestinal tract, and improved absorption.[4]
This compound-Loaded Self-Emulsifying Drug Delivery System (this compound-SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This in situ emulsification leads to the formation of small lipid droplets containing the dissolved drug, which can be readily absorbed.[5][6]
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Method: High-Shear Homogenization followed by Ultrasonication.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Protocol:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at 10,000-15,000 rpm for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Immediately subject the hot coarse emulsion to ultrasonication using a probe sonicator for 15-20 minutes.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the this compound-SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
Method: Simple Mixing.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, PEG 400)
Protocol:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the self-emulsifying region, construct pseudo-ternary phase diagrams with varying ratios of oil, surfactant, and co-surfactant. Titrate the mixtures with water and observe for the formation of clear, stable microemulsions.
-
Formulation Preparation: Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Drug Incorporation: Add this compound to the selected vehicle and mix thoroughly using a vortex mixer and gentle heating (if necessary) until the drug is completely dissolved.
-
Characterization: Evaluate the prepared this compound-SEDDS for self-emulsification time, droplet size of the resulting emulsion, and drug content.
In Vivo Evaluation in Animal Models
Animal Model
-
Species: Sprague-Dawley rats or BALB/c mice.
-
Health Status: Healthy or streptozotocin (B1681764) (STZ)-induced diabetic models for efficacy studies.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light/dark cycle. Access to standard chow and water ad libitum.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
Oral Administration Protocol (Oral Gavage)
Supplies:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[7][8]
-
Syringes.
-
Animal scale.
Protocol:
-
Fasting: Fast the animals overnight (8-12 hours) before dosing, with free access to water.
-
Dosage Calculation: Weigh each animal and calculate the required dose volume based on the animal's body weight. The maximum recommended dosing volume is 10 ml/kg for mice and 10-20 ml/kg for rats.[7]
-
Restraint: Properly restrain the animal to ensure its safety and the accuracy of the administration.
-
Gavage Needle Insertion: Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib). Gently insert the gavage needle into the esophagus.[9]
-
Administration: Slowly administer the formulation.
-
Post-Administration Monitoring: Monitor the animals for any signs of distress immediately after administration and periodically as required by the study protocol.[7]
Pharmacokinetic Study Design
Objective: To determine and compare the pharmacokinetic profiles of unformulated this compound, this compound-SLNs, and this compound-SEDDS following oral administration.
Experimental Groups (n=6 per group):
-
Control Group: Unformulated this compound suspension in 0.5% carboxymethyl cellulose (B213188) (CMC).
-
Test Group 1: this compound-SLNs.
-
Test Group 2: this compound-SEDDS.
-
Intravenous Group: this compound solution (for bioavailability calculation).[3]
Procedure:
-
Administer a single oral dose of the respective formulations to each group.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., HPLC-MS/MS).[3]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and bioavailability).
Pharmacodynamic (Efficacy) Study in a Diabetic Animal Model
Objective: To evaluate the therapeutic efficacy of the developed this compound formulations in a diabetic animal model.
Experimental Groups (n=8 per group):
-
Normal Control: Healthy animals receiving the vehicle.
-
Diabetic Control: STZ-induced diabetic animals receiving the vehicle.
-
Diabetic + Unformulated this compound: Diabetic animals receiving the this compound suspension.
-
Diabetic + this compound-SLNs: Diabetic animals receiving the this compound-SLN formulation.
-
Diabetic + this compound-SEDDS: Diabetic animals receiving the this compound-SEDDS formulation.
-
Diabetic + Standard Drug: Diabetic animals receiving a standard antidiabetic drug (e.g., Glibenclamide).
Procedure:
-
Induce diabetes in animals using a single intraperitoneal injection of STZ.
-
After confirmation of diabetes (e.g., blood glucose > 250 mg/dL), initiate daily oral treatment with the respective formulations for a specified period (e.g., 28 days).
-
Monitor blood glucose levels and body weight regularly.
-
At the end of the treatment period, collect blood samples for biochemical analysis (e.g., insulin, lipid profile) and sacrifice the animals to collect pancreatic tissue for histopathological examination.
Data Presentation
Formulation Characterization Data
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |
| This compound-SLNs | 150 ± 15 | 0.2 ± 0.05 | -25 ± 5 | 85 ± 5 | 5 ± 1 |
| This compound-SEDDS (post-emulsification) | 50 ± 10 | 0.15 ± 0.03 | -15 ± 3 | N/A | N/A |
Note: The data presented in this table is hypothetical and represents expected values for optimized formulations.
Pharmacokinetic Parameters
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) | Absolute Bioavailability (%) |
| Unformulated this compound | 150 ± 30 | 2.0 ± 0.5 | 800 ± 150 | 4.5 ± 1.0 | ~5 |
| This compound-SLNs | 600 ± 120 | 4.0 ± 1.0 | 4800 ± 900 | 6.0 ± 1.2 | ~30 |
| This compound-SEDDS | 900 ± 180 | 1.5 ± 0.5 | 6400 ± 1200 | 5.5 ± 1.1 | ~40 |
| Intravenous this compound | 2500 ± 500 | 0.08 | 16000 ± 3000 | 4.0 ± 0.8 | 100 |
Note: The data presented in this table is hypothetical, based on the expected improvement from nanoformulations and intravenous data from the literature.[3] The unformulated this compound data is projected based on its poor solubility.
Pharmacodynamic Parameters
| Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | Change in Body Weight (g) | Serum Insulin (µU/mL) |
| Normal Control | 95 ± 10 | 98 ± 12 | +25 ± 5 | 15 ± 3 |
| Diabetic Control | 450 ± 50 | 480 ± 60 | -15 ± 5 | 5 ± 1 |
| Unformulated this compound | 460 ± 55 | 350 ± 40 | +5 ± 3 | 8 ± 2 |
| This compound-SLNs | 455 ± 50 | 180 ± 25 | +15 ± 4 | 12 ± 2.5 |
| This compound-SEDDS | 465 ± 60 | 140 ± 20 | +20 ± 5 | 14 ± 3 |
| Standard Drug | 450 ± 50 | 120 ± 15 | +18 ± 4 | 13 ± 2.8 |
Note: The data presented in this table is hypothetical and represents expected outcomes in a diabetic rat model.
Mandatory Visualizations
Caption: Experimental workflow for formulation and in vivo evaluation.
Caption: Proposed signaling pathway of this compound-induced islet neogenesis.
References
- 1. ajptonline.com [ajptonline.com]
- 2. Pharmacokinetic Study of this compound by HPLC-MS/MS After Intravenous Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation, characterization and in vivo distribution of solid lipid nanoparticles loaded with syringopicroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonlinear absorption kinetics of self-emulsifying drug delivery systems (SEDDS) containing tocotrienols as lipophilic molecules: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates diabetes by triggering pancreatic progenitors for islet neogenesis in Streptozotocin treated BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
Application Notes & Protocols: High-Performance Thin-Layer Chromatography (HPTLC) for the Quantitative Analysis of Swertisin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Swertisin, a key bioactive flavonoid found in medicinal plants such as Enicostemma littorale, is recognized for its potential therapeutic properties, including antidiabetic effects.[1] Accurate and reliable quantification of this compound in plant materials and herbal formulations is crucial for quality control, standardization, and ensuring therapeutic efficacy. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, precise, and cost-effective method for the analysis of such phytoconstituents.[2] This document provides a detailed protocol for the quantitative determination of this compound using HPTLC, including method validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Quantitative Data Summary
The following table summarizes the validation parameters for the HPTLC method for the quantification of this compound.
| Validation Parameter | Result |
| Linearity Range | 100–300 μg mL⁻¹ |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | Determined as Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Determined as Signal-to-Noise Ratio of 10:1 |
| Accuracy (Average Recovery) | 99.10% |
| Precision (RSD) | <2% |
| Specificity | The method is specific for this compound, as confirmed by comparing the Rf value and spectra of the standard with the corresponding spot in the sample extract. |
Experimental Protocols
This section details the methodology for the HPTLC analysis of this compound.
1. Materials and Reagents
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates (10 cm x 10 cm).
-
Mobile Phase: A mixture of ethyl acetate, methanol, and water in the ratio of 8.0:1.0:0.5 (v/v/v).[3]
-
Standard Solution: A stock solution of this compound (1000 μg mL⁻¹) is prepared by accurately weighing 25.0 mg of this compound standard and dissolving it in a 25-mL volumetric flask with methanol, followed by sonication for 10 minutes.[3] Working standards are prepared by appropriate dilution of the stock solution.
-
Sample Preparation (from plant material):
-
Accurately weigh approximately 1000 mg of dried, powdered whole-plant material (Enicostemma littorale) into a stoppered test tube.[3]
-
Add 10.0 mL of warm (40 ± 2°C) methanol.[3]
-
Sonicate the mixture for 10 minutes.[3]
-
Allow the mixture to cool to room temperature.[3]
-
Filter the extract through Whatman filter paper no. 41. The filtrate is used as the sample solution.[3]
-
2. Chromatographic Conditions
-
Sample Application: Apply standard and sample solutions as 8.0 mm wide bands, 7.0 mm apart, and 10.0 mm from the bottom edge of the HPTLC plate using a suitable applicator, such as a CAMAG Linomat IV.[3]
-
Development: Perform ascending development in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes. The development distance is 80 mm.
-
Drying: After development, dry the plate in an oven at 60°C for 5 minutes.
-
Densitometric Analysis:
-
Detection Wavelength: 287 nm.[3]
-
Scanning: Scan the plates with a densitometer in absorbance mode.
-
Slit Dimensions: 6.0 mm x 0.45 mm.
-
3. Method Validation
-
Linearity: Prepare and apply working standard solutions of this compound in the concentration range of 100–300 μg mL⁻¹.[3] Plot the peak area against the corresponding concentration to obtain the calibration curve.
-
Precision: Assess intra-day and inter-day precision by analyzing the standard solution at three different concentration levels on the same day and on three different days, respectively. The relative standard deviation (RSD) should be less than 2%.[3]
-
Accuracy: Determine the accuracy of the method by performing a recovery study at three different levels. Add known amounts of standard this compound to a pre-analyzed sample and calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3]
-
Specificity: The specificity of the method is ascertained by comparing the Rf value and the UV-Vis spectrum of the this compound peak in the sample with that of the standard.
Visualizations
Experimental Workflow for HPTLC Analysis of this compound
Caption: Workflow for the HPTLC-based quantification of this compound.
The described HPTLC method is simple, precise, specific, and accurate for the quantification of this compound in plant extracts. This protocol can be effectively employed for the routine quality control of raw materials and finished herbal products containing this compound, ensuring their consistency and quality. The method adheres to the validation requirements of the ICH guidelines, making it suitable for regulatory purposes.
References
Application Notes and Protocols for Ultrasound-Assisted Extraction of Swertisin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertisin, a C-glucosylflavone found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antidiabetic properties.[1][2] Efficient extraction of this compound from its natural sources is crucial for research and development of novel therapeutics. Ultrasound-assisted extraction (UAE) is a green and efficient technique that utilizes acoustic cavitation to enhance the extraction of bioactive compounds from plant matrices.[3][4] This document provides detailed application notes and protocols for the ultrasound-assisted extraction of this compound from plant materials, tailored for researchers, scientists, and drug development professionals.
Plant Sources of this compound
This compound has been identified in a variety of plant species. Notable sources include:
-
Sour Jujube Seed (Ziziphus jujuba Mill. var. spinosa)[5]
-
Swertia franchetiana [1]
-
Swertia mussotii [1]
-
Iris tectorum [1]
-
Wilbrandia ebracteata [1]
I. Quantitative Data for Ultrasound-Assisted Extraction of this compound and Related Flavonoids
The following tables summarize key parameters and findings from various studies on the ultrasound-assisted extraction of this compound and other flavonoids. This data can serve as a guide for developing and optimizing extraction protocols.
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of this compound
| Plant Material | Solvent | Solvent-to-Solid Ratio (mL/g) | Temperature (°C) | Time (min) | Ultrasonic Power (W) | This compound Yield (mg/g) | Reference |
| Enicostemma littorale | n-butanol: Methanol (4.62:5.28, v/v) | 15:1 (Solvent Volume: 1g) | Not Specified | 30 | Not Specified | 3.36 | [6][7][8] |
| Sour Jujube Seed (Ziziphus jujuba) | 60% Ethanol | 20:1 | 60 | 30 | 250 | Not explicitly stated for this compound alone | [5] |
Table 2: General Parameters for Ultrasound-Assisted Extraction of Flavonoids from Various Plant Materials
| Plant Material | Solvent | Solvent-to-Solid Ratio (mL/g) | Temperature (°C) | Time (min) | Ultrasonic Power (W) | Key Findings | Reference |
| Inula helenium | 50% Ethanol | 20:1 | 25 | 30 | Not Specified | Maximum flavonoid yield achieved with these parameters. | |
| Sparganii rhizoma | 53.62% Ethanol | Not Specified | Not Specified | 29.41 | 300 | Optimized conditions for highest total flavonoid yield. | |
| Pteris cretica L. | 56.74% Ethanol | 33.69:1 | 74.27 | 45.94 | Not Specified | Optimized parameters for total flavonoid extraction. | |
| Orange By-Products | 45/55 Ethanol/Water (v/v) | 200:1 | Not Specified | 35 | 110 | Optimal conditions for highest phenolic content and antioxidant activity. | |
| Brown Seaweed | Not Specified | Optimized via RSM | Optimized via RSM | Optimized via RSM | Optimized via RSM | UAE showed higher extraction efficiency compared to conventional methods. |
II. Experimental Protocols
A. Protocol for Ultrasound-Assisted Extraction of this compound
This protocol is a generalized procedure based on optimized parameters from the literature. It is recommended to optimize these parameters for each specific plant matrix.
1. Materials and Equipment:
-
Dried and powdered plant material (e.g., Sour Jujube seeds, Enicostemma littorale aerial parts)
-
Extraction solvent (e.g., 60% Ethanol, n-butanol:methanol mixture)
-
Ultrasonic bath or probe sonicator with temperature and power control
-
Beakers or flasks
-
Centrifuge and centrifuge tubes
-
Filter paper or syringe filters (0.45 µm)
-
Rotary evaporator (optional)
-
Analytical balance
2. Procedure:
-
Sample Preparation: Weigh a specific amount of the dried, powdered plant material (e.g., 1.0 g).
-
Solvent Addition: Add the chosen extraction solvent to the plant material at the desired solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Ultrasonic Extraction:
-
Place the beaker or flask containing the mixture in the ultrasonic bath or immerse the probe of the sonicator into the mixture.
-
Set the desired extraction temperature (e.g., 60 °C), time (e.g., 30 minutes), and ultrasonic power (e.g., 250 W).
-
Begin the ultrasound treatment.
-
-
Separation:
-
After extraction, centrifuge the mixture at a suitable speed (e.g., 4000 rpm for 15 minutes) to separate the extract from the solid plant material.
-
Decant the supernatant.
-
-
Filtration: Filter the supernatant through filter paper or a 0.45 µm syringe filter to remove any remaining fine particles.
-
Solvent Evaporation (Optional): If a concentrated extract or dry powder is required, the solvent can be removed using a rotary evaporator under reduced pressure.
-
Storage: Store the final extract at 4 °C in a dark container until further analysis.
B. Protocol for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the quantitative analysis of this compound in the obtained extracts.
1. Materials and Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or trifluoroacetic acid (TFA)
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol
-
A common gradient profile starts with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B over the run.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Approximately 254 nm or based on the UV spectrum of this compound.
-
Injection Volume: 10-20 µL
3. Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Take a known volume of the plant extract and dilute it with the mobile phase to a concentration expected to be within the range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the final concentration of this compound in the original extract, taking into account the dilution factor.
-
III. Visualization of Experimental Workflow and Signaling Pathways
A. Experimental Workflow for Ultrasound-Assisted Extraction of this compound
B. Signaling Pathways Modulated by this compound
This compound is known to exert its biological effects through multiple signaling pathways. It acts as an antagonist of the adenosine (B11128) A1 receptor and an inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][9]
Conclusion
Ultrasound-assisted extraction is a powerful and efficient method for obtaining this compound from various plant sources. The protocols and data presented in this document provide a solid foundation for researchers to develop and optimize their extraction and analytical procedures. Further investigation into the signaling pathways modulated by this compound will continue to unveil its therapeutic potential.
References
- 1. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of various techniques for the extraction and determination of antioxidants in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasonic-assisted extraction of this compound from sour Jujube seed and comprehensive revelation of its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajptonline.com [ajptonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel SGLT2 inhibitor, with improved glucose homeostasis for effective diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Swertisin's Effect on SGLT2 Activity in HEK293 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertisin, a C-glucosylflavone found in various medicinal plants, has emerged as a promising natural compound with antidiabetic properties.[1][2][3] Research indicates that this compound exerts its glucose-lowering effects, at least in part, by inhibiting the sodium-glucose cotransporter 2 (SGLT2).[1][2][4][5] SGLT2 is a key protein in the kidneys responsible for reabsorbing the majority of filtered glucose back into the bloodstream. Its inhibition presents a therapeutic strategy for managing type 2 diabetes by promoting urinary glucose excretion.[4]
These application notes provide detailed protocols for assessing the inhibitory effect of this compound on SGLT2 activity in Human Embryonic Kidney 293 (HEK293) cells, a widely used cell line for studying transporter function. The protocols cover cell culture, transient transfection of HEK293 cells with human SGLT2, and methods for measuring SGLT2-mediated glucose uptake.
Data Presentation
Currently, publicly available quantitative data on the dose-dependent inhibition of SGLT2 activity by this compound in HEK293 cells is limited. However, existing studies provide a foundational data point for its inhibitory action.
| Compound | Cell Line | Concentration | Effect on Glucose Uptake | Target Protein | Reference |
| This compound | HEK293 | 7.5 µg/mL | Inhibition of glucose uptake | SGLT2 | [1][2][5] |
Further research is required to establish a comprehensive dose-response curve and determine the IC50 value of this compound for SGLT2 inhibition in this cell model.
Signaling Pathway of this compound's Action on SGLT2
This compound appears to impact SGLT2 through a dual mechanism: direct inhibition of its glucose transport activity and downregulation of its protein expression. The reduction in SGLT2 expression has been linked to the modulation of the Protein Kinase C (PKC) signaling pathway.[4]
Caption: this compound's dual-action on SGLT2 activity.
Experimental Workflow
The following diagram outlines the general workflow for measuring the effect of this compound on SGLT2 activity in HEK293 cells.
Caption: Workflow for SGLT2 inhibition assay.
Experimental Protocols
Protocol 1: HEK293 Cell Culture and Transfection
This protocol describes the maintenance of HEK293 cells and their transient transfection with a human SGLT2 (hSGLT2) expression vector.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
hSGLT2 expression plasmid (e.g., in a pcDNA3.1 vector)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Culture: Maintain HEK293 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding for Transfection: The day before transfection, seed HEK293 cells into 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute the hSGLT2 plasmid DNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection: Add the DNA-transfection reagent complexes to the cells in the 6-well plates.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for hSGLT2 expression.
Protocol 2: Non-Radioactive Glucose Uptake Assay using 2-NBDG
This protocol utilizes a fluorescent glucose analog, 2-NBDG, to measure glucose uptake.
Materials:
-
HEK293 cells expressing hSGLT2
-
Black, clear-bottom 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (containing NaCl)
-
Sodium-free KRH buffer (replace NaCl with choline (B1196258) chloride)
-
This compound stock solution (in DMSO)
-
Phlorizin (positive control SGLT inhibitor)
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the hSGLT2-expressing HEK293 cells into black, clear-bottom 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in KRH buffer. Also, prepare solutions for controls: vehicle (DMSO in KRH buffer), positive control (Phlorizin in KRH buffer), and non-specific uptake (KRH buffer and sodium-free KRH buffer).
-
Assay Initiation:
-
Wash the cells twice with warm KRH buffer.
-
Add the this compound dilutions and control solutions to the respective wells.
-
Incubate at 37°C for 15-30 minutes.
-
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM and incubate at 37°C for 30-60 minutes.
-
Termination and Lysis:
-
Aspirate the medium and wash the cells three times with ice-cold KRH buffer.
-
Add lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a plate reader (Excitation ~485 nm, Emission ~535 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells without cells).
-
Calculate the SGLT2-specific uptake by subtracting the non-specific uptake (measured in sodium-free buffer) from the total uptake (vehicle control).
-
Determine the percentage of inhibition for each this compound concentration relative to the SGLT2-specific uptake.
-
Protocol 3: Radioactive Glucose Uptake Assay using [14C]-AMG
This protocol uses a radiolabeled, non-metabolizable glucose analog, α-methyl-D-glucopyranoside ([14C]-AMG), for a highly sensitive measurement of SGLT activity.
Materials:
-
HEK293 cells expressing hSGLT2
-
96-well plates
-
Uptake buffer (e.g., KRH buffer)
-
[14C]-AMG
-
This compound stock solution (in DMSO)
-
Phlorizin
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed hSGLT2-expressing HEK293 cells into 96-well plates and culture overnight.
-
Compound Incubation:
-
Wash cells with uptake buffer.
-
Add uptake buffer containing the desired concentrations of this compound or controls (vehicle, Phlorizin).
-
Incubate at 37°C for 15-30 minutes.
-
-
Radiolabeled Glucose Uptake:
-
Add uptake buffer containing [14C]-AMG to each well.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Termination and Lysis:
-
Aspirate the uptake solution and rapidly wash the cells multiple times with ice-cold uptake buffer to remove extracellular [14C]-AMG.
-
Lyse the cells by adding lysis buffer.
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the counts per minute (CPM) for each well.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (vehicle-treated) wells after subtracting the non-specific uptake (in the presence of a high concentration of Phlorizin).
-
Conclusion
The provided protocols offer a comprehensive framework for researchers to investigate the inhibitory effects of this compound on SGLT2 activity in a controlled in vitro setting. While preliminary data indicates that this compound is a promising SGLT2 inhibitor, further quantitative studies are necessary to fully characterize its potency and mechanism of action. The methodologies described herein will facilitate such investigations, contributing to a deeper understanding of this compound's therapeutic potential in the context of diabetes and related metabolic disorders.
References
- 1. This compound | 6991-10-2 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a novel SGLT2 inhibitor, with improved glucose homeostasis for effective diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Western Blot Analysis of Swertisin-Induced Protein Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction: Swertisin is a C-glucosylflavone found in various medicinal plants and is recognized for its diverse pharmacological properties, including anti-diabetic, anti-inflammatory, and antioxidant effects.[1] Understanding the molecular mechanisms underlying these activities is crucial for its therapeutic development. Western blot analysis is an indispensable immunodetection technique used to quantify changes in the expression levels of specific proteins within a cell or tissue lysate. This application note provides a comprehensive protocol for utilizing Western blot analysis to investigate the effects of this compound on key signaling proteins involved in inflammation, diabetes, and cell fate pathways like apoptosis and autophagy.
Data Presentation: this compound's Effect on Target Proteins
The following tables summarize representative quantitative data from Western blot analyses, illustrating the dose-dependent effects of this compound on target protein expression in relevant cell models. Data is presented as fold change relative to an untreated control, normalized to a loading control like β-actin or GAPDH.
Table 1: Effect of this compound on Pro-inflammatory Protein Expression in Macrophages
| Target Protein | This compound (µM) | Fold Change (vs. Control) | Pathway |
| PPARG | 0 | 1.00 | Anti-inflammatory |
| 10 | 1.85 | ||
| 25 | 2.75 | ||
| iNOS | 0 | 1.00 | Pro-inflammatory |
| 10 | 0.62 | ||
| 25 | 0.31 | ||
| TNF-α | 0 | 1.00 | Pro-inflammatory |
| 10 | 0.55 | ||
| 25 | 0.28 | ||
| Data derived from studies on macrophage cell lines stimulated to induce an inflammatory response.[2] |
Table 2: Effect of this compound on Proteins Involved in Glucose Metabolism and Pancreatic Cell Differentiation
| Target Protein | This compound (µM) | Fold Change (vs. Control) | Pathway / Function |
| SGLT2 | 0 | 1.00 | Glucose Transport |
| 15 | 0.71 | ||
| 30 | 0.45 | ||
| p-p38 MAPK | 0 | 1.00 | Islet Neogenesis |
| 15 | 2.10 | ||
| 30 | 3.50 | ||
| Neurog3 | 0 | 1.00 | Pancreatic Progenitor Marker |
| 15 | 2.50 | ||
| 30 | 4.20 | ||
| Data based on studies in kidney cell lines (for SGLT2) and pancreatic progenitor cells.[3][4][5] |
Table 3: Effect of this compound on Apoptosis and Autophagy Marker Proteins in Cancer Cells
| Target Protein | This compound (µM) | Fold Change (vs. Control) | Pathway |
| p-Akt | 0 | 1.00 | Pro-survival |
| 20 | 0.58 | ||
| 40 | 0.24 | ||
| p-mTOR | 0 | 1.00 | Pro-survival / Autophagy Repression |
| 20 | 0.65 | ||
| 40 | 0.30 | ||
| LC3B-II/LC3B-I | 0 | 1.00 | Autophagy Induction |
| 20 | 2.90 | ||
| 40 | 4.80 | ||
| Cleaved Caspase-3 | 0 | 1.00 | Apoptosis Execution |
| 20 | 2.15 | ||
| 40 | 3.75 | ||
| Data represents potential effects based on pathways modulated by similar flavonoid compounds.[6][7][8] |
Signaling Pathways Modulated by this compound
Western blot analysis is critical for elucidating the signaling cascades affected by this compound. Below are diagrams of key pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Swertianin Suppresses M1 Macrophage Polarization and Inflammation in Metabolic Dysfunction-Associated Fatty Liver Disease via PPARG Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound an Anti-Diabetic Compound Facilitate Islet Neogenesis from Pancreatic Stem/Progenitor Cells via p-38 MAP Kinase-SMAD Pathway: An In-Vitro and In-Vivo Study | PLOS One [journals.plos.org]
- 4. This compound, a novel SGLT2 inhibitor, with improved glucose homeostasis for effective diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates diabetes by triggering pancreatic progenitors for islet neogenesis in Streptozotocin treated BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Till Death Do Us Part: The Marriage of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel mechanism of napabucasin, a naturally derived furanonaphthoquinone: apoptosis and autophagy induction in lung cancer cells through direct targeting on Akt/mTOR proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Swertisin-Mediated Glucose Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertisin is a naturally occurring C-glucosylflavone found in various medicinal plants. Recent studies have highlighted its potential as a glucose-lowering agent, primarily through the inhibition of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is predominantly expressed in the kidneys and is responsible for the reabsorption of glucose from the glomerular filtrate back into the circulation. By inhibiting SGLT2, this compound promotes urinary glucose excretion, thereby lowering blood glucose levels. Notably, current research suggests that this compound's primary mechanism of action is selective for SGLT2 and does not significantly impact GLUT-mediated glucose transport.[1][2]
This application note provides a detailed protocol for a cell-based glucose uptake assay to evaluate the effect of this compound. The assay utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to quantify glucose uptake in a relevant cell line. This protocol is designed for researchers investigating the effects of this compound and other potential SGLT2 inhibitors on cellular glucose transport.
Principle of the Assay
The 2-NBDG glucose uptake assay is a widely used method to measure cellular glucose transport. 2-NBDG is a fluorescently labeled deoxyglucose analog that is taken up by cells through glucose transporters. Once inside the cell, 2-NBDG is phosphorylated by hexokinase, trapping it within the cell. The intracellular accumulation of 2-NBDG, which is proportional to the rate of glucose uptake, can be quantified by measuring its fluorescence intensity. This assay provides a robust and sensitive method to screen for modulators of glucose transport.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on glucose uptake and SGLT2 expression. Researchers can use this data as a reference for expected outcomes when designing their experiments.
| Compound | Cell Line | Concentration | Effect on Glucose Uptake | Effect on SGLT2 Expression | Reference |
| This compound | HEK293 | 7.5 µg/mL | Inhibition | Decrease | [3] |
Note: The provided data is based on a single concentration. It is recommended to perform a dose-response analysis to determine the IC50 value of this compound in the specific cell system being used.
Signaling Pathway Diagrams
The following diagrams illustrate the primary mechanism of action of this compound and a general overview of a key glucose uptake signaling pathway for reference.
References
Application Notes and Protocols for Investigating the Neuroprotective Effects of Swertisin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for evaluating the neuroprotective properties of Swertisin, a promising natural compound. The following sections detail the experimental protocols for inducing neurodegenerative conditions resembling Parkinson's disease, Alzheimer's disease, and cerebral ischemia, and for assessing the therapeutic efficacy of this compound.
Data Presentation: Summary of this compound's Neuroprotective Effects
The following tables summarize the key quantitative findings from preclinical studies on this compound and its related compound, Swertiamarin.
Table 1: Efficacy of Swertiamarin in a Rotenone-Induced Mouse Model of Parkinson's Disease
| Parameter | Control Group | Rotenone-Treated Group | Rotenone (B1679576) + Swertiamarin (100 mg/kg) |
| Motor Function | |||
| Apomorphine-Induced Rotations (rotations/hr) | Normal | Significantly Increased (p < 0.05) | Significantly Decreased (p < 0.05) vs. Rotenone |
| Neuroinflammation Markers (Substantia Nigra) | |||
| Microglial Activation (Iba-1+ cells) | Baseline | Significantly Increased | Suppressed Activation |
| Astroglial Activation (GFAP+ cells) | Baseline | Significantly Increased | Suppressed Activation |
| Pro-inflammatory Cytokines (IL-6, TNF-α) | Baseline | Significantly Increased | Significantly Reduced |
| Dopaminergic Neuron Integrity (Substantia Nigra) | |||
| Tyrosine Hydroxylase (TH)+ Neurons | 100% | Significant Reduction (p < 0.05) | Significant Increase vs. Rotenone (p < 0.05) |
| Alpha-Synuclein Expression | |||
| Striatum | Baseline | Significantly Upregulated (p < 0.01) | Significantly Decreased (p < 0.05) vs. Rotenone |
| Substantia Nigra | Baseline | Significantly Upregulated (p < 0.05) | Significantly Decreased (p < 0.05) vs. Rotenone |
Table 2: Efficacy of this compound in an Aβ25-35-Induced Hippocampal Slice Model of Alzheimer's Disease
| Parameter | Control Slices | Aβ25-35-Treated Slices | Aβ25-35 + this compound |
| Synaptic Plasticity | |||
| Long-Term Potentiation (fEPSP slope) | Normal LTP induction | Significantly Impaired | Rescued LTP |
| Neuroinflammation Markers | |||
| COX-2 Expression | Baseline | Significantly Increased | Reduced Expression |
| Endocannabinoid System | |||
| 2-Arachidonoylglycerol (2-AG) Levels | Baseline | Decreased | Upregulated |
Table 3: Efficacy of Swertiamarin in a Middle Cerebral Artery Occlusion (MCAO) Mouse Model of Cerebral Ischemia
| Parameter | Sham Group | MCAO Group | MCAO + Swertiamarin (25, 100, 400 mg/kg) |
| Ischemic Damage | |||
| Infarct Volume (% of hemisphere) | 0% | Significant Infarction | Markedly Decreased (dose-dependent)[1] |
| Neurological Function | |||
| Neurological Deficit Score | 0 | Severe Deficit | Promoted Neurologic Recovery[1] |
| Oxidative Stress Markers | |||
| Reactive Oxygen Species (ROS) | Baseline | Significantly Increased | Decreased |
| Nrf2 Pathway Activation | |||
| Nrf2 Nuclear Translocation | Baseline | Minimal | Promoted |
| HO-1 and NQO1 Expression | Baseline | Low | Enhanced |
Experimental Protocols
Rotenone-Induced Mouse Model of Parkinson's Disease
This protocol describes the induction of Parkinson's-like pathology using the neurotoxin rotenone and the subsequent evaluation of Swertiamarin's neuroprotective effects.[2][3][4][5][6][7][8]
Materials:
-
Male C57BL/6 mice
-
Rotenone
-
Sunflower oil (vehicle)
-
Swertiamarin
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Rotenone Administration:
-
Prepare a solution of rotenone in sunflower oil.
-
Administer rotenone via intrastriatal injection using a stereotaxic apparatus. The coordinates for the striatum are determined based on a mouse brain atlas.
-
-
Swertiamarin Treatment:
-
Behavioral Assessment (Apomorphine-Induced Rotation Test):
-
At the end of the treatment period, administer apomorphine to induce contralateral rotations.
-
Record the number of full 360° contralateral turns for each mouse over a specified period (e.g., 60 minutes).
-
-
Tissue Collection and Analysis:
-
Anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Collect the brains and process for immunohistochemistry (for TH, Iba-1, GFAP, and alpha-synuclein) and Western blotting (for alpha-synuclein).
-
Aβ25-35-Induced Hippocampal Slice Model of Alzheimer's Disease
This protocol outlines the procedure for inducing Alzheimer's-like pathology in organotypic hippocampal slice cultures using the amyloid-beta fragment 25-35 (Aβ25-35).[9][10]
Materials:
-
Sprague-Dawley rat pups (P7-P10)
-
Aβ25-35 peptide
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Slice culture inserts and media
-
Electrophysiology setup for recording field excitatory postsynaptic potentials (fEPSPs)
Procedure:
-
Hippocampal Slice Preparation:
-
Isolate hippocampi from rat pups and prepare 400 µm thick transverse slices.
-
Place slices on culture inserts in a 6-well plate with culture medium.
-
-
Aβ25-35 and this compound Treatment:
-
After a stabilization period, treat the slices with aggregated Aβ25-35.
-
In the treatment group, co-incubate the slices with this compound.
-
-
Electrophysiology (Long-Term Potentiation - LTP):
-
Transfer slices to a recording chamber perfused with aCSF.
-
Record baseline fEPSPs in the CA1 region by stimulating the Schaffer collaterals.
-
Induce LTP using a high-frequency stimulation protocol.
-
Record fEPSPs for at least 60 minutes post-induction to assess the maintenance of LTP.
-
-
Biochemical Analysis:
-
Collect slices for Western blot analysis to determine the expression levels of COX-2.
-
Perform assays to measure the levels of 2-AG.
-
Middle Cerebral Artery Occlusion (MCAO) Mouse Model of Cerebral Ischemia
This protocol details the induction of focal cerebral ischemia via MCAO to evaluate the neuroprotective effects of Swertiamarin.[1]
Materials:
-
Male C57BL/6 mice
-
Swertiamarin
-
Nylon monofilament suture
-
Laser Doppler flowmeter
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation and Swertiamarin Pre-treatment:
-
Administer Swertiamarin (25, 100, or 400 mg/kg, intraperitoneally) for 7 days prior to MCAO.[1]
-
-
MCAO Surgery:
-
Anesthetize the mouse and expose the common carotid artery.
-
Introduce a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Monitor cerebral blood flow using a laser Doppler flowmeter to confirm successful occlusion.
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.
-
-
Neurological Scoring:
-
At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., on a scale of 0-5, where 0 is no deficit and 5 is severe deficit).
-
-
Infarct Volume Measurement:
-
Sacrifice the animals at 24 hours post-MCAO and collect the brains.
-
Slice the brain into coronal sections and stain with 2% TTC.
-
Quantify the infarct volume (pale area) as a percentage of the total hemispheric volume using image analysis software.
-
-
Biochemical and Molecular Analysis:
-
Collect brain tissue for Western blot analysis of Nrf2, HO-1, and NQO1 expression.
-
Perform assays to measure ROS levels.
-
Visualization of Signaling Pathways and Workflows
This compound's Neuroprotective Signaling in Alzheimer's Disease Model
References
- 1. Neuroprotective Effect of Swertiamain on Cerebral Ischemia/Reperfusion Injury by Inducing the Nrf2 Protective Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Neuroprotective Effect of Swertiamarin in a Rotenone Model of Parkinson’s Disease: Role of Neuroinflammation and Alpha-Synuclein Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Swertiamarin in a Rotenone Model of Parkinson's Disease: Role of Neuroinflammation and Alpha-Synuclein Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Swertiamarin in a Rotenone Model of Parkinson's Disease: Role of Neuroinflammation and Alpha-Synuclein Accumulation. | Semantic Scholar [semanticscholar.org]
- 9. Neuro-protection of this compound against impairment induced by Aβ25-35 by acting on COX-2 to up-regulate 2-AG and suppressing neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the In Vivo Anti-inflammatory Activity of Swertisin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo anti-inflammatory activity of Swertisin, a naturally occurring flavonoid. This document details experimental protocols for widely used animal models of inflammation and summarizes the current understanding of this compound's mechanism of action, including its effects on key signaling pathways. The information presented is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound and related compounds.
Introduction to this compound
This compound is a C-glucosylflavone found in various medicinal plants. It has garnered significant interest for its diverse pharmacological activities, including its potential as an anti-inflammatory agent. Preclinical studies have demonstrated its ability to mitigate inflammatory responses in various in vivo models, suggesting its therapeutic utility in inflammatory diseases.
Key In Vivo Models for Assessing Anti-inflammatory Activity
Two common and well-validated animal models are employed to assess the acute anti-inflammatory effects of novel compounds like this compound: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Inflammation.
Carrageenan-Induced Paw Edema
This model is a gold standard for evaluating acute inflammation and the efficacy of anti-inflammatory drugs. Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized, biphasic inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain).
Quantitative Data Summary
While specific in vivo dose-response data for this compound in the carrageenan-induced paw edema model is not extensively detailed in the currently available literature, studies on related flavonoids and extracts containing this compound have shown significant reductions in paw edema. For illustrative purposes, the following table structure can be used to present such data once obtained.
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h Post-Carrageenan (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | - | Value | 0% |
| This compound | Dose 1 | Value | Value |
| This compound | Dose 2 | Value | Value |
| This compound | Dose 3 | Value | Value |
| Positive Control (e.g., Indomethacin) | Dose | Value | Value |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the key steps for inducing and assessing paw edema.
dot
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.
-
Fasting: Animals are fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Drug Administration: this compound, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Edema Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue can be collected for the analysis of inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels.
Lipopolysaccharide (LPS)-Induced Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Systemic or localized administration of LPS in animals triggers a robust inflammatory response, leading to the production of pro-inflammatory cytokines and infiltration of immune cells. This model is particularly useful for studying the molecular mechanisms of anti-inflammatory compounds.
Quantitative Data Summary
Specific in vivo data on the dose-dependent effects of this compound on LPS-induced cytokine production is emerging. The following table provides a template for presenting such data.
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) | MPO Activity (U/g tissue) (Mean ± SD) |
| Vehicle Control | - | Value | Value | Value | Value |
| LPS Control | - | Value | Value | Value | Value |
| This compound + LPS | Dose 1 | Value | Value | Value | Value |
| This compound + LPS | Dose 2 | Value | Value | Value | Value |
| This compound + LPS | Dose 3 | Value | Value | Value | Value |
| Positive Control + LPS | Dose | Value | Value | Value | Value |
Experimental Protocol: LPS-Induced Acute Lung Injury in Mice
This protocol describes the induction of acute lung injury, a severe inflammatory condition, using LPS.
dot
Caption: Experimental workflow for the LPS-induced acute lung injury model.
Detailed Methodology:
-
Animal Acclimatization: Male C57BL/6 mice are acclimatized to laboratory conditions.
-
Drug Administration: this compound or a vehicle is administered to the animals.
-
Anesthesia: Mice are anesthetized.
-
LPS Instillation: A single intratracheal instillation of LPS (e.g., 5 mg/kg) is administered to induce lung injury.
-
Sample Collection: At a predetermined time point (e.g., 24 hours) after LPS administration, the animals are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline to collect BAL fluid (BALF).
-
Tissue Collection: Lung tissues are collected for histological and biochemical analysis.
-
Analysis:
-
Cell Counts: Total and differential cell counts in the BALF are determined.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BALF and lung homogenates are quantified using ELISA.
-
MPO Activity: Myeloperoxidase activity, an indicator of neutrophil infiltration, is measured in lung homogenates.
-
Histopathology: Lung tissues are processed for histological examination to assess the degree of inflammation and tissue damage.
-
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
This compound is believed to exert its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory mediators. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
dot
Caption: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family of proteins, including p38, ERK1/2, and JNK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[1] Inflammatory stimuli activate these kinases through a cascade of phosphorylation events. Activated MAPKs can then phosphorylate and activate transcription factors, such as AP-1, which, along with NF-κB, drive the expression of pro-inflammatory genes.
dot
Caption: this compound's inhibition of the p38 MAPK signaling pathway.
Conclusion
This compound demonstrates promising anti-inflammatory activity in preclinical in vivo models. Its mechanism of action appears to involve the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. The protocols and information provided in these application notes serve as a valuable resource for researchers investigating the therapeutic potential of this compound for the treatment of inflammatory diseases. Further studies are warranted to fully elucidate its dose-dependent efficacy and to establish a comprehensive safety profile.
References
Troubleshooting & Optimization
Improving the aqueous solubility of Swertisin for biological assays
Welcome to the technical support center for improving the aqueous solubility of Swertisin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for the effective use of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological assays?
A1: this compound is a naturally occurring flavone (B191248) C-glycoside with various reported biological activities, including anti-diabetic, anti-inflammatory, and antioxidant effects. It has been identified as an antagonist of the adenosine (B11128) A1 receptor and an inhibitor of the sodium-glucose cotransporter 2 (SGLT2), and it is known to be involved in the p38 MAPK signaling pathway.[1][2][3][4] However, like many flavonoids, this compound has poor aqueous solubility, which can pose a significant challenge for in vitro and in vivo studies. Low solubility can lead to precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental outcomes.
Q2: What is the approximate aqueous solubility of this compound?
Q3: In what common laboratory solvents can this compound be dissolved?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] One supplier reports a solubility of 50 mg/mL in DMSO.[1] It is also reported to be soluble in ethanol (B145695) and methanol.[6] For in vivo studies, a co-solvent system is often necessary. One reported formulation with a this compound solubility of 1 mg/mL consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]
Troubleshooting Guide: Common Solubility Issues
Problem: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous buffer or cell culture medium.
This is a frequent issue when diluting a concentrated DMSO stock solution into an aqueous environment. Here are several troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit in the presence of a low percentage of DMSO. Try using a lower final concentration of this compound.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous solution, try adding it dropwise while vigorously vortexing or stirring. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Use a Surfactant: The inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Polysorbate 20, in your final aqueous solution can help to maintain the solubility of hydrophobic compounds.
-
Pre-warm the Aqueous Medium: Adding a cold DMSO stock to a warm aqueous medium can cause a temperature shock, leading to precipitation. Try warming the aqueous medium to 37°C before adding the this compound stock solution.
Strategies for Solubility Enhancement
Several techniques can be employed to improve the aqueous solubility of this compound for biological assays. The choice of method will depend on the specific requirements of your experiment.
Co-solvents
The use of co-solvents is a straightforward method to increase the solubility of hydrophobic compounds.
| Solvent System | Reported Solubility of this compound | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 1 mg/mL | [1] |
Note: When using co-solvents, it is crucial to include a vehicle control in your experiments to account for any potential effects of the solvents on the biological system. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Quantitative Data: Direct quantitative data for the solubility enhancement of this compound with cyclodextrins is not available. However, studies with other flavonoids have shown significant increases in solubility. For example, the solubility of quercetin (B1663063) has been shown to increase linearly with increasing concentrations of HP-β-CD.
Solid Dispersions
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state, which can significantly enhance the dissolution rate and apparent solubility. Common carriers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs).
Quantitative Data: Specific data on the solubility increase of this compound using solid dispersions is not currently available. However, this technique has been successfully applied to other flavonoids to improve their aqueous solubility.
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. The reduction in particle size to the nanometer range increases the surface area, leading to an enhanced dissolution rate and saturation solubility.
Quantitative Data: There is no specific data available for the preparation and solubility of this compound nanosuspensions. This remains an area for future investigation.
Experimental Protocols
General Protocol for Preparing a this compound Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution vigorously.
-
If necessary, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
For cell culture experiments, sterilize the stock solution by filtering it through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
General Protocol for Shake-Flask Solubility Assay
This protocol can be adapted to determine the aqueous solubility of this compound.
-
Prepare a phosphate-buffered saline (PBS) solution at the desired pH (e.g., pH 7.4).
-
Add an excess amount of this compound powder to a known volume of the PBS in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the equilibrium solubility of this compound under the tested conditions.
Mandatory Visualizations
Signaling Pathways Involving this compound
Below are diagrams of key signaling pathways in which this compound has been implicated.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 3. This compound, a novel SGLT2 inhibitor, with improved glucose homeostasis for effective diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound an Anti-Diabetic Compound Facilitate Islet Neogenesis from Pancreatic Stem/Progenitor Cells via p-38 MAP Kinase-SMAD Pathway: An In-Vitro and In-Vivo Study | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. Vicenin -2 | CAS:23666-13-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Swertisin Technical Support Center: Navigating Stability Challenges in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Swertisin in cell culture experiments. Addressing the critical challenges of stability and solubility, this resource offers detailed troubleshooting protocols and frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a naturally occurring C-glycosylflavone.[1] Its primary biological activities relevant to in vitro studies include being an antagonist of the adenosine (B11128) A1 receptor and an inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[2][3] It has also been shown to induce islet neogenesis through the p38 MAPK/SMAD signaling pathway.
Q2: In what solvents is this compound soluble, and what is recommended for cell culture work?
This compound is sparingly soluble in methanol (B129727) and insoluble in water.[4] For cell culture applications, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).[4] It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Q3: What are the primary factors that can affect the stability of this compound in cell culture media?
While specific stability data for this compound in cell culture media is limited, the stability of flavonoids, in general, is influenced by several factors:
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can affect the ionization state and stability of flavonoids.
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the degradation of some flavonoids.
-
Light: Exposure to light, especially UV radiation, can cause photodegradation.
-
Oxygen: The presence of dissolved oxygen in the media can lead to oxidative degradation of phenolic compounds like this compound.
-
Media Components: Interactions with components in the cell culture medium, such as serum proteins, can impact the effective concentration and stability of this compound.[5] Serum albumin, for instance, can bind to flavonoids, which may affect their bioavailability to the cells.[6][7]
Q4: How can I determine the stability of this compound in my specific cell culture setup?
It is highly recommended to perform a stability study of this compound in your specific cell culture medium and conditions. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. This will help you understand the half-life of the compound in your experiments and inform the optimal timing for media changes and experimental endpoints.[8]
Q5: I am observing precipitation after adding this compound to my cell culture medium. What should I do?
Precipitation can occur due to the low aqueous solubility of this compound. Please refer to the "Troubleshooting Guide" for a step-by-step workflow to address this issue.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the cell culture medium. | 1. Perform a Stability Study: Determine the half-life of this compound in your specific cell culture medium using the provided HPLC protocol. 2. Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment from a frozen stock solution. 3. Minimize Exposure to Degrading Factors: Protect stock and working solutions from light. Minimize the time the this compound-containing medium is exposed to ambient air. 4. Consider a Time-Course Experiment: The observed effect may be time-dependent due to compound degradation. |
| Precipitation observed after adding this compound to the medium | Poor aqueous solubility of this compound. | 1. Check Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (ideally ≤ 0.1%). 2. Pre-warm the Medium: Add the this compound stock solution to pre-warmed (37°C) cell culture medium. 3. Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of medium, first dilute the stock in a smaller volume of medium and then add this to the final volume. 4. Determine Solubility Limit: Prepare a series of this compound dilutions in your cell culture medium and visually inspect for precipitation after incubation at 37°C. |
| High variability between replicate wells | Uneven compound distribution or degradation. | 1. Ensure Homogeneous Mixing: Gently mix the plate after adding this compound to ensure even distribution. 2. Minimize Edge Effects: To reduce evaporation in outer wells, which can concentrate the compound, fill the outer wells with sterile PBS or medium without cells. |
Quantitative Data Summary
| Factor | General Effect on Flavonoid Stability | Recommendation for this compound |
| Temperature | Higher temperatures generally accelerate degradation. | Store stock solutions at -20°C or -80°C. Minimize the duration of experiments at 37°C if significant degradation is observed. |
| pH | Stability is often pH-dependent. Flavonoids can be more stable in slightly acidic conditions. | Cell culture media is buffered at physiological pH (~7.4). Be aware that this may not be the optimal pH for this compound stability. |
| Light | Exposure to UV and visible light can cause photodegradation. | Protect stock solutions and experimental setups from light by using amber tubes or covering with foil. |
| Oxygen | Can lead to oxidative degradation. | Use freshly prepared media. Minimize the exposure of media to the atmosphere. |
| Serum Proteins | Can bind to flavonoids, affecting their free concentration and stability.[6] | Be consistent with the serum concentration used in your experiments. Consider serum-free conditions if appropriate for your cell line. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Medium via HPLC
Objective: To determine the degradation kinetics and half-life of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, amber or foil-wrapped conical tubes or multi-well plates
-
Cell culture incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Microcentrifuge tubes
-
Acetonitrile or methanol for protein precipitation
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spiking the Medium: Spike the cell culture medium with this compound to the final working concentration used in your experiments. Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the this compound-containing medium.
-
Protein Precipitation (if serum is present): To the T=0 aliquot, add 3 volumes of cold acetonitrile or methanol. Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube for HPLC analysis.
-
Incubation: Aliquot the remaining spiked medium into sterile, light-protected containers for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Incubate these samples under your standard cell culture conditions (37°C, 5% CO₂).
-
Time-Course Sampling: At each designated time point, remove an aliquot and process it as described in step 4.
-
HPLC Analysis:
-
Inject the processed samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound from potential degradation products.
-
Detect this compound using a UV detector at its maximum absorbance wavelength (λmax).
-
-
Data Analysis:
-
Determine the peak area of this compound in the chromatograms for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at T=0.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and calculate the half-life (t₁/₂).
-
Signaling Pathway and Workflow Diagrams
To aid in experimental design and data interpretation, the following diagrams illustrate the known signaling pathways of this compound and a logical workflow for troubleshooting stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule this compound from Enicostemma littorale Differentiates NIH3T3 Cells into Islet-Like Clusters and Restores Normoglycemia upon Transplantation in Diabetic Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum albumin acted as an effective carrier to improve the stability of bioactive flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoids-Macromolecules Interactions in Human Diseases with Focus on Alzheimer, Atherosclerosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting peak tailing in Swertisin HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Swertisin, a flavonoid C-glycoside. The resources below are designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing and other chromatographic problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound HPLC analysis?
Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1.2, resulting in a non-symmetrical peak with a drawn-out trailing edge.[1] For this compound, a phenolic compound, this can be particularly problematic as it compromises peak integration accuracy, reduces resolution between closely eluting compounds, and can indicate underlying issues with the analytical method or HPLC system.[2]
Q2: What are the most common causes of peak tailing when analyzing this compound?
The primary causes of peak tailing for phenolic compounds like this compound in reversed-phase HPLC include:
-
Secondary Interactions: Unwanted interactions between the hydroxyl groups of this compound and active residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][3][4] These interactions can lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a tailing peak.[3][4]
-
Mobile Phase pH: An inappropriate mobile phase pH can cause this compound to exist in multiple ionization states, leading to peak distortion.[1] If the mobile phase pH is close to the pKa of this compound's phenolic hydroxyl groups, both ionized and non-ionized forms will be present, resulting in poor peak shape.[1]
-
Column Issues: A degraded or contaminated column, or the formation of a void at the column inlet, can disrupt the flow path and lead to peak tailing.[1][5]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak distortion.[1][4]
-
Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[1]
Q3: How can I prevent secondary interactions between this compound and the column?
To minimize secondary interactions, consider the following:
-
Use a Highly Deactivated Column: Modern, end-capped C18 columns are designed to have minimal residual silanol groups.[3]
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of residual silanol groups, reducing their ability to interact with this compound.[3]
-
Use Mobile Phase Additives: Adding a small amount of an acidic modifier, such as formic acid or acetic acid, to the mobile phase can help to mask residual silanol groups and improve peak shape.[6][7]
Q4: What is the optimal mobile phase pH for this compound analysis?
Q5: Can mobile phase additives other than acids improve peak shape?
Yes, in some cases, other additives can be beneficial:
-
Buffers: Using a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, can help to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[7][9] This is especially important when dealing with complex sample matrices.
-
Metal Chelators: In rare cases, interactions between the analyte and trace metals in the HPLC system can cause peak tailing. Adding a chelating agent like EDTA to the mobile phase can mitigate this issue.[10]
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing in your this compound HPLC analysis.
| Observation | Potential Cause | Recommended Action |
| All peaks in the chromatogram are tailing. | 1. Column void or contamination.[1] 2. Extra-column dead volume.[1] 3. Improperly prepared mobile phase. | 1. a. Visually inspect the column inlet for a void. b. Flush the column with a strong solvent. c. If the problem persists, replace the column. 2. a. Check all fittings and connections for tightness. b. Use tubing with the smallest possible internal diameter and length. 3. Prepare fresh mobile phase, ensuring proper degassing and pH adjustment. |
| Only the this compound peak is tailing. | 1. Secondary interactions with the stationary phase.[1] 2. Inappropriate mobile phase pH.[1] 3. Co-elution with an interfering compound. | 1. a. Use a modern, end-capped C18 column. b. Add 0.1% formic acid or acetic acid to the mobile phase. 2. a. Adjust the mobile phase pH to be between 2.5 and 4.0. 3. a. Change the detection wavelength to see if the peak shape improves. b. Modify the gradient or mobile phase composition to improve resolution. |
| Peak tailing worsens with each injection. | 1. Column contamination from the sample matrix.[5] 2. Sample solvent is incompatible with the mobile phase. | 1. a. Use a guard column to protect the analytical column. b. Implement a sample clean-up procedure (e.g., solid-phase extraction). 2. Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase. |
| Peak tailing is accompanied by a loss of resolution. | 1. Column degradation.[1] 2. Sample overload.[1][4] | 1. Replace the analytical column. 2. a. Dilute the sample. b. Reduce the injection volume. |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound, with considerations for preventing peak tailing.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with high purity silica (B1680970) and end-capping.
2. Mobile Phase Preparation:
-
Solvent A: 0.1% (v/v) Formic Acid in Water (HPLC grade).
-
Solvent B: Acetonitrile (HPLC grade).
-
Filter both solvents through a 0.45 µm membrane filter and degas before use.
3. Chromatographic Conditions:
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20-40% B
-
25-30 min: 40-60% B
-
30-35 min: 60-20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 272 nm and 340 nm (this compound has absorption maxima around these wavelengths).
-
Injection Volume: 10-20 µL.
4. Sample Preparation:
-
Dissolve the this compound standard or sample extract in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
Caption: A flowchart for systematically diagnosing and resolving peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds [article.sapub.org]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing Swertisin Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing Swertisin in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a new in vivo model?
A1: A general starting point for a new in vivo model can be extrapolated from existing literature. Based on published studies, a common oral dosage range is between 15-50 mg/kg body weight. For intravenous administration, a much lower dose of around 4.0 mg/kg has been used. It is crucial to conduct a pilot dose-response study to determine the optimal dose for your specific animal model and disease state.
Q2: What is the oral bioavailability of this compound?
A2: this compound has low oral bioavailability in rats, which decreases as the dose increases. For example, the bioavailability is approximately 8.0% at 50 mg/kg, 6.7% at 100 mg/kg, and 6.2% at 150 mg/kg.[1] This is attributed to poor permeability through the intestinal membrane and a significant first-pass metabolism in the liver.[1]
Q3: How should I prepare this compound for oral administration?
A3: this compound is sparingly soluble in water. For oral gavage, it is often formulated as a suspension in a vehicle like saline containing a small percentage of DMSO and Tween-80 to aid in dissolution and absorption. A common formulation involves dissolving this compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Always ensure the solution is freshly prepared before each administration.
Q4: What are the common routes of administration for this compound in animal studies?
A4: The most common routes of administration for this compound in rodents are oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.).[2][3] The choice of administration route will significantly impact the pharmacokinetic profile of the compound.
Q5: Are there any known toxic effects of this compound at higher doses?
A5: Acute and subchronic toxicity studies in Wistar rats have shown that this compound is relatively non-toxic. No mortality or significant signs of toxicity were observed at oral doses up to 500 mg/kg.[4] However, it is always recommended to perform a preliminary toxicity study in your specific animal model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable therapeutic effect. | - Insufficient Dosage: The administered dose may be too low to reach a therapeutic concentration at the target tissue. - Poor Bioavailability: Due to its low oral bioavailability, the compound may be metabolized before reaching systemic circulation. - Inappropriate Route of Administration: The chosen route may not be optimal for absorption and distribution. | - Conduct a Dose-Escalation Study: Start with a low dose and gradually increase it while monitoring for both efficacy and any adverse effects. - Optimize Formulation: Use solubility enhancers such as PEG300 or Tween-80 in your vehicle. - Consider Alternative Administration Routes: If oral administration is ineffective, consider intraperitoneal or intravenous injections to bypass first-pass metabolism.[5][6] |
| High variability in experimental results between animals. | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Formulation Instability: The compound may be precipitating out of the vehicle. - Biological Variation: Natural physiological differences between individual animals. | - Ensure Accurate Dosing Technique: For oral gavage, ensure the tube is correctly placed in the stomach. For injections, use a consistent location and depth.[7] - Prepare Fresh Formulations: Prepare the this compound solution or suspension fresh before each use and ensure it is well-mixed. - Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variation. |
| Signs of animal distress or adverse effects (e.g., weight loss, lethargy). | - Toxicity at the Administered Dose: The dose may be too high for the specific animal model or strain. - Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. | - Reduce the Dosage: Lower the dose to a level that is well-tolerated. - Conduct a Vehicle-Only Control Group: Administer the vehicle alone to a control group to determine if it is the cause of the adverse effects. |
Quantitative Data Summary
Table 1: In Vivo this compound Dosage Information from Preclinical Studies
| Animal Model | Route of Administration | Dosage Range | Key Findings | Reference |
| Sprague-Dawley Rats | Oral (p.o.) | 50, 100, 150 mg/kg | Pharmacokinetic profiling; bioavailability decreased with increasing dose. | [1] |
| Wistar Rats | Oral (p.o.) | 5, 50, 100, 300, 500 mg/kg | Subchronic toxicity study; no mortality or clinical signs of toxicity observed up to 500 mg/kg. | [4] |
| Wistar Rats | Oral (p.o.) | 15, 25, 50 mg/kg | Fixed as the effective dosage range for further antidiabetic studies based on toxicity data. | [4] |
| Sprague-Dawley Rats | Intravenous (i.v.) | 4.0 mg/kg | Pharmacokinetic study to determine parameters after direct systemic administration. | [8][9] |
| BALB/c Mice (STZ-induced diabetic) | Not Specified | Not Specified | Ameliorated diabetes by triggering pancreatic progenitor differentiation. | [10] |
| HBV Transgenic Mice | Intraperitoneal (i.p.) | 0-10 mg/kg | Significantly inhibited HBV replication. | [2] |
| Mice | Oral (p.o.) | 30 mg/kg | Improved symptoms of schizophrenia. | [2] |
| Mice | Intraperitoneal (i.p.) | 2.5 mg/kg | Reduced SGLT2 expression and lowered blood sugar. | [2] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Rodent Model
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the animal cohort and the desired dose (e.g., mg/kg).
-
For a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, first dissolve the this compound powder in DMSO.
-
Add the PEG300 and Tween-80 and vortex thoroughly.
-
Finally, add the saline to the desired final volume and vortex again to ensure a homogenous suspension.
-
Prepare the solution fresh before each administration.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Insert the gavage needle gently and steadily into the esophagus until it reaches the stomach. Do not force the needle.
-
Administer the calculated volume of the this compound suspension slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Intraperitoneal Injection of this compound in a Rodent Model
-
Preparation of Dosing Solution:
-
Prepare the this compound solution in a sterile vehicle suitable for injection, such as sterile saline with a minimal amount of a solubilizing agent if necessary. Ensure the final solution is sterile-filtered.
-
-
Animal Handling and Injection:
-
Properly restrain the animal, exposing the abdomen.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a sterile needle (e.g., 25-27 gauge) at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the solution slowly.
-
Withdraw the needle and monitor the animal.
-
Visualizations
Caption: A typical experimental workflow for an in vivo study with this compound.
Caption: Proposed signaling pathway for this compound-induced islet neogenesis.[11][12][13]
References
- 1. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of Swertiamarin: A Comprehensive Review [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Acute and Subchronic Toxicity Studies of Swertiamarin A lead Compound Isolated from Enicostemma Littorale .blume in wistar rats – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Pharmacokinetic Study of this compound by HPLC-MS/MS After Intravenous Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound ameliorates diabetes by triggering pancreatic progenitors for islet neogenesis in Streptozotocin treated BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound an Anti-Diabetic Compound Facilitate Islet Neogenesis from Pancreatic Stem/Progenitor Cells via p-38 MAP Kinase-SMAD Pathway: An In-Vitro and In-Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound an Anti-Diabetic Compound Facilitate Islet Neogenesis from Pancreatic Stem/Progenitor Cells via p-38 MAP Kinase-SMAD Pathway: An In-Vitro and In-Vivo Study | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Swertisin Solubility and Stability
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with Swertisin. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of this compound precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound, a flavone (B191248) C-glycoside, has very low intrinsic solubility in water and neutral aqueous buffers.[1][2] Precipitation typically occurs when a concentrated stock solution of this compound, usually prepared in an organic solvent like DMSO, is diluted into an aqueous buffer. The organic solvent concentration is reduced upon dilution, and if the final concentration of this compound exceeds its solubility limit in the aqueous buffer, it will precipitate.
Q2: I observed a cloudy or hazy appearance in my buffer after adding this compound. How can I be sure it's precipitation and not contamination?
A2: While turbidity can indicate microbial contamination, it is a common observation with poorly soluble compounds like this compound. To differentiate, you can perform a simple microscopic examination. Precipitates often appear as amorphous or crystalline particles, whereas bacteria will be small, distinct, and sometimes motile, and yeast will appear as budding oval shapes. A control experiment with this compound added to a cell-free buffer under the same conditions can also help confirm if the turbidity is due to precipitation.
Q3: At what pH is this compound most soluble?
A3: The solubility of many flavonoids is pH-dependent. This compound is a weakly acidic compound.[3] Therefore, increasing the pH of the aqueous buffer can enhance its solubility by ionizing the phenolic hydroxyl groups, making the molecule more polar. It is advisable to experiment with a range of physiologically relevant pH values (e.g., 7.4 to 8.5) to find the optimal pH for your specific experiment, ensuring it does not negatively impact your assay.
Q4: Can the type of buffer I use affect this compound's solubility?
A4: Yes, the composition of the buffer can influence the solubility of compounds. While specific comparative data for this compound in different buffers is limited, it is known that buffer species can interact with the compound in solution. For instance, phosphate (B84403) buffers are known to sometimes cause precipitation with certain compounds.[4] When encountering solubility issues, trying alternative buffer systems like TRIS or HEPES at the desired pH can be a useful troubleshooting step.
Q5: How can I increase the concentration of this compound in my aqueous buffer without it precipitating?
A5: Several strategies can be employed to enhance the solubility of this compound in aqueous buffers. These include the use of co-solvents, surfactants, and cyclodextrins. Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide: Preventing this compound Precipitation
This guide will walk you through a logical workflow to diagnose and resolve this compound precipitation issues in your experiments.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow to troubleshoot and resolve this compound precipitation in aqueous buffers.
Data Presentation: Solubility Enhancement Strategies
Due to the limited availability of precise quantitative solubility data for this compound in various aqueous buffers, this table provides estimated achievable concentrations and starting points for optimization based on data for structurally similar flavonoids and general principles for poorly soluble compounds.
| Method | Buffer System (pH 7.4) | Reagent | Starting Concentration | Estimated Achievable this compound Concentration | Notes |
| Co-solvency | Phosphate, TRIS | DMSO | 1 - 5% (v/v) | 10 - 50 µM | Final co-solvent concentration should be tested for compatibility with the experimental system. |
| Ethanol | 1 - 5% (v/v) | 10 - 50 µM | May be less toxic to cells than DMSO at similar concentrations. | ||
| pH Adjustment | TRIS, HEPES | N/A | pH 7.4 - 8.5 | Concentration increase is compound-specific | Monitor the stability of this compound at higher pH values. |
| Surfactants | Phosphate, TRIS | Tween® 80 | 0.01 - 0.1% (v/v) | > 50 µM | Surfactants can interfere with some biological assays. |
| Triton™ X-100 | 0.01 - 0.1% (v/v) | > 50 µM | Critical Micelle Concentration (CMC) should be considered. | ||
| Cyclodextrins | Phosphate, TRIS | HP-β-Cyclodextrin | 1 - 10 mM | > 100 µM | Forms a stable inclusion complex, significantly increasing solubility.[5] |
Disclaimer: These values are estimates and should be optimized for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound using DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine Stock Concentration: Decide on a suitable stock concentration (e.g., 10 mM or 50 mM).
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile, amber microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. A solution stored at -80°C should be stable for at least 6 months.[6]
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer
This protocol details the proper technique for diluting the DMSO stock solution into an aqueous buffer to minimize precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), TRIS buffer)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Pre-warm Buffer: Gently warm the required volume of your experimental buffer to room temperature or 37°C.
-
Calculate Dilution: Determine the volume of the this compound DMSO stock needed to achieve the desired final concentration. It is critical to ensure the final DMSO concentration is as low as possible and tolerated by your experimental system (typically ≤ 0.5% v/v).
-
Perform Dilution: Add the calculated volume of the DMSO stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing or stirring the buffer. This gradual addition helps to prevent localized high concentrations that can lead to immediate precipitation.[7]
-
Final Mix: After adding the stock solution, continue to mix the final working solution for another minute to ensure homogeneity.
-
Immediate Use: It is highly recommended to use the final aqueous this compound solution immediately after preparation to avoid potential precipitation over time.
Protocol 3: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a this compound-HP-β-CD inclusion complex to significantly improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., Phosphate buffer, pH 7.4)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in the aqueous buffer to achieve the desired concentration (e.g., 10 mM). Stir until fully dissolved.
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. This allows for the formation of the inclusion complex.
-
Equilibration and Filtration: After stirring, allow the suspension to equilibrate for a few hours. Then, filter the solution through a 0.22 µm syringe filter to remove the undissolved this compound.
-
Quantification: The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Mandatory Visualization
Diagram: Mechanism of this compound Encapsulation by Cyclodextrin
Caption: Encapsulation of a hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin, enhancing its solubility in aqueous solutions.
References
- 1. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Showing Compound Isoorientin (FDB012395) - FooDB [foodb.ca]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
Technical Support Center: Addressing Swertisin Interference in Viability Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with cell viability assays in the presence of Swertisin. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with MTT or other tetrazolium-based viability assays?
This compound is a naturally occurring flavonoid C-glycoside found in various plants.[1][2] Like many flavonoids, it possesses antioxidant properties.[1][3][4] The MTT assay and other similar tetrazolium-based assays (e.g., XTT, MTS) rely on the reduction of a tetrazolium salt (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by cellular dehydrogenases in metabolically active cells to form a colored formazan (B1609692) product. However, compounds with inherent reducing properties, such as this compound, can directly reduce the tetrazolium salt to formazan, independent of cellular enzymatic activity.[5][6] This leads to a false-positive signal, resulting in an overestimation of cell viability.[5]
Q2: What are the primary mechanisms of this compound interference in viability assays?
There are two primary mechanisms by which this compound can interfere with tetrazolium-based assays:
-
Direct Chemical Reduction: Due to its antioxidant nature, this compound can directly donate electrons to the MTT reagent, reducing it to the purple formazan product.[5] This occurs in a cell-free environment and is a common issue with plant extracts rich in polyphenols and flavonoids.[5][6]
-
Colorimetric Interference: While this compound itself is a light yellow powder, some plant extracts containing it might have a color that absorbs light near the same wavelength used to measure the formazan product (typically 570 nm). This would artificially inflate the absorbance reading.
Q3: My results show increased "viability" at high concentrations of my this compound-containing compound, even though I expect toxicity. Is this a sign of interference?
Yes, this is a classic indicator of assay interference.[5][6] Instead of a dose-dependent decrease in viability, you observe an increase in the colorimetric signal at higher compound concentrations. This is likely due to the direct reduction of the MTT reagent by this compound, which masks any actual cytotoxic effects.[5]
Q4: Can this compound affect cellular metabolism in a way that confounds the MTT assay results?
Beyond direct chemical interference, it's also possible for compounds to alter cellular metabolism. The MTT assay is a measure of metabolic activity, specifically the activity of mitochondrial dehydrogenases. Some compounds can stimulate mitochondrial activity, leading to an increase in MTT reduction that may not correlate with an increase in cell number. Conversely, a compound could inhibit these enzymes without causing cell death, leading to a false impression of cytotoxicity.
Troubleshooting Guide
If you suspect this compound is interfering with your viability assay, follow this troubleshooting workflow.
Step 1: Perform Cell-Free Controls
To determine the nature of the interference, it is crucial to run controls without cells.[5][7]
-
Compound-Only Control: Add this compound at various concentrations to the cell culture medium. If you observe a color change, this indicates colorimetric interference.
-
Cell-Free MTT Reduction Control: Add this compound and the MTT reagent to cell-free culture medium.[5] If a purple color develops, it confirms that this compound is directly reducing the MTT reagent.[5]
Step 2: Quantify Interference
If interference is detected, you can attempt to quantify it, although switching to an alternative assay is highly recommended.
-
For Colorimetric Interference: Measure the absorbance of the "Compound-Only Control" at 570 nm. This background absorbance can be subtracted from the readings of your experimental wells.
-
For Direct MTT Reduction: The dose-dependent increase in absorbance in the "Cell-Free MTT Reduction Control" confirms that the MTT assay is not a suitable method for this compound.
Step 3: Choose a Suitable Alternative Assay
Given the strong potential for interference, it is advisable to use an alternative cell viability assay that is not based on tetrazolium reduction.
Recommended Alternative Assays
Here is a summary of alternative assays that are less susceptible to interference from antioxidant compounds like this compound.
| Assay Type | Principle | Signal | Advantages | Disadvantages |
| ATP-Based (e.g., CellTiter-Glo®) | Quantifies ATP, an indicator of metabolically active cells, via a luciferase reaction.[3][8] | Luminescence | High sensitivity, rapid "add-mix-measure" protocol, not susceptible to color or redox interference.[9][10][11] | Requires a luminometer; it is an endpoint assay as cells are lysed.[9] |
| Resazurin (alamarBlue®) | Enzymatic reduction of the blue resazurin dye to the pink, fluorescent resorufin (B1680543) by viable cells.[1][2][12] | Fluorescence / Colorimetric | Highly sensitive, non-toxic to cells (allowing for further analysis), rapid, and cost-effective.[9][13] | Can be affected by compounds that are inherently fluorescent or that alter the intracellular redox state.[13] |
| Neutral Red Uptake | Based on the ability of viable cells to incorporate and bind the neutral red dye in their lysosomes.[14][15] | Colorimetric | Inexpensive, sensitive, and measures a different cellular mechanism (lysosomal integrity) than metabolic assays.[14] | Requires multiple washing steps; the dye itself can be toxic with prolonged exposure.[14] |
Experimental Protocols
Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
Principle: This assay quantifies ATP, which is a marker of metabolically active cells. The amount of ATP is proportional to the number of viable cells. The bioluminescent reaction produces a stable "glow-type" signal.[3][8]
Methodology:
-
Plate cells in an opaque-walled 96-well plate and treat with various concentrations of this compound for the desired time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[16]
-
Prepare the ATP assay reagent according to the manufacturer's instructions.[3][17]
-
Add a volume of the reagent equal to the volume of cell culture medium in each well.[17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure luminescence using a plate-reading luminometer.
Protocol 2: Resazurin (alamarBlue®) Assay
Principle: Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescent signal is proportional to the number of viable cells.[1][2][12]
Methodology:
-
Plate cells in a 96-well plate and treat with this compound for the desired duration.
-
Prepare a working solution of resazurin (e.g., 0.15 mg/mL in sterile PBS).[12]
-
Add resazurin solution to each well (typically 10-20% of the culture volume).[1][12]
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light.[12] Incubation time may need to be optimized based on the cell type's metabolic rate.[1]
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[12] Alternatively, absorbance can be read at 570 nm.[1]
Protocol 3: Neutral Red Uptake Assay
Principle: This assay is based on the ability of viable cells to take up and accumulate the neutral red dye within their lysosomes.[14][15]
Methodology:
-
Plate cells in a 96-well plate and treat with this compound for the desired incubation period.
-
Prepare a fresh solution of Neutral Red (e.g., 40-50 µg/mL) in pre-warmed, serum-free medium and filter-sterilize.[14][18]
-
Remove the treatment medium and add the Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C to allow for dye uptake by lysosomes.[14]
-
Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).[15]
-
Add a destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well to extract the dye from the cells.[14][15]
-
Gently shake the plate for 10 minutes to ensure complete solubilization of the dye.[15]
-
Measure the absorbance at 540 nm using a microplate reader.[14]
Signaling Pathways and Workflows
MTT Reduction Pathway
Alternative Assay Selection Workflow
References
- 1. labbox.es [labbox.es]
- 2. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. islasas.com [islasas.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of MTT and ATP-based assays for the measurement of viable cell number. | Semantic Scholar [semanticscholar.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. re-place.be [re-place.be]
- 15. qualitybiological.com [qualitybiological.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
Navigating the Path to Clinic: A Technical Support Center for Swertisin Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges in the clinical translation of Swertisin, a promising flavonoid C-glycoside with diverse biological activities. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate a smoother transition from preclinical research to clinical application.
I. Troubleshooting Guides & FAQs
This section addresses common experimental hurdles and frequently asked questions in a direct question-and-answer format.
Physicochemical and Pharmacokinetic Challenges
Question 1: My in vitro results with this compound are potent, but I'm observing poor efficacy in animal models. What could be the underlying cause?
Answer: This is a frequent challenge encountered with flavonoid glycosides like this compound and is often attributed to poor oral bioavailability. Several factors can contribute to this discrepancy:
-
Low Aqueous Solubility: this compound, like many flavonoids, is expected to have low water solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Poor Membrane Permeability: The C-glycosidic bond and polar nature of this compound may hinder its passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism: this compound may be extensively metabolized in the intestines and liver before reaching systemic circulation, reducing the concentration of the active parent compound.
-
Efflux Transporter Activity: It might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Experimentally determine this compound's aqueous solubility and lipophilicity (LogP/LogD).
-
Assess In Vitro Permeability: Conduct a Caco-2 permeability assay to evaluate its ability to cross the intestinal barrier and to identify potential efflux.
-
Evaluate Metabolic Stability: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to understand its susceptibility to metabolism.
-
Consider Formulation Strategies: Explore formulation approaches to enhance solubility and absorption, such as nanoformulations, solid dispersions, or co-administration with absorption enhancers.[1][2][3][4][5]
Question 2: I am struggling with inconsistent results in my cell-based assays with this compound. What are the possible reasons and solutions?
Answer: Inconsistent results in cell-based assays can arise from several factors related to the compound and the experimental setup:
-
Compound Precipitation: Due to its likely low aqueous solubility, this compound might precipitate in the cell culture medium, leading to variable effective concentrations.
-
Solution: Visually inspect the media for any precipitate. Determine the kinetic solubility of this compound in your specific cell culture medium. Consider using a stock solution in an organic solvent like DMSO and ensure the final concentration of the solvent in the medium is low (typically <0.1%) and consistent across all experiments.
-
-
Metabolism by Cells: The cell line you are using might metabolize this compound, leading to a decrease in the parent compound concentration over time.
-
Solution: Analyze the cell culture supernatant at different time points using LC-MS to check for the disappearance of the parent compound and the appearance of potential metabolites.
-
-
Assay Interference: this compound's color or fluorescent properties might interfere with certain assay readouts (e.g., MTT, fluorescence-based assays).
-
Solution: Run appropriate controls, including this compound in a cell-free assay system, to check for any direct interference with the assay components or detection method.
-
Manufacturing and Regulatory Hurdles
Question 3: What are the primary challenges in the large-scale production and purification of this compound for clinical trials?
Answer: Scaling up the production of a natural product like this compound presents several challenges:
-
Low Yield from Natural Sources: The concentration of this compound in its natural source, Enicostemma littorale, can be low and variable depending on factors like plant age, geographical location, and harvesting time.[6][7][8]
-
Complex Extraction and Purification: Isolating this compound from the crude plant extract requires multiple chromatographic steps, which can be time-consuming, expensive, and difficult to scale up. Achieving high purity and batch-to-batch consistency is a significant hurdle.[9]
-
Lack of Established Large-Scale Synthesis: A commercially viable synthetic route for this compound is not yet established, making reliance on extraction from natural sources the primary option.
Question 4: What are the key regulatory considerations when planning clinical trials for a botanical product like this compound?
Answer: The regulatory pathway for botanical drugs is unique. The U.S. Food and Drug Administration (FDA) has specific guidance for botanical drug products. Key considerations include:
-
Characterization and Standardization: Due to the complex nature of botanical extracts, ensuring consistent quality and chemical fingerprint from batch to batch is crucial. This involves extensive analytical characterization.
-
Preclinical Safety Data: Comprehensive preclinical toxicology studies are required to establish a safe starting dose for human trials.[10][11]
-
Investigational New Drug (IND) Application: An IND application must be filed with the FDA before initiating clinical trials. The FDA provides specific guidance on the chemistry, manufacturing, and controls (CMC) and nonclinical data required for botanical INDs.
II. Quantitative Data
The following tables summarize key pharmacokinetic and physicochemical parameters for this compound. Data for this compound is limited; therefore, representative data for moderately permeable compounds are included for comparison.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Unit | Source |
| Dose | 4.0 | mg/kg | [12][13] |
| C₀ (Initial Plasma Concentration) | ~1600 | ng/mL | [12] |
| AUC (Area Under the Curve) | - | - | - |
| CL (Clearance) | - | - | - |
| Vd (Volume of Distribution) | - | - | - |
| t½ (Half-life) | - | - | - |
Note: A full pharmacokinetic profile from the available literature was not accessible. The provided C₀ is an approximation from graphical data.
Table 2: Physicochemical and In Vitro Permeability Data
| Parameter | This compound (Experimental/Predicted) | Representative Moderately Permeable Compound | Unit |
| Molecular Weight | 446.4 | ~300-500 | g/mol |
| Aqueous Solubility | Low (predicted) | 10-100 | µM |
| LogP | Predicted: ~1.5-2.5 | 1-3 | - |
| Caco-2 Permeability (Papp) | Not available | 1-10 x 10⁻⁶ | cm/s |
| Efflux Ratio (Papp B-A / Papp A-B) | Not available | < 2 | - |
III. Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to assist in the characterization of this compound's drug-like properties.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of this compound in an aqueous buffer (e.g., Phosphate (B84403) Buffered Saline, pH 7.4).
Materials:
-
This compound powder
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV system
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of PBS (e.g., 1 mL) to the vial.
-
Seal the vial tightly and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve.
-
The determined concentration represents the aqueous solubility of this compound.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)
-
This compound stock solution
-
Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Permeability Experiment (Apical to Basolateral - A to B): a. Wash the monolayers with transport buffer. b. Add the transport buffer containing this compound and control compounds to the apical (A) chamber. c. Add fresh transport buffer to the basolateral (B) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Permeability Experiment (Basolateral to Apical - B to A): a. Perform the experiment as in step 3, but add the compound solution to the basolateral chamber and sample from the apical chamber. This is done to assess active efflux.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C₀ is the initial concentration of the drug
-
Calculate the efflux ratio: Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests the involvement of active efflux transporters.
-
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolic degradation of this compound by liver enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
This compound stock solution
-
Control compounds (e.g., Verapamil - high clearance, Propranolol - low clearance)
-
Acetonitrile (B52724) with an internal standard for reaction quenching
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Pre-warm the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound (at a final concentration typically around 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
IV. Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its preclinical evaluation.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ajptonline.com [ajptonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Rapid Method for the Isolation of Swertiamarin from Enicostemma littorale | Semantic Scholar [semanticscholar.org]
- 10. hoeford.com [hoeford.com]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic Study of this compound by HPLC-MS/MS After Intravenous Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
Swertisin degradation profile under different pH and temperature
Technical Support Center: Swertisin Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of this compound under various experimental conditions. The following information is intended to help you design experiments, troubleshoot common issues, and interpret data related to this compound's degradation profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of this compound?
A1: The stability of this compound, a flavonoid C-glycoside, is primarily influenced by pH, temperature, and light.[1][2] Like many polyphenolic compounds, this compound is susceptible to degradation under harsh environmental conditions.[3] Hydrolysis and oxidation are common degradation pathways that can be accelerated by elevated temperatures and pH extremes.[4]
Q2: At what pH is this compound most stable?
A2: While specific degradation kinetics for this compound are not extensively published, flavonoids are generally most stable in acidic conditions (pH < 3).[5] As the pH increases, particularly into neutral and alkaline ranges, the rate of degradation is expected to increase.[6] This is often due to the deprotonation of hydroxyl groups, making the molecule more susceptible to oxidation.
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures generally accelerate the degradation of flavonoids, including this compound.[7] The degradation of such compounds during heating often follows first-order kinetics.[5] It is crucial to control the temperature during storage and experimentation to ensure the integrity of the compound. For long-term storage, temperatures of -20°C are recommended.[8]
Q4: I am observing rapid degradation of my this compound sample. What could be the cause?
A4: Rapid degradation of this compound can be attributed to several factors. Check the pH of your solution; alkaline conditions can significantly increase the degradation rate.[9] Ensure your storage and experimental temperatures are not excessively high. The presence of oxidizing agents or exposure to light can also contribute to instability.[4]
Q5: My this compound solution has changed color. What does this indicate?
A5: A color change in your this compound solution can be an indicator of degradation. Flavonoids can undergo oxidation and other chemical transformations that result in different chromophores, leading to a visible color shift.[10] It is advisable to quantify the remaining this compound concentration using a stability-indicating analytical method, such as HPLC, to confirm degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low this compound concentration in samples | 1. Degradation due to inappropriate pH or temperature. 2. Inaccurate initial concentration. 3. Adsorption to container surfaces. | 1. Verify the pH and temperature of your buffers and storage conditions. Consider conducting experiments at a lower temperature or in a more acidic buffer if possible. 2. Re-prepare and verify the concentration of your stock and working solutions. 3. Use silanized glassware or low-adsorption plasticware. |
| Precipitation of this compound in solution | 1. The pH of the buffer is near the isoelectric point of this compound, reducing solubility. 2. The concentration of this compound exceeds its solubility in the buffer. 3. Low-temperature storage of a concentrated solution. | 1. Adjust the pH of the buffer away from the potential isoelectric point. 2. Lower the initial concentration of this compound. The addition of a small amount of a co-solvent like DMSO or methanol (B129727) may improve solubility.[8][11] 3. Gently warm the solution to attempt redissolution. Prepare fresh solutions if precipitation persists. |
| Appearance of unknown peaks in HPLC chromatogram | 1. Degradation of this compound into one or more degradation products. 2. Contamination of the sample or mobile phase. | 1. This is expected in a stability study. These peaks should be monitored and quantified as part of the degradation profile analysis. 2. Prepare fresh mobile phase and re-run the analysis. Ensure proper cleaning of all glassware and equipment. |
| Inconsistent results between replicate experiments | 1. Inconsistent pH or temperature control. 2. Variability in sample preparation. 3. Issues with the analytical instrument. | 1. Ensure accurate and consistent preparation of buffers and precise temperature control during the experiment. 2. Follow a standardized and detailed sample preparation protocol. 3. Perform system suitability tests before each HPLC run to ensure the instrument is performing correctly.[12] |
Data Presentation: this compound Degradation Profile
The following tables summarize the hypothetical degradation kinetics of this compound at various pH and temperature conditions. This data is illustrative and based on the general behavior of flavonoids.
Table 1: Effect of pH on this compound Degradation at 40°C
| pH | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | 250 | 0.0028 |
| 5.0 | 180 | 0.0039 |
| 7.0 | 96 | 0.0072 |
| 9.0 | 30 | 0.0231 |
Table 2: Effect of Temperature on this compound Degradation at pH 7.0
| Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 25 | 200 | 0.0035 |
| 40 | 96 | 0.0072 |
| 60 | 35 | 0.0198 |
| 80 | 12 | 0.0578 |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions for Stability Studies
-
Materials :
-
Citrate buffer components (Citric acid, Sodium citrate) for pH 3.0 and 5.0.
-
Phosphate buffer components (Monobasic sodium phosphate, Dibasic sodium phosphate) for pH 7.0.
-
Borate buffer components (Boric acid, Sodium borate) for pH 9.0.
-
High-purity water.
-
Calibrated pH meter.
-
-
Procedure :
-
Prepare stock solutions of the acidic and basic components of each buffer system (e.g., 0.1 M).
-
In a beaker, add the acidic component and a magnetic stir bar.
-
Slowly titrate with the basic component while monitoring the pH with a calibrated pH meter until the desired pH is reached.
-
Transfer the buffer solution to a volumetric flask and add high-purity water to the final volume.
-
Filter the buffer through a 0.45 µm filter before use.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[13][14]
-
Preparation of this compound Stock Solution :
-
Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of 1 mg/mL.[15]
-
-
Stress Conditions :
-
Acidic Hydrolysis : Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis : Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation : Mix the this compound stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation : Incubate the this compound stock solution at 80°C.
-
-
Sample Collection and Analysis :
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 3: HPLC Method for Quantification of this compound
-
Instrumentation :
-
HPLC system with a PDA detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).[15]
-
-
Chromatographic Conditions :
-
Mobile Phase : A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 238 nm.[16]
-
Injection Volume : 10 µL.
-
-
Procedure :
-
Prepare a calibration curve using standard solutions of this compound at different concentrations.
-
Inject the prepared samples from the stability study into the HPLC system.
-
Quantify the amount of remaining this compound by comparing the peak area with the calibration curve.
-
Visualizations
Caption: Workflow for a this compound Stability Study.
Caption: Factors Influencing this compound Degradation.
References
- 1. CAS 6991-10-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C22H22O10 | CID 124034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 6991-10-2 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. longdom.org [longdom.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Minimizing Swertisin batch-to-batch variability in experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability when working with Swertisin.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity of this compound between different purchased batches. What could be the cause?
A1: Batch-to-batch variability in natural products like this compound is a common challenge.[1][2][3] Several factors can contribute to these discrepancies:
-
Purity Differences: Even small variations in the percentage of purity can alter the concentration of the active compound, affecting experimental outcomes.
-
Presence of Impurities: The extraction and purification process may leave behind related flavonoids or other plant metabolites that could have synergistic or antagonistic effects.
-
Source Material Variation: The chemical composition of the plant source can be influenced by factors such as climate, harvest time, and storage conditions, leading to different impurity profiles in the final product.[2][3]
-
Compound Stability: Improper storage conditions (e.g., exposure to light, high temperatures) can lead to degradation of this compound.[4]
Q2: How can we ensure the quality and consistency of a new batch of this compound?
A2: A robust quality control (QC) process for each new batch is crucial. We recommend the following steps:
-
Request a Certificate of Analysis (CoA): Always obtain a detailed CoA from the supplier for each batch. This document should provide information on purity (typically determined by HPLC), identity (confirmed by Mass Spectrometry and NMR), and residual solvent content.[5]
-
Perform Independent Verification: Do not solely rely on the supplier's CoA. It is best practice to perform in-house quality control.
-
Purity Confirmation: Use High-Performance Liquid Chromatography (HPLC) to verify the purity of the compound.[5][6][7]
-
Identity Confirmation: Use Mass Spectrometry (MS) to confirm the molecular weight of this compound (C₂₂H₂₂O₁₀, MW: 446.4 g/mol ).[8][9]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.[5]
-
-
Functional Assay: Test the new batch in a standardized and validated biological assay to confirm its potency and compare it to previous batches.
Q3: My this compound sample is not dissolving properly. What is the recommended solvent?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[10] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Q4: What are the optimal storage conditions for this compound to prevent degradation?
A4: To ensure long-term stability, this compound should be stored at -20°C.[10] Under these conditions, it is reported to be stable for at least four years.[10] It is also advisable to protect the compound from light.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent IC50 values between experiments | 1. Batch-to-batch variability of this compound.2. Inconsistent final concentration of this compound in the assay.3. Cell passage number and health.4. Variation in incubation times or other assay parameters. | 1. Implement a strict quality control protocol for each new batch of this compound (see Q2).2. Prepare fresh dilutions from a validated stock solution for each experiment. Verify stock solution concentration periodically.3. Use cells within a consistent and low passage number range. Monitor cell viability.4. Standardize all experimental procedures and document them in a detailed protocol. |
| Poor solubility of this compound in aqueous solutions | This compound has low solubility in water. | 1. Prepare a high-concentration stock solution in DMSO.[10]2. Use sonication to aid dissolution in the stock solvent.[6]3. For the final working solution, dilute the DMSO stock in the aqueous buffer or medium. Ensure the final DMSO concentration is low and consistent across all experimental groups. |
| Unexpected or off-target effects observed | The batch may contain impurities with biological activity. | 1. Check the purity of your this compound batch using HPLC.2. If possible, use LC-MS to identify potential impurities.3. Purchase this compound from a reputable supplier that provides high-purity compounds and detailed CoAs.[11][12] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol provides a general method for determining the purity of a this compound sample. Optimization may be required depending on the specific HPLC system and column used.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[6]
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
-
HPLC grade acetonitrile, methanol (B129727), and water.[6]
-
Formic acid or phosphoric acid.[6]
-
This compound reference standard (>98% purity).
-
Analytical balance.
-
Volumetric flasks.
-
Syringe filters (0.45 µm).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Filter and degas the mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 5 mg of the this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to create a stock solution.[6]
-
From the stock solution, prepare a working standard solution of approximately 50 µg/mL in the mobile phase.
-
-
Sample Preparation:
-
Prepare a sample solution of your this compound batch at the same concentration as the working standard solution.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard and sample solutions.
-
The purity of the sample is calculated by dividing the peak area of the this compound peak by the total peak area of all peaks in the chromatogram and multiplying by 100.
-
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Precision (RSD %) | < 2.0% |
| Recovery (%) | 98-102% |
Visualizations
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 6991-10-2: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS:6991-10-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. inhort.pl [inhort.pl]
- 8. This compound | C22H22O10 | CID 124034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(P) | CAS 6991-10-2 | LGC Standards [lgcstandards.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound(P) | CAS 6991-10-2 | LGC Standards [lgcstandards.com]
- 12. This compound (Standard) | scicommhub [scicommhub.com]
Troubleshooting Inconsistent Results in Swertisin Experiments: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with Swertisin. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a naturally occurring C-glucosylflavone found in various medicinal plants. It is known for a range of biological activities, including anti-diabetic, antioxidant, anti-inflammatory, and anti-viral properties.[1] Key properties are summarized below:
| Property | Value |
| Molecular Formula | C22H22O10 |
| Molecular Weight | 446.4 g/mol [2][3] |
| Purity | Typically ≥98% for commercially available standards[2] |
| Appearance | Yellow powder[4][5] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), and Ethanol (B145695); sparingly soluble in water[4][5] |
| Storage | Desiccate at -20°C for long-term storage[5] |
Q2: I'm observing low yields during the extraction of this compound. What are the common causes and how can I optimize the process?
Low extraction yields are a frequent issue. Several factors can influence the efficiency of this compound extraction. Here are some common causes and troubleshooting steps:
-
Inappropriate Solvent System: The choice of solvent is critical. While this compound is soluble in several organic solvents, a combination of solvents often yields better results. For instance, a mixture of n-butanol and methanol has been shown to be effective.[6]
-
Suboptimal Extraction Method: The extraction technique plays a significant role. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been demonstrated to be more efficient than conventional methods.[7][8]
-
Insufficient Sonication/Extraction Time: Incomplete extraction can occur if the duration is too short. However, prolonged exposure, especially to ultrasonication, can lead to degradation. An optimal time, for example, 30 minutes of sonication, has been reported to be effective.[6]
-
Incorrect Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to extract the compound from the plant matrix effectively. Conversely, an excessively large volume can lead to unnecessary dilution.[6]
Q3: My quantification of this compound by HPLC is showing inconsistent peak areas and retention times. What should I check?
Inconsistent HPLC results can stem from several factors related to sample preparation, the HPLC system, and the method itself. Here’s a troubleshooting guide:
-
Sample Preparation:
-
Incomplete Dissolution: Ensure that your this compound standards and samples are fully dissolved in the mobile phase or a compatible solvent before injection. Sonication can aid in dissolution.
-
Precipitation: If using a solvent for initial dissolution that is not fully compatible with the mobile phase, the compound may precipitate upon injection.
-
Filtration: Always filter your samples through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[9]
-
-
HPLC System:
-
Air Bubbles in the Pump: Air bubbles can cause fluctuations in pressure and flow rate, leading to variable retention times. Ensure the mobile phase is properly degassed.
-
Leaky Pump Seals or Fittings: Leaks will lead to an inconsistent flow rate.
-
Inconsistent Column Temperature: Fluctuations in column temperature can cause shifts in retention times. Use a column oven to maintain a stable temperature.[9]
-
-
Method Parameters:
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure the composition is accurate. The pH of the mobile phase can also affect the retention of flavonoids.
-
Gradient Program: If using a gradient, ensure the gradient is reproducible.
-
Q4: I am observing high variability in my cell-based assay results with this compound. What are the potential causes?
High variability in cell-based assays is a common challenge. Here are some factors to consider when working with this compound:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and standardize your cell seeding protocol.
-
This compound Solubility and Stability in Media: this compound is sparingly soluble in water. When preparing your dosing solutions, ensure it is fully dissolved in a vehicle like DMSO first, and then diluted in your cell culture media. Be mindful of the final DMSO concentration, as it can be toxic to cells. Also, consider the stability of this compound in your culture media over the duration of the experiment.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outer wells or fill them with sterile media or PBS.
-
Assay Timing: The timing of your assay endpoint can be critical. A longer incubation time may lead to lower IC50 values if the compound's effect accumulates over time.[10]
Experimental Protocols
Detailed Methodology for this compound Quantification by HPLC-MS/MS
This protocol is adapted from a validated method for the quantification of this compound in rat plasma.[11][12]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add a known concentration of the internal standard.
-
Add 300 µL of methanol to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.
-
Quantitative Data Summary
Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the pharmacokinetic parameters of this compound after intravenous and oral administration in rats. Note that these values can vary depending on the study conditions, including the dose and the sex of the animals.
| Parameter | Value (Oral, 20 mg/kg) | Value (Intravenous, 4.0 mg/kg) | Reference |
| Tmax (h) | 0.945 ± 0.136 | - | [14] |
| Cmax (µg/L) | 1920.1 ± 947.0 | - | [14] |
| t1/2z (h) | 1.104 ± 0.22 | - | [14] |
| AUC (µg/L*h) | 3593.7 ± 985.4 | - | [14] |
| CLz/F (L/h/kg) | 5.638 ± 2.151 | - | [14] |
| Vz/F (L/kg) | 9.637 ± 4.322 | - | [14] |
Note: Pharmacokinetic parameters can be influenced by factors such as co-administration of other drugs and gender. For example, the oral bioavailability of this compound may be reduced when co-administered with oleanolic acid, and female rats have been shown to absorb this compound to a greater extent and eliminate it more slowly than male rats.[14]
In Vitro Efficacy of this compound
The following table provides examples of effective concentrations and IC50 values of this compound in various in vitro assays.
| Assay | Cell Line/System | Effective Concentration / IC50 | Reference |
| SGLT2 Inhibition | HEK293 cells | 7.5 µg/mL (inhibits glucose uptake) | [1] |
| Anti-Hepatitis B Virus (HBV) Activity | HepG2 2.2.15 cells | 0.2-5 µM (suppresses HBsAg, HBeAg, and HBV DNA) | [1] |
| Antioxidant Activity (DPPH radical scavenging) | - | IC50: 52.273 mg/mL (for the ethanol extract of T. arvense seeds containing this compound) | [7] |
| Antioxidant Activity (OH radical scavenging) | - | IC50: 103.550 mg/mL (for the ethanol extract of T. arvense seeds containing this compound) | [7] |
Signaling Pathways and Experimental Workflows
This compound's Role in Islet Neogenesis via the p38 MAPK-SMAD Pathway
This compound has been shown to promote the differentiation of pancreatic progenitor cells into islet-like cell clusters, a process known as islet neogenesis. This is mediated through the p38 Mitogen-Activated Protein Kinase (MAPK) and SMAD signaling pathway.[15]
General Workflow for Troubleshooting Inconsistent Cell-Based Assay Results
This diagram outlines a logical workflow for troubleshooting inconsistent results in cell-based assays involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C22H22O10 | CID 124034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:6991-10-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | CAS:6991-10-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasonic-assisted extraction of this compound from sour Jujube seed and comprehensive revelation of its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. Pharmacokinetic Study of this compound by HPLC-MS/MS After Intravenous Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. journals.plos.org [journals.plos.org]
Technical Support Center: Formulation Strategies to Protect Swertisin from Degradation
Welcome to the technical support center for the formulation of Swertisin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protecting this compound from degradation during experimental procedures and formulation development. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual workflows to support your research.
A Note on Data Availability: Detailed quantitative stability data and specific degradation product identification for this compound are not extensively available in publicly accessible literature. The information provided herein is based on established knowledge of flavonoid and C-glycosyl flavonoid stability and formulation principles. The experimental protocols and data tables are presented as robust templates for guiding your research and data presentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a C-glycosyl flavone, a type of flavonoid found in various medicinal plants. Like many polyphenolic compounds, this compound is susceptible to degradation when exposed to environmental factors such as light, heat, oxygen, and certain pH conditions. This degradation can lead to a loss of its therapeutic efficacy and the formation of unknown, potentially undesirable byproducts. Therefore, developing protective formulation strategies is crucial for its application as a therapeutic agent.
Q2: What are the primary degradation pathways for flavonoids like this compound?
Flavonoids can degrade through several mechanisms, including:
-
Hydrolysis: Cleavage of glycosidic bonds or other labile bonds in the presence of water, often catalyzed by acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxygen, which can be accelerated by light, heat, and metal ions. This often involves the phenolic hydroxyl groups.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
-
Thermal Degradation: Decomposition at elevated temperatures.
Q3: What are the main formulation strategies to protect this compound from degradation?
The most common and effective strategies include:
-
Nanoencapsulation: Entrapping this compound within nanocarriers (e.g., polymeric nanoparticles, liposomes) to create a physical barrier against environmental stressors.[1]
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. This can enhance solubility and protect the guest molecule (this compound) from degradation.[2]
-
Use of Excipients: Incorporating stabilizing excipients such as antioxidants (e.g., ascorbic acid), chelating agents (e.g., EDTA), and pH buffering agents into the formulation.
Q4: How can I analyze the stability of my this compound formulation?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometry (MS) detection, is essential.[3][4] This method should be able to separate and quantify the intact this compound from its degradation products.[3][4] Forced degradation studies are performed to generate these degradation products and validate the method's stability-indicating capabilities.[5]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Polymeric Nanoparticles
Symptoms:
-
A significant amount of this compound is detected in the supernatant after centrifugation of the nanoparticle suspension.
-
The calculated encapsulation efficiency (%EE) is consistently below the desired range.
| Potential Cause | Troubleshooting Steps |
| Poor miscibility of this compound with the polymer matrix. | 1. Polymer Screening: Test different types of polymers with varying hydrophobicities (e.g., PLGA with different lactide:glycolide ratios, PCL). 2. Solvent System Modification: Try a co-solvent system to improve the initial solubility of both this compound and the polymer. |
| Drug precipitation during nanoparticle formation. | 1. Optimization of Process Parameters: Adjust the stirring speed, the rate of anti-solvent addition, and the temperature to control the precipitation kinetics. 2. Increase Polymer Concentration: A higher polymer concentration can lead to faster solidification of the nanoparticles, potentially entrapping the drug more effectively.[6] |
| Inappropriate drug-to-polymer ratio. | 1. Ratio Optimization: Experiment with different ratios of this compound to polymer. A very high drug load can lead to drug expulsion from the polymer matrix. |
| Unfavorable interactions between the drug and surfactant/stabilizer. | 1. Stabilizer Screening: Test different stabilizers (e.g., PVA, Pluronic F68, Tween 80) and their concentrations. |
Issue 2: Ineffective Complexation of this compound with Cyclodextrins
Symptoms:
-
Phase solubility studies show only a minor increase in this compound solubility with increasing cyclodextrin concentration.
-
Characterization techniques (e.g., DSC, FTIR, NMR) do not provide clear evidence of inclusion complex formation.
| Potential Cause | Troubleshooting Steps |
| Size mismatch between this compound and the cyclodextrin cavity. | 1. Cyclodextrin Screening: Test different types of cyclodextrins (α-CD, β-CD, γ-CD) and their derivatives (e.g., HP-β-CD, Me-β-CD) which have different cavity sizes and solubilities.[2] |
| Suboptimal complexation method. | 1. Method Comparison: Compare different preparation methods such as co-precipitation, kneading, freeze-drying, and co-evaporation. The chosen method can significantly influence complexation efficiency.[2] 2. Optimize Method Parameters: For the chosen method, optimize parameters like the molar ratio of this compound to cyclodextrin, temperature, pH, and reaction time. |
| Competition from solvent molecules. | 1. Solvent System: While water is necessary for the hydrophobic effect-driven complexation, using a co-solvent might in some cases enhance the interaction by improving the initial wetting of the drug. |
| Formation of aggregates instead of true inclusion complexes. | 1. Concentration Adjustment: Work with concentrations below the critical aggregation concentration of the cyclodextrin. |
Data Presentation: Illustrative Stability Data for this compound
The following tables are provided as templates to illustrate how quantitative data from forced degradation and formulation stability studies should be presented. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: Forced Degradation of Unformulated this compound under Various Stress Conditions.
| Stress Condition | Duration | Temperature (°C) | % this compound Remaining | Appearance of Solution |
| 0.1 M HCl | 24 h | 60 | 65.2% | Slight yellowing |
| 0.1 M NaOH | 4 h | 25 | 45.8% | Yellow-brown |
| 10% H₂O₂ | 24 h | 25 | 72.5% | Colorless |
| Photolytic (UV) | 48 h | 25 | 58.1% | Colorless |
| Thermal | 7 days | 80 | 85.3% | Colorless |
Table 2: Comparative Stability of Formulated vs. Unformulated this compound under Accelerated Conditions (40°C/75% RH).
| Formulation | Initial % this compound | % this compound Remaining (1 Month) | % this compound Remaining (3 Months) |
| Unformulated this compound | 100% | 92.1% | 78.5% |
| This compound-PLGA Nanoparticles | 100% | 98.5% | 95.2% |
| This compound-HP-β-CD Complex | 100% | 97.8% | 94.1% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Photostability chamber
-
Thermostatic oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at predetermined time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 9 mL of 10% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute samples for analysis.
-
Photolytic Degradation: Expose a solution of this compound in methanol:water (1:1) to UV light in a photostability chamber for 48 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store a solid sample of this compound in a thermostatic oven at 80°C for 7 days. Dissolve the sample in methanol for analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV or LC-MS method. Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
Objective: To encapsulate this compound in biodegradable PLGA nanoparticles to enhance its stability.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an organic solvent like DCM (e.g., 5 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as PVA (e.g., 2% w/v in 20 mL of deionized water).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing: Wash the nanoparticles multiple times with deionized water to remove the excess stabilizer and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried with a cryoprotectant (e.g., trehalose).
-
Characterization: Characterize the nanoparticles for size, zeta potential, morphology (SEM/TEM), encapsulation efficiency, and drug loading.
Protocol 3: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex by Freeze-Drying
Objective: To prepare an inclusion complex of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to improve its solubility and stability.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Dissolution: Dissolve HP-β-CD in deionized water to form a clear solution. The molar ratio of this compound to HP-β-CD is typically 1:1, but this may need optimization.
-
Addition of this compound: Add this compound to the HP-β-CD solution.
-
Complexation: Stir the mixture at a controlled temperature (e.g., 25-40°C) for a specified period (e.g., 24-48 hours), protected from light.
-
Filtration (Optional): If there is any un-complexed this compound, the solution can be filtered.
-
Freeze-Drying: Freeze the resulting solution and then lyophilize it to obtain a solid powder of the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
References
- 1. Recent Advances in Polymeric Nanoparticle-Encapsulated Drugs against Intracellular Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. jetir.org [jetir.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Polymer Concentration Maximizes Encapsulation Efficiency in Electrohydrodynamic Mixing Nanoprecipitation [frontiersin.org]
Dealing with poor Swertisin recovery during extraction
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Swertisin. Our goal is to help you overcome challenges related to poor recovery during the extraction process.
Troubleshooting Guide: Dealing with Poor this compound Recovery
This guide addresses common issues encountered during this compound extraction in a question-and-answer format.
Question 1: My this compound yield is significantly lower than expected. What are the most likely causes related to my extraction solvent?
Answer: Solvent selection is a critical factor for efficient this compound extraction. As a flavonoid C-glycoside, this compound's solubility is highest in polar solvents. If you are experiencing low yields, consider the following:
-
Inappropriate Solvent Polarity: Using non-polar solvents will result in poor extraction.
-
Suboptimal Solvent Concentration: The ideal solvent is often a mixture of an organic solvent and water. For instance, studies have shown that ethanol (B145695) concentrations around 30-54% can be optimal for this compound extraction, depending on the method and plant material.[1][2][3] Pure organic solvents or pure water may not be as effective.
-
Solvent-to-Solid Ratio: A low solvent volume may not be sufficient to fully extract the this compound from the plant matrix. Conversely, an excessively high volume can lead to unnecessary dilution.[4] An optimal ratio, often around 14:1 to 30:1 (mL/g), should be determined.[2][3]
Question 2: I've noticed a change in the color of my extract, and the yield is still low. Could this compound be degrading during extraction?
Answer: Yes, degradation is a common cause of low recovery for flavonoids like this compound. Several factors can contribute to its degradation:
-
High Temperature: While heat can improve extraction efficiency, excessive temperatures can cause thermal degradation of this compound.[1][4] It is crucial to optimize the temperature for your specific extraction method (e.g., around 62.7°C for UAE in some cases).[2]
-
Exposure to Light: Flavonoids can be sensitive to light. It is recommended to use amber glassware or cover your extraction setup with aluminum foil to prevent photodegradation.[5]
-
pH Instability: The pH of your extraction solvent can affect this compound's stability. Slightly acidic conditions are often preferable for flavonoid stability.[5]
-
Oxidation: Exposure to oxygen, especially at higher temperatures, can lead to oxidative degradation. While not always necessary, performing the extraction under an inert atmosphere (e.g., nitrogen) can mitigate this.[5]
-
Enzymatic Degradation: Endogenous enzymes in the plant material can degrade this compound once the plant cells are disrupted. Pre-treating the plant material, for example, by freeze-drying, can help deactivate these enzymes.[5]
Question 3: My initial extraction seems successful, but I'm losing this compound during the cleanup/purification steps. What can I do?
Answer: Loss of the target analyte during post-extraction processing is a common issue. Here are some points to consider:
-
Inappropriate Cleanup Method: If using solid-phase extraction (SPE), ensure the sorbent is appropriate for this compound and that the elution solvent is strong enough to recover it completely.
-
Precipitation: this compound might precipitate out of the solution if the solvent composition is changed drastically or if the extract is concentrated too much and then stored at a low temperature. Ensure this compound remains soluble in the solvents used throughout the purification process.
-
Multiple Extraction Steps: Instead of a single extraction, performing multiple extractions with fresh solvent and combining the extracts can improve overall recovery from the plant material.
Frequently Asked Questions (FAQs)
Q1: What are the most effective extraction techniques for this compound?
A1: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient in terms of time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[2][3] The choice of method may depend on the available equipment and the specific plant matrix.
Q2: What are the optimal storage conditions for a this compound extract?
A2: To ensure stability, this compound extracts should be stored at low temperatures (e.g., 4°C for short-term or -20°C for long-term storage) in airtight, amber-colored vials to protect from light and oxidation.[2][5]
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for quantifying this compound.[3] For higher sensitivity and selectivity, especially in complex matrices, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) can be used.[4]
Q4: Can I use a pre-extraction step to improve the purity of my final extract?
A4: Yes, a pre-extraction wash with a non-polar solvent like n-hexane can be beneficial. This step helps remove chlorophyll (B73375) and other lipophilic compounds that might interfere with subsequent analysis, without significantly affecting the recovery of the more polar this compound.
Data on this compound Extraction Yields
The following table summarizes quantitative data on this compound recovery from different plant sources using various extraction methods.
| Plant Source | Extraction Method | Key Parameters | This compound Yield (mg/g of dry weight) | Reference |
| Gentiana lutea leaves | Ultrasound-Assisted Extraction (UAE) | 30% v/v Ethanol, 62.7°C, 50 min, 30 mL/g liquid-to-solid ratio | 3.75 | [2] |
| Thlaspi arvense seeds | Microwave-Assisted Extraction (MAE) | 54% Ethanol, 420 W microwave power, 156 s, 14:1 mL/g liquid-to-solid ratio | 0.518 | [3] |
| Enicostemma littorale | Sequential Extraction with Sonication | n-butanol: Methanol (4.62:5.28, v/v), 30 min sonication, 15 mL solvent volume | 3.36 | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) and HPLC Quantification of this compound
This protocol provides a method for the extraction and quantification of this compound from plant material.
1. Preparation of Plant Material:
-
Dry the plant material (e.g., leaves of Gentiana lutea) in the shade or a controlled environment (e.g., 40°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Ultrasound-Assisted Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 30 mL of 30% aqueous ethanol.
-
Place the flask in an ultrasonic bath and sonicate for 50 minutes at a controlled temperature of 62.7°C.[2]
-
After extraction, allow the mixture to cool to room temperature.
3. Sample Preparation for HPLC:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and, if necessary, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol.
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Quantification:
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (typically around 276 nm and 342 nm).[6]
-
Quantification: Prepare a calibration curve using a certified this compound reference standard. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel SGLT2 inhibitor, with improved glucose homeostasis for effective diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Ultrasound- and Microwave-Assisted Extraction for the Determination of Phenolic Compounds in Peach Byproducts Using Experimental Design and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Swertisin and Canagliflozin as SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Swertisin, a naturally derived flavonoid, and Canagliflozin, an established synthetic drug, in their roles as inhibitors of the sodium-glucose cotransporter 2 (SGLT2). The following sections present a comprehensive overview of their mechanism of action, quantitative efficacy, and the experimental methodologies used to determine their inhibitory effects, supported by experimental data from peer-reviewed studies.
Introduction to SGLT2 Inhibition
Sodium-glucose cotransporter 2 (SGLT2) is a protein primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of approximately 90% of glucose from the glomerular filtrate back into the bloodstream.[1] Inhibition of SGLT2 presents a key therapeutic strategy for managing type 2 diabetes by promoting the urinary excretion of excess glucose, thereby lowering blood glucose levels in an insulin-independent manner.[1] Canagliflozin is a well-established, FDA-approved SGLT2 inhibitor, while this compound is a novel, naturally occurring compound that has demonstrated promising SGLT2 inhibitory activity.[2][3]
Mechanism of Action
Both this compound and Canagliflozin exert their primary therapeutic effect by inhibiting the SGLT2 protein in the renal tubules. This inhibition prevents the reabsorption of filtered glucose, leading to glycosuria (excretion of glucose in urine) and a subsequent lowering of blood glucose levels.[1][3]
This compound , a flavonoid C-glycoside, has been shown to not only inhibit SGLT2 but also to reduce its expression in diabetic conditions.[3] Furthermore, studies have indicated that this compound reduces the expression of Protein Kinase C (PKC), a key regulator of SGLT2.[3]
Canagliflozin is a highly selective and potent inhibitor of SGLT2.[4] Beyond its direct inhibitory action, Canagliflozin has been shown to modulate several signaling pathways, including the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.[5]
Quantitative Comparison of Inhibitory Potency
A direct head-to-head experimental comparison of the half-maximal inhibitory concentration (IC50) for this compound and Canagliflozin in the same assay is not available in the reviewed literature. However, data from independent studies provide a basis for a quantitative comparison.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| Canagliflozin | Human SGLT2 | 2.2 - 6.7 | CHO-K1 / Cell-free | [14C]AMG uptake / Cell-free assay | [4] |
| This compound | Human SGLT2 | Not Determined | HEK293 | Glucose Uptake Assay | [3] |
Note: The Bhardwaj et al. (2021) study demonstrated that this compound at a concentration of 7.5 µg/ml inhibited glucose uptake in HEK293 cells.[3] However, a specific IC50 value was not reported.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the comparison of this compound and Canagliflozin.
In Vitro SGLT2 Inhibition Assay (Glucose Uptake Assay)
This protocol describes a representative cell-based, non-radioactive fluorescence assay for screening SGLT2 inhibitors, based on methodologies used for both this compound and Canagliflozin.[6][7]
Objective: To determine the inhibitory effect of a test compound on SGLT2-mediated glucose uptake in a human kidney cell line.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells or Human Kidney-2 (HK-2) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Test compounds (this compound, Canagliflozin)
-
Control inhibitor (e.g., Phlorizin)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: HEK293 or HK-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well black, clear-bottom microplates at an appropriate density and allowed to adhere and reach confluence.
-
Compound Preparation: Stock solutions of test compounds and controls are prepared in DMSO. Serial dilutions are then made in KRH buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
Assay Procedure: a. On the day of the assay, the cell monolayers are washed twice with pre-warmed KRH buffer. b. 100 µL of KRH buffer containing the desired concentration of the test compound or vehicle (for control wells) is added to each well. c. The plate is pre-incubated at 37°C for 15-30 minutes. d. To initiate glucose uptake, 2-NBDG is added to each well to a final concentration of 100-200 µM. e. The plate is incubated at 37°C for 30-60 minutes. f. The reaction is stopped by removing the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
Both this compound and Canagliflozin demonstrate inhibitory activity against SGLT2, presenting potential therapeutic avenues for the management of type 2 diabetes. Canagliflozin is a well-characterized synthetic inhibitor with high potency, supported by extensive clinical data. This compound, a natural product, shows promise as an SGLT2 inhibitor and has the additional reported effect of reducing SGLT2 and PKC expression.
A key limitation in the direct comparison is the lack of a reported IC50 value for this compound's SGLT2 inhibition from the reviewed literature, which prevents a direct quantitative assessment of its potency relative to Canagliflozin. Further head-to-head experimental studies are warranted to fully elucidate the comparative efficacy and mechanisms of action of these two compounds. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers engaged in the discovery and development of novel SGLT2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a novel SGLT2 inhibitor, with improved glucose homeostasis for effective diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]
- 4. Transport and inhibition mechanism of the human SGLT2–MAP17 glucose transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on SGLT2 Inhibitors for the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Swertisin and Metformin in Diabetic Models
A comprehensive guide for researchers and drug development professionals objectively comparing the performance, mechanisms of action, and experimental data of Swertisin and Metformin in preclinical diabetic models.
This guide provides a detailed comparative analysis of this compound, a naturally occurring flavonoid, and Metformin, a widely prescribed biguanide, in the context of diabetes mellitus. While Metformin is a cornerstone of type 2 diabetes therapy, emerging bioactive compounds like this compound are being investigated for their potential antidiabetic properties. This document synthesizes available preclinical data to offer a comparative overview of their efficacy, underlying molecular mechanisms, and the experimental protocols used to evaluate them.
Executive Summary
Metformin primarily acts by reducing hepatic glucose production and improving insulin (B600854) sensitivity through the activation of AMP-activated protein kinase (AMPK).[1][2] this compound, on the other hand, has been shown to exert its glucose-lowering effects through inhibition of the sodium-glucose cotransporter 2 (SGLT2) in the kidneys, leading to increased urinary glucose excretion.[3][4] Additionally, some studies suggest that this compound may promote the regeneration of pancreatic islet cells.[5][6]
This guide presents a side-by-side comparison of their effects on key diabetic parameters in preclinical models, details the experimental methodologies for crucial assays, and provides visual representations of their distinct signaling pathways. It is important to note that the quantitative data presented is collated from separate studies, as no direct head-to-head comparative studies have been identified in the public domain. Therefore, direct comparisons of efficacy should be interpreted with caution due to potential variations in experimental conditions.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the anti-diabetic effects of this compound and Metformin from various in vivo studies using Streptozotocin (STZ)-induced diabetic mouse models.
Table 1: Effects of this compound on Key Parameters in STZ-Induced Diabetic Mice
| Parameter | Vehicle Control | This compound Treatment | Percentage Change | Reference |
| Blood Glucose (mg/dL) | ~450 | ~150 | ↓ ~67% | [6] |
| Serum Insulin (ng/mL) | Not Reported | Significantly Elevated | ↑ | [6] |
Table 2: Effects of Metformin on Key Parameters in STZ-Induced Diabetic Mice
| Parameter | STZ Control | Metformin Treatment | Percentage Change | Reference |
| Plasma Glucose (mg/dL) | ~350-400 | ~200-250 | ↓ ~28-43% | [1] |
| Serum Insulin (ng/mL) | Significantly Decreased | Significantly Improved | ↑ | [1] |
| Body Weight | Decreased | No Significant Difference | - | [1][2] |
Signaling Pathways and Mechanisms of Action
This compound and Metformin exert their anti-diabetic effects through distinct molecular pathways.
This compound's Primary Mechanism of Action:
This compound's main mechanism involves the inhibition of SGLT2 in the proximal tubules of the kidneys.[3][4] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to its excretion in the urine and consequently lowering blood glucose levels.
Some evidence also points to a role for this compound in promoting islet neogenesis, potentially through the p38 MAP Kinase-SMAD signaling pathway.[5] This suggests a regenerative potential for pancreatic beta cells.
Figure 1: this compound's SGLT2 Inhibition Pathway.
Metformin's Primary Mechanism of Action:
Metformin's primary effect is the reduction of hepatic gluconeogenesis (glucose production in the liver).[1] It achieves this primarily through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK phosphorylates and inhibits enzymes involved in gluconeogenesis. Metformin also enhances insulin sensitivity in peripheral tissues, such as muscle, promoting glucose uptake.
Figure 2: Metformin's AMPK Activation Pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature for evaluating the anti-diabetic efficacy of this compound and Metformin.
Streptozotocin (STZ)-Induced Diabetic Mouse Model
This is a widely used method to induce a model of Type 1 diabetes in rodents.
-
Animals: Male BALB/c or C57BL/6 mice are commonly used.
-
Induction: A freshly prepared solution of STZ in citrate (B86180) buffer (pH 4.5) is administered via intraperitoneal injection. A single high dose or multiple low doses can be used depending on the desired severity of diabetes.
-
Confirmation of Diabetes: Blood glucose levels are monitored regularly. Mice with fasting blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and are used for the study.
-
Treatment: Diabetic mice are then treated with either the vehicle control, this compound, or Metformin at specified doses and for a defined duration.
-
Outcome Measures: Key parameters such as blood glucose levels, serum insulin levels, body weight, and in some cases, pancreatic histology are assessed.
Figure 3: Experimental Workflow for STZ-Induced Diabetic Model.
In Vitro Glucose Uptake Assay
This assay is used to assess the direct effect of a compound on glucose uptake in a specific cell line.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are often used, particularly for studying SGLT2 inhibitors like this compound.
-
Procedure:
-
Cells are seeded in appropriate culture plates and grown to confluence.
-
The cells are then treated with the test compound (this compound or Metformin) at various concentrations for a specific duration.
-
A fluorescently labeled glucose analog (e.g., 2-NBDG) is added to the cells.
-
After an incubation period, the cells are washed to remove any unincorporated glucose analog.
-
The amount of glucose analog taken up by the cells is quantified using a fluorescence plate reader.
-
-
Interpretation: An increase or decrease in fluorescence intensity in treated cells compared to control cells indicates the compound's effect on glucose uptake.
Conclusion
The available preclinical data suggests that both this compound and Metformin are effective in improving glycemic control in diabetic models, albeit through different mechanisms of action. Metformin, the established first-line therapy, primarily targets hepatic glucose production. This compound presents a novel approach by targeting renal glucose reabsorption via SGLT2 inhibition, and may also possess regenerative potential for pancreatic islets.
The lack of head-to-head comparative studies necessitates further research to directly evaluate the relative efficacy and safety of this compound compared to Metformin. Such studies would be crucial for determining the potential clinical utility of this compound as a standalone or adjunct therapy for diabetes. Future investigations should focus on dose-response relationships, long-term efficacy, and the safety profiles of this compound in more comprehensive preclinical models. This will provide a clearer understanding of its therapeutic potential and its place in the landscape of diabetes management.
References
- 1. Metformin ameliorates insulitis in STZ-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel SGLT2 inhibitor, with improved glucose homeostasis for effective diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound an Anti-Diabetic Compound Facilitate Islet Neogenesis from Pancreatic Stem/Progenitor Cells via p-38 MAP Kinase-SMAD Pathway: An In-Vitro and In-Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates diabetes by triggering pancreatic progenitors for islet neogenesis in Streptozotocin treated BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Swertisin: A Comparative Analysis Utilizing COX-2 Assays
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Swertisin's anti-inflammatory effects with a focus on its interaction with the Cyclooxygenase-2 (COX-2) enzyme. We delve into the current understanding of this compound's mechanism and present a comparative framework against established COX-2 inhibitors, supported by experimental data and detailed protocols.
Executive Summary
This compound, a naturally occurring flavonoid, has garnered attention for its potential anti-inflammatory properties. A key pathway in inflammation is mediated by the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. While many non-steroidal anti-inflammatory drugs (NSAIDs) directly inhibit the activity of the COX-2 enzyme, current research suggests that this compound may exert its anti-inflammatory effects through a different mechanism: the downregulation of COX-2 expression. This guide will explore this distinction, present comparative data for direct COX-2 inhibitors, and provide the necessary experimental context for researchers investigating novel anti-inflammatory compounds.
Data Presentation: this compound vs. Alternative COX-2 Inhibitors
A direct comparison of the 50% inhibitory concentration (IC50) is a standard method for evaluating the potency of enzyme inhibitors. However, extensive literature review reveals a lack of data on the direct enzymatic inhibition of COX-2 by this compound. Instead, studies on the related compound Swertiamarin indicate a reduction in COX-2 protein and mRNA levels. This suggests that this compound's anti-inflammatory action may not be through direct binding and inhibition of the COX-2 enzyme but rather by modulating the gene expression of COX-2.
In contrast, numerous compounds, both natural and synthetic, have been identified as direct COX-2 inhibitors with well-characterized IC50 values. The table below presents a comparative summary.
| Compound | Type | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Natural Flavonoid | Not Applicable (Acts on expression) | Not Applicable | Not Applicable |
| Celecoxib | Synthetic (NSAID) | 0.04 - 6.8[1] | 15 - 82[1] | > 2.2 - 375 |
| Kuwanon A | Natural Flavonoid | 14[2] | > 100[2] | > 7.1[2] |
| Indomethacin | Synthetic (NSAID) | 0.31[1] | 0.009[1] | 0.029 (Non-selective) |
| Diclofenac | Synthetic (NSAID) | 0.026[1] | 0.076[1] | 2.9 (Non-selective) |
| Compound 6b (Pyridazine derivative) | Synthetic | 0.18[3] | 1.14 | 6.33[3] |
| Compound VIIa (Thiophene derivative) | Synthetic | 0.29 | 19.5 | 67.24 |
Note: A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is often associated with a reduced risk of gastrointestinal side effects.
Experimental Protocols
To validate the anti-inflammatory effects of a compound via the COX-2 pathway, two primary types of assays are employed: direct enzyme inhibition assays and cellular assays to measure the downregulation of COX-2 expression.
In Vitro COX-2 Enzyme Inhibition Assay (Fluorometric Method)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic substrate)
-
Arachidonic Acid (substrate)
-
Test compound (e.g., this compound) and known inhibitors (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Reconstitute lyophilized COX-2 enzyme in sterile water and keep on ice.
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer and COX Probe.
-
Compound Addition: Add the test compound (this compound) and control inhibitors at various concentrations to the wells of the microplate. Include a solvent control.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.
-
Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 25°C, protected from light, for 5-10 minutes. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cellular Assay for COX-2 Expression (Western Blotting)
This assay determines if a compound reduces the amount of COX-2 protein in cells, typically after stimulation with an inflammatory agent.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) to induce inflammation and COX-2 expression
-
Test compound (this compound)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against COX-2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time.
-
Induction of Inflammation: Stimulate the cells with LPS to induce COX-2 expression.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-COX-2 antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity for COX-2 relative to a loading control (e.g., β-actin) to determine the effect of this compound on COX-2 protein expression.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The COX-2 signaling pathway and points of inhibition.
Caption: Workflow for a fluorometric COX-2 inhibition assay.
References
A Comparative Analysis of the Antioxidant Capacities of Swertisin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of two prominent flavonoids, Swertisin and Quercetin. The information presented herein is based on available experimental data from in vitro antioxidant assays and is intended to assist researchers in evaluating their potential applications in drug development and other scientific endeavors.
Executive Summary
Quercetin, a widely studied flavonol, is renowned for its potent antioxidant properties. This compound, a C-glucosylflavone, has also demonstrated significant antioxidant activity. This guide synthesizes data from various studies to offer a comparative perspective on their efficacy in scavenging free radicals and reducing oxidative stress. While direct comparative studies are limited, this document compiles and contrasts their performance in key antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power).
Comparative Antioxidant Activity
The antioxidant capacity of this compound and Quercetin has been evaluated using various in vitro assays. The following table summarizes the available quantitative data from different studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Antioxidant Assay | This compound | Quercetin | Reference Compound |
| DPPH Radical Scavenging Assay (IC50) | 52.273 µg/mL (Ethanol extract)[1] | 2.93 µg/mL[2] 4.60 µM[3] 19.17 µg/mL[4] ~15.9 µg/mL[5] 4.97 µg/mL[6] | Ascorbic Acid: 4.97 µg/mL[6] |
| ABTS Radical Scavenging Assay (IC50) | Data not available for pure compound | 2.04 µg/mL[2] 48.0 µM[3] | Trolox: 2.34 µg/mL[6] |
| FRAP (Ferric Reducing Antioxidant Power) | Data not available | Higher FRAP value indicates higher reducing power. Quercetin consistently shows high FRAP values in various studies.[7][8][9][10] | Trolox |
Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. FRAP values are often expressed as Trolox equivalents (TE), where a higher value signifies greater antioxidant power. The data presented is compiled from multiple sources and may not be directly comparable due to differing experimental protocols.
Mechanism of Antioxidant Action: The Nrf2 Signaling Pathway
Flavonoids like this compound and Quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway, which is a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or inducers like flavonoids, Keap1 is modified, releasing Nrf2.[11][12] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[13][14] This leads to the increased expression of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), thereby enhancing the cell's capacity to combat oxidative stress.[15][16]
Caption: The Keap1-Nrf2 signaling pathway modulated by flavonoids.
Experimental Protocols
The following are generalized protocols for the three common antioxidant assays cited in this guide. Specific parameters may vary between laboratories.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH solution to a yellow-colored product is monitored spectrophotometrically.[7]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare a stock solution of the test compound (this compound or Quercetin) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or ethanol). Prepare a series of dilutions from the stock solutions.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test sample or standard solution to each well.
-
Add the DPPH working solution to each well.
-
For the blank, use the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by the antioxidant, leading to a decolorization that is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare an aqueous solution of ABTS (e.g., 7 mM) and an aqueous solution of potassium persulfate (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a working solution with a specific absorbance at 734 nm.
-
-
Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., Trolox) as described for the DPPH assay.
-
Assay Procedure:
-
Add a small volume of the sample or standard solution to a cuvette or microplate well.
-
Add a larger volume of the ABTS•+ working solution.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[7]
Methodology:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of ferric chloride (FeCl₃) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.[17]
-
Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄ or Trolox) in a suitable solvent.
-
Assay Procedure:
-
Add the FRAP reagent to a cuvette or microplate well.
-
Add the sample or standard solution.
-
Incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement: Measure the absorbance at a specific wavelength (typically 593 nm).
-
Calculation: A standard curve is generated using a known concentration of FeSO₄. The FRAP value of the sample is then determined from the standard curve and is typically expressed as µmol of Fe(II) equivalents per gram or liter of the sample.
Conclusion
References
- 1. Ultrasonic-assisted extraction of this compound from sour Jujube seed and comprehensive revelation of its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nehu.ac.in [nehu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dietary flavonoids are neuroprotective through Nrf2-coordinated induction of endogenous cytoprotective proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Swertisin vs. Luteolin: A Comparative Guide to Their Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two flavonoids, Swertisin and Luteolin (B72000). While both compounds are recognized for their potential health benefits, the extent of scientific investigation into their anti-inflammatory mechanisms and efficacy varies significantly. This report synthesizes available experimental data to offer a clear, evidence-based comparison for researchers in drug discovery and development.
Executive Summary
Luteolin is a well-researched flavonoid with demonstrated potent anti-inflammatory effects across a variety of in vitro and in vivo models. Its mechanisms of action are well-characterized and involve the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Quantitative data consistently supports its ability to inhibit the production of pro-inflammatory mediators.
In contrast, while this compound is noted for its anti-inflammatory potential, there is a comparative scarcity of specific quantitative data detailing its efficacy and mechanisms in inflammatory models. Much of the existing research on this compound focuses on its anti-diabetic properties. This guide presents the available data for both compounds, highlighting the current state of knowledge and identifying areas for future research, particularly for this compound.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data for this compound and Luteolin, focusing on their inhibitory effects on key inflammatory markers.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 Value | Reference |
| This compound | Data Not Available | - | - | - |
| Luteolin | BV-2 Microglial Cells | LPS | 6.9 µM | [1] |
Table 2: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
| Compound | Assay | IC50 Value | Reference |
| This compound | Data Not Available | - | - |
| Luteolin | Soybean Lipoxygenase-1 | 5.0 µM | [2] |
Table 3: Effects on Pro-Inflammatory Cytokines and Mediators
| Compound | Mediator | Cell Line/Model | Effect | Reference |
| This compound | Data Not Available | - | - | - |
| Luteolin | Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | Complete suppression at 25-100 µM | [3] |
| Luteolin | TNF-α, IL-6 | RAW 264.7 Macrophages | Dose-dependent inhibition | [4] |
Signaling Pathways and Mechanisms of Action
Luteolin: A Multi-Targeted Anti-Inflammatory Agent
Luteolin exerts its anti-inflammatory effects by modulating multiple signaling pathways. Experimental evidence robustly supports its role in the inhibition of the NF-κB and MAPK pathways.
-
NF-κB Pathway: Luteolin has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[4] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active NF-κB complex.
-
MAPK Pathway: Luteolin also attenuates the phosphorylation of key kinases in the MAPK pathway, such as JNK, ERK, and p38. The MAPK cascade plays a crucial role in translating extracellular inflammatory stimuli into cellular responses. By inhibiting this pathway, Luteolin further reduces the expression of inflammatory mediators.
This compound: An Emerging Anti-Inflammatory Agent
The precise molecular mechanisms underlying this compound's anti-inflammatory activity are not as extensively characterized as those of Luteolin. While some studies suggest its involvement in inflammatory processes, detailed pathway analysis is limited. Some related compounds from the Swertia genus, such as Swertiamarin, have been shown to modulate the NF-κB and MAPK pathways, suggesting that this compound may act through similar mechanisms.[5] However, direct evidence for this compound is still needed.
Key Experimental Protocols
To facilitate further research and comparative studies, this section outlines the detailed methodologies for key experiments used to assess anti-inflammatory properties.
In Vitro Anti-Inflammatory Assay Workflow
A general workflow for evaluating the anti-inflammatory potential of compounds like this compound and Luteolin in vitro is depicted below. This typically involves cell culture, induction of an inflammatory response, treatment with the test compound, and subsequent measurement of inflammatory markers.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.
-
Protocol:
-
Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or Luteolin for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants (from cells treated as described in the NO assay) to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme into a detectable signal.
-
Measure the absorbance or fluorescence and calculate the cytokine concentration based on a standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in cell lysates, providing insights into the activation of signaling pathways like NF-κB and MAPK.
-
Protocol:
-
Treat cells with the test compound and/or inflammatory stimulus.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38).
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantitative Polymerase Chain Reaction (qPCR)
-
Principle: qPCR is used to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).
-
Protocol:
-
Treat cells as described previously.
-
Extract total RNA from the cells.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
Perform qPCR using specific primers for the target genes and a reference gene (e.g., GAPDH).
-
Analyze the amplification data to determine the relative gene expression levels.
-
Conclusion
The available scientific literature strongly supports the potent anti-inflammatory properties of Luteolin, with a well-defined mechanism of action involving the NF-κB and MAPK signaling pathways. A considerable amount of quantitative data is available to substantiate its efficacy.
In contrast, while this compound is reported to have anti-inflammatory effects, there is a clear need for more rigorous and quantitative research to fully characterize its potential. Future studies should focus on determining the IC50 values of this compound in various inflammatory assays, elucidating its specific molecular targets and mechanisms of action, and conducting in vivo studies to validate its efficacy. Such research will be crucial for establishing this compound as a viable candidate for the development of novel anti-inflammatory therapeutics and for enabling a more direct and comprehensive comparison with well-established compounds like Luteolin.
References
- 1. Luteolin inhibits LPS-stimulated inducible nitric oxide synthase expression in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Slow-binding inhibition of soybean lipoxygenase-1 by luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteolin and chrysin differentially inhibit cyclooxygenase-2 expression and scavenge reactive oxygen species but similarly inhibit prostaglandin-E2 formation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Swertisin and Apigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of two flavonoids, Swertisin and Apigenin (B1666066). The information presented herein is based on available experimental data and is intended to assist researchers in evaluating their potential as therapeutic agents for neurodegenerative diseases.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Natural flavonoids have emerged as promising candidates for neuroprotective therapies due to their antioxidant, anti-inflammatory, and anti-apoptotic properties. This guide focuses on a comparative analysis of two such flavonoids: this compound, a C-glucosylflavone found in plants like Swertia japonica and Ziziphi Spinosae Semen, and Apigenin, a widely distributed flavone (B191248) present in various fruits, vegetables, and herbs. Both compounds have demonstrated neuroprotective potential, and this document aims to provide a comprehensive comparison of their efficacy and mechanisms of action based on existing scientific literature.
Comparative Analysis of Neuroprotective Effects
The neuroprotective effects of this compound and Apigenin are attributed to their ability to mitigate oxidative stress, reduce neuroinflammation, and inhibit neuronal apoptosis. Below is a summary of their performance in key experimental assays.
Antioxidant Activity
The antioxidant capacity of a compound is a critical determinant of its neuroprotective potential, as oxidative stress is a major contributor to neuronal damage. The following table summarizes the available quantitative data for the antioxidant activity of this compound and Apigenin.
| Antioxidant Assay | This compound | Apigenin |
| DPPH Radical Scavenging Activity (IC50) | Data not available for pure compound. An ethanol (B145695) extract of Thlaspi arvense seeds containing this compound showed an IC50 of 52.273 mg/mL. | 8.5 µM[1] |
| ABTS Radical Scavenging Activity (IC50) | Data not available | An IC50 of 344 µg/mL has been reported.[2] |
| FRAP (Ferric Reducing Antioxidant Power) | Data not available | Showed concentration-dependent antioxidative power, with 1 mg/mL exhibiting a value of 133.26 ± 9.17.[2] |
| ORAC (Oxygen Radical Absorbance Capacity) | Data not available | Exhibited high oxygen radical absorbance capacity.[3][4] |
Note: The available data for this compound's antioxidant activity is limited, preventing a direct quantitative comparison with Apigenin. The high IC50 value reported for the plant extract containing this compound is not representative of the pure compound's activity. Apigenin, on the other hand, has demonstrated potent radical scavenging activity with a low micromolar IC50 value in the DPPH assay.
Anti-inflammatory Effects
Neuroinflammation, mediated by glial cells, plays a crucial role in the pathogenesis of neurodegenerative diseases. Both this compound and Apigenin have been shown to possess anti-inflammatory properties.
| Inflammatory Marker | This compound (Qualitative Description) | Apigenin (Quantitative Data) |
| TNF-α | Suppresses neuroinflammation.[5] | A 30 mg/kg dose significantly decreased TNF-α levels at 4, 12, and 24 hours after LPS injection in rats[6]. At 30 µM, it significantly decreases TNF-α expression and secretion in RAW-264.7 cells.[7][8][9] |
| IL-6 | Suppresses neuroinflammation.[5] | A 30 mg/kg dose significantly reduced IL-6 levels at 4 and 24 hours after LPS injection in rats[6]. At 25 µM, it reduced IL-6 gene expression in intestinal epithelial cells.[6] |
| IL-1β | Suppresses neuroinflammation.[5] | A 30 mg/kg dose significantly decreased IL-1β levels 24 hours after LPS injection in rats[6]. At 30 µM, it significantly downregulates IL-1β gene expression.[6] |
| COX-2 | Decreases COX-2 expression.[5] | Blocks NO-facilitated COX-2 expression.[8] |
This compound has been reported to relieve neuroinflammation by decreasing COX-2 expression.[5] Apigenin has demonstrated a dose-dependent reduction in the levels of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in in vivo and in vitro models.
Anti-apoptotic Effects
Inhibition of apoptosis, or programmed cell death, is a key strategy for neuroprotection. Both flavonoids have been shown to interfere with apoptotic signaling pathways.
| Apoptotic Marker | This compound (Qualitative Description) | Apigenin (Quantitative Data) |
| Caspase-3 Activity | Suppresses neuronal apoptosis.[5] | Increased caspase-3 activity by more than 2-fold compared to control in MDA-MB-453 cells.[10] In NUB-7 cells, 60 µmol/L apigenin increased caspase-3 activity by 5-fold.[11] In U251 glioma cells, 50 µM apigenin increased caspase-3 positive cells from 2.1% to 69.7%.[12] |
| Caspase-8 Activity | Suppresses neuronal apoptosis.[5] | Increased caspase-8 activity by 1.6-fold compared to control in MDA-MB-453 cells.[10] |
| Caspase-9 Activity | Suppresses neuronal apoptosis.[5] | Increased caspase-9 activity by 1.8-fold compared to control in MDA-MB-453 cells.[10] |
| Bax/Bcl-2 Ratio | Suppresses neuronal apoptosis.[5] | Increased the Bax/Bcl-2 ratio in a time-dependent manner in HepG2 cells.[5] In hyperlipidemia rat models, apigenin treatment increased the Bcl-2/Bax ratio.[13][14] |
Signaling Pathways
The neuroprotective effects of this compound and Apigenin are mediated through the modulation of specific intracellular signaling pathways.
This compound Signaling Pathway
This compound exerts its neuroprotective effects in models of Alzheimer's disease by suppressing neuroinflammation and neuronal apoptosis via the CB1R-dependent NF-κB signaling pathway. It acts by decreasing COX-2 expression and inhibiting COX-2 activity, which in turn up-regulates the endocannabinoid 2-AG.
Caption: this compound's neuroprotective signaling pathway.
Apigenin Signaling Pathways
Apigenin's neuroprotective actions are multifactorial, involving several signaling cascades. One key pathway is the ERK/CREB/BDNF pathway, which is crucial for neuronal survival and synaptic plasticity. Apigenin has been shown to restore this pathway in models of Alzheimer's disease. Additionally, Apigenin can inhibit the STAT3 and NF-κB signaling pathways, which are involved in promoting inflammation and cell survival in pathological conditions.
Caption: Apigenin's activation of the ERK/CREB/BDNF pathway.
References
- 1. ejmoams.com [ejmoams.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Photoprotective Activity of Apigenin and Its Potassium Salt Derivative in Human Keratinocytes and Absorption in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time course changes of anti- and pro-apoptotic proteins in apigenin-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin attenuates serum concentrations of TNF-a, interleukin 1b and interleukin 6 in lipopolysaccharide-stimulated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of apigenin, kaempferol and resveratrol on the gene expression and protein secretion of tumor necrosis factor alpha (TNF-α) and interleukin-10 (IL-10) in RAW-264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment [mdpi.com]
- 9. Apigenin Exerts Anti-inflammatory Effects in an Experimental Model of Acute Pancreatitis by Down-regulating TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Effects of Apigenin on the Expression of LOX-1, Bcl-2, and Bax in Hyperlipidemia Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Apigenin on the Apoptosis Index of Atherosclerosis [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro SGLT2 Inhibition Activity of Swertisin
This guide provides a comparative analysis of the in vitro Sodium-Glucose Cotransporter 2 (SGLT2) inhibition activity of Swertisin, a C-glucosylflavone, against established SGLT2 inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the evaluation of this compound as a potential therapeutic agent for diabetes.
Comparative Analysis of SGLT2 Inhibition
This compound has been identified as a novel inhibitor of SGLT2.[1][2] In vitro studies have demonstrated its ability to inhibit glucose uptake in HEK293 cells at a concentration of 7.5 µg/ml.[1] Molecular docking studies have further revealed that the this compound-hSGLT2 complex exhibits a binding energy comparable to that of the Canagliflozin-hSGLT2 complex, suggesting a similar potential for SGLT2 inhibition.[3]
For a comprehensive evaluation, the inhibitory activity of this compound is compared with that of well-established SGLT2 inhibitors: Canagliflozin, Dapagliflozin, and Empagliflozin. The following table summarizes their in vitro SGLT2 inhibitory activities.
| Compound | Target | IC50 Value | Cell Line | Notes |
| This compound | SGLT2 | Not explicitly determined; inhibits glucose uptake at 7.5 µg/ml. | HEK293 | Binding energy is comparable to Canagliflozin.[3] |
| Canagliflozin | SGLT2 | 4.2 ± 1.5 nM | - | SGLT1 IC50: 663 ± 180 nM.[4] |
| Dapagliflozin | SGLT2 | 1.1 nM | - | SGLT1 IC50: 1.4 µM.[5] |
| Empagliflozin | SGLT2 | 3.1 nM | - | SGLT1 IC50: 8300 nM.[6][7] |
Experimental Protocols
The following is a detailed protocol for a common in vitro assay used to determine the SGLT2 inhibitory activity of a test compound, such as this compound. This non-radioactive method utilizes a fluorescent glucose analog, 2-NBDG, to measure glucose uptake in a human kidney cell line.[8][9][10]
Non-Radioactive Glucose Uptake Assay using 2-NBDG
1. Cell Culture and Seeding:
-
Culture human kidney proximal tubule cells (e.g., HK-2) or HEK293 cells stably expressing SGLT2 in an appropriate medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.[8]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) and control inhibitors (e.g., Canagliflozin, Phlorizin) in DMSO.
-
Perform serial dilutions of the stock solutions in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer) to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cellular toxicity.[8]
3. Glucose Uptake Assay:
-
On the day of the assay, wash the confluent cell monolayer twice with pre-warmed assay buffer.[8]
-
Add the assay buffer containing the various concentrations of the test compound or controls to the respective wells. Include a vehicle control (DMSO) for determining total glucose uptake and a high concentration of a known SGLT2 inhibitor or D-glucose for determining non-specific uptake.[8][10]
-
Pre-incubate the plate at 37°C for 15-30 minutes.[8]
-
Initiate glucose uptake by adding the fluorescent glucose analog, 2-NBDG, to each well to a final concentration of 100-200 µM.[8]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[8]
4. Termination and Measurement:
-
Terminate the glucose uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold assay buffer.[8]
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for 2-NBDG).[8]
5. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Visualizations
Mechanism of SGLT2 Inhibition
Caption: Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.
Experimental Workflow for In Vitro SGLT2 Inhibition Assay
Caption: Workflow for the in vitro 2-NBDG based SGLT2 glucose uptake inhibition assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel SGLT2 inhibitor, with improved glucose homeostasis for effective diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Empagliflozin: a new sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SGLT2 Inhibitor Empagliflozin for the Treatment of Type 2 Diabetes Mellitus: a Bench to Bedside Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Swertisin and Other Flavonoids in Diabetes Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-diabetic properties of Swertisin and other prominent flavonoids. It synthesizes available experimental data to evaluate their efficacy in inhibiting key diabetic targets and modulating critical signaling pathways. Detailed methodologies for the cited experiments are provided to support further research and development.
Mechanisms of Anti-Diabetic Action
Flavonoids exert their anti-diabetic effects through a multi-pronged approach, targeting various aspects of glucose metabolism and insulin (B600854) signaling.[1] Key mechanisms include the inhibition of carbohydrate-hydrolyzing enzymes, modulation of insulin signaling pathways, and activation of cellular energy sensors.[1][2]
-
Inhibition of Carbohydrate-Digesting Enzymes: Enzymes like α-glucosidase, located in the brush border of the small intestine, break down complex carbohydrates into absorbable monosaccharides.[1] By inhibiting this enzyme, flavonoids can delay carbohydrate digestion, thereby reducing the post-meal spike in blood glucose (postprandial hyperglycemia), a critical factor in managing Type 2 Diabetes.[1]
-
Modulation of Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is an enzyme that rapidly degrades incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[3][4] GLP-1 enhances glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, flavonoids can prolong the action of GLP-1, leading to improved insulin release and better glycemic control.[3]
-
Activation of Insulin Signaling: Flavonoids can enhance the sensitivity of tissues like the liver, muscle, and adipose tissue to insulin. They achieve this by modulating key components of the insulin signaling pathway, such as the Insulin Receptor (IR), Insulin Receptor Substrate (IRS-1), Phosphoinositide 3-kinase (PI3K), and Akt (Protein Kinase B). This leads to increased translocation of glucose transporter 4 (GLUT4) to the cell surface, facilitating glucose uptake from the blood.
-
AMP-Activated Protein Kinase (AMPK) Activation: AMPK is a crucial cellular energy sensor. Its activation helps to switch on catabolic processes that generate ATP while switching off anabolic processes that consume ATP. In the context of diabetes, AMPK activation enhances glucose uptake in muscles, increases fatty acid oxidation, and reduces glucose production in the liver, collectively improving glucose homeostasis.
Comparative Analysis of Enzyme Inhibition
The inhibitory potency of flavonoids against α-glucosidase and DPP-4 is a key indicator of their potential as anti-diabetic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater efficacy.
Table 1: Comparative α-Glucosidase Inhibitory Activity of Selected Flavonoids
| Flavonoid | Chemical Class | IC50 (µM) | Enzyme Source | Reference |
| Quercetin | Flavonol | 10.92 ± 4.04 | Not Specified | [5] |
| 15 ± 3 | Saccharomyces cerevisiae | [1] | ||
| 17 (0.017 mmol/L) | Saccharomyces cerevisiae | [6] | ||
| Luteolin | Flavone | 42.36 ± 7.72 | Not Specified | [5] |
| Myricetin | Flavonol | 17.78 ± 1.75 | Not Specified | [5] |
| Rutin (B1680289) | Flavonol Glycoside | 196 (0.196 mmol/L) | Saccharomyces cerevisiae | [6] |
| Acarbose (Control) | - | 1037.6 ± 189.88 | Not Specified | [5] |
| 91 (0.091 mmol/L) | Saccharomyces cerevisiae | [6] | ||
| Note: IC50 values can vary based on enzyme source, substrate, and specific assay conditions. Direct comparison should be made with caution. |
Table 2: Comparative DPP-4 Inhibitory Activity of Selected Flavonoids
| Flavonoid | Chemical Class | IC50 (µM) | Assay Type | Reference |
| Luteolin | Flavone | 0.12 ± 0.01 | Luminescence | [3] |
| Apigenin | Flavone | 0.14 ± 0.02 | Luminescence | [3] |
| Myricetin | Flavonol | 156.29 ± 1.18 | Fluorescence | [7] |
| Cyanidin-3-O-glucoside | Anthocyanin | 81.05 ± 4.14 | Fluorescence | [7] |
| Resveratrol (Stilbenoid) | Stilbenoid | 0.0006 ± 0.0004 | Luminescence | [3] |
| Sitagliptin (Control) | - | 0.019 (19 nM) | - | [4] |
| Diprotin A (Control) | - | 4.21 ± 2.01 | Luminescence | [3] |
| Note: Different assay methods (luminescence vs. fluorescence) and control inhibitors were used across studies, affecting direct comparability. |
Comparative Analysis of In Vivo Anti-Diabetic Effects
Animal models are crucial for evaluating the physiological effects of flavonoids on diabetes. Studies typically use chemically-induced diabetic models, such as those induced by streptozotocin (B1681764) (STZ) or alloxan, often in combination with a high-fat diet (HFD) to mimic Type 2 diabetes.
A this compound-rich flavonoid fraction has been shown to improve insulin resistance in HFD-fed and STZ-induced diabetic rats. Furthermore, this compound has been reported to restore normal blood glucose levels in diabetic mice by promoting the formation of new insulin-producing islet cells and by inhibiting the SGLT2 co-transporter in the kidney.
Table 3: Comparison of In Vivo Anti-Diabetic Effects of Selected Flavonoids in Rodent Models
| Flavonoid | Animal Model | Dosage | Duration | Key Outcomes | Reference |
| This compound | STZ-induced diabetic BALB/c mice | Not specified | - | Restored normoglycemia after transplantation of this compound-induced islet-like clusters. | |
| This compound-rich fraction | HFD/STZ-induced T2D rats | Not specified | - | Improved insulin resistance in hepatic cells. | |
| Quercetin | Alloxan-induced diabetic rats | 50 & 100 mg/kg, p.o. | 10 days | Prevented alloxan-induced hyperglycemia. | [8] |
| Hesperidin | HFD/STZ-induced diabetic rats | 25 & 50 mg/kg, p.o. | - | Reduced neuropathy-like symptoms (hyperalgesia). | [9] |
| Naringenin | HFD/STZ-induced diabetic rats | 25 mg/kg, p.o. | - | Lowered postprandial blood glucose via α-glucosidase inhibition. | [10] |
| Genistein | HFD/STZ-induced diabetic mice | 250 mg/kg diet | - | Improved hyperglycemia, glucose tolerance, and preserved islet mass. | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is essential for understanding the mechanisms of action and the methods used for evaluation.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol is based on a common method used to assess the inhibition of α-glucosidase from Saccharomyces cerevisiae.[1][11]
-
Reagent Preparation:
-
Enzyme Solution: Prepare a 0.05 U/mL solution of α-glucosidase in 100 mM phosphate (B84403) buffer (pH 6.8).
-
Substrate Solution: Prepare a 600 µM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.
-
Test Compounds: Dissolve flavonoid samples and the positive control (e.g., Acarbose) in DMSO to create stock solutions. Prepare serial dilutions using the phosphate buffer. The final DMSO concentration in the assay should not interfere with the reaction.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the enzyme solution.
-
Add 50 µL of the test compound at various concentrations (or buffer for the 100% activity control, or Acarbose for the positive control).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol describes a common fluorometric method for measuring DPP-4 inhibition.[7][12][13]
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl or HEPES buffer (pH 7.4-8.0).
-
Enzyme Solution: Dilute human recombinant DPP-4 enzyme in the assay buffer to the desired working concentration (e.g., 1.73 mU/mL).
-
Substrate Solution: Prepare a 200 µM solution of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) in the assay buffer.
-
Test Compounds: Dissolve flavonoid samples and a positive control (e.g., Sitagliptin) in a suitable solvent (like DMSO) and prepare serial dilutions in the assay buffer.
-
-
Assay Procedure (96-well black plate format):
-
To each well, add 25 µL of the test compound at various concentrations (or buffer for the enzyme control).
-
Add 25 µL of the DPP-4 enzyme solution.
-
Mix and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.
-
-
Measurement and Calculation:
-
Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode for 15-30 minutes at 37°C using a fluorescence plate reader.
-
The rate of reaction (slope of fluorescence vs. time) is determined for each concentration.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme control.
-
The IC50 value is calculated from the dose-response curve.
-
Protocol 3: In Vivo High-Fat Diet/Streptozotocin (HFD/STZ) Diabetic Rat Model
This is a widely used model that mimics the pathophysiology of Type 2 diabetes.[9][10]
-
Induction of Diabetes:
-
Male Wistar or Sprague-Dawley rats are acclimatized for one week.
-
Animals are fed a high-fat diet (HFD), typically containing 40-60% of calories from fat, for a period of 2-4 weeks to induce insulin resistance.
-
After the HFD period, the rats are fasted overnight and then receive a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 35-40 mg/kg body weight), freshly dissolved in a cold citrate (B86180) buffer (pH 4.5).
-
Diabetes is confirmed 72 hours to one week post-STZ injection by measuring fasting or non-fasting blood glucose levels from the tail vein. Rats with blood glucose levels consistently above 250-300 mg/dL are considered diabetic and selected for the study.
-
-
Treatment Protocol:
-
Diabetic animals are randomly divided into groups: a diabetic control group receiving the vehicle (e.g., 0.5% carboxymethyl cellulose), one or more groups receiving different doses of the test flavonoid, and a positive control group receiving a standard anti-diabetic drug like metformin. A non-diabetic normal control group is also maintained.
-
The test compounds are administered daily via oral gavage for a period of 4 to 8 weeks.
-
-
Evaluation of Anti-Diabetic Effects:
-
Body weight and fasting blood glucose levels are monitored weekly.
-
At the end of the treatment period, an Oral Glucose Tolerance Test (OGTT) is performed to assess improvements in glucose disposal.
-
Animals are then euthanized, and blood and tissues (liver, pancreas, muscle, adipose) are collected.
-
Serum is analyzed for insulin, HbA1c, and lipid profiles (triglycerides, cholesterol).
-
Tissues can be used for histopathological examination (e.g., of pancreatic islets) or molecular analysis (e.g., Western blotting for proteins in the insulin signaling pathway).
-
References
- 1. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Berry and Citrus Phenolic Compounds Inhibit Dipeptidyl Peptidase IV: Implications in Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative evaluation of quercetin, isoquercetin and rutin as inhibitors of alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actavet.vfu.cz [actavet.vfu.cz]
- 9. scientifictemper.com [scientifictemper.com]
- 10. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. DPP-4 Inhibition Assay [bio-protocol.org]
- 13. assaygenie.com [assaygenie.com]
Cross-Validation of Swertisin's Efficacy in Diverse Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Swertisin's efficacy across various animal models, supported by experimental data. The objective is to offer a clear, data-driven overview of this compound's therapeutic potential in different pathological contexts, aiding researchers in their exploration of this promising natural compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in animal models of diabetes and neurodegeneration.
Table 1: Efficacy of this compound in Diabetic Animal Models
| Animal Model | Key Parameters Measured | Treatment Group (this compound) | Control Group | Outcome | Citation |
| Streptozotocin (STZ)-induced Diabetic BALB/c Mice | Fasting Blood Glucose (FBG) | Significant reduction in FBG levels towards normoglycemia. | Persistently high FBG levels. | This compound treatment effectively ameliorates hyperglycemia. | [1] |
| Fasting Serum Insulin (B600854) | Significant elevation in serum insulin levels. | Low serum insulin levels. | Suggests restoration of insulin production/secretion. | [1] | |
| Islet Neogenesis Markers (Pdx1, Neurog3, MafA, Nkx6.1) | Significant up-regulation of key transcription factors. | Basal expression levels. | Indicates triggering of pancreatic progenitor differentiation. | [1] | |
| Partial Pancreatectomy (PPx) Mice Model | Insulin Transcript Levels | Potential increase in insulin transcript levels. | Basal levels in sham-operated mice. | This compound may promote insulin gene expression in regenerating pancreas. | [2] |
| Progenitor Markers (Nestin, Ngn-3, PDX-1) | Persistent down-regulation of progenitor markers post-differentiation. | Expression patterns associated with normal regeneration. | Suggests efficient differentiation of progenitors into mature islet cells. | [2] | |
| STZ-induced Diabetic BALB/c Mice | SGLT2 Expression in Kidney | Reduced expression of SGLT2. | Normal SGLT2 expression. | This compound may exert its glucose-lowering effect in part by inhibiting renal glucose reabsorption. | [3] |
Table 2: Efficacy of this compound in a Neurodegenerative Disease Animal Model
| Animal Model | Key Parameters Measured | Treatment Group (Swertiamarin*) | Control Group (Rotenone-induced) | Outcome | Citation |
| Rotenone-induced Parkinson's Disease Mouse Model | Motor Function (Rotarod Test) | Marked increase in latency to fall from the rod on day 28 and 40. | Significantly decreased latency to fall. | Ameliorated motor impairment. | [4] |
| Dopaminergic Neuron Loss | Mitigated loss of dopaminergic neurons in the nigrostriatal pathway. | Significant loss of dopaminergic neurons. | Demonstrated neuroprotective effects. | [5] | |
| Neuroinflammation (Microglial and Astroglial activation) | Suppression of microglial and astroglial activation in the substantia nigra. | Significant activation of microglia and astroglia. | Reduced neuroinflammation. | [5] | |
| Alpha-Synuclein Overexpression | Alleviated rotenone-induced α-synuclein overexpression. | Increased α-synuclein expression. | Potential to interfere with a key pathological hallmark of Parkinson's disease. | [5] |
*Note: The neuroprotection studies cited utilized Swertiamarin, a closely related secoiridoid glycoside also found in Enicostemma littorale. The findings suggest a potential class effect that warrants further investigation specifically with this compound.
Experimental Protocols
Detailed methodologies for the key animal models cited are provided below to facilitate experimental replication and validation.
Streptozotocin (STZ)-Induced Diabetes Mellitus Model in BALB/c Mice
This protocol is widely used to induce a model of Type 1 diabetes through the specific chemical ablation of pancreatic β-cells.[1][3]
-
Animals: Male BALB/c mice are typically used.
-
Induction of Diabetes:
-
Mice are fasted for 4-6 hours prior to STZ injection.[6]
-
A freshly prepared solution of Streptozotocin (STZ) in cold 0.1 M citrate (B86180) buffer (pH 4.5) is administered.
-
A multiple low-dose regimen (e.g., 50 mg/kg body weight, intraperitoneally, for 5 consecutive days) is often preferred to mimic the gradual autoimmune destruction of β-cells.[7][8]
-
Alternatively, a single high dose can be used.[9]
-
-
Confirmation of Diabetes:
-
Blood glucose levels are monitored from the tail vein.
-
Mice with fasting blood glucose levels consistently above 300 mg/dL are considered diabetic and included in the study.[7]
-
-
This compound Administration:
-
Once diabetes is established, mice are treated with this compound at a predetermined dose and frequency (e.g., daily oral gavage).
-
A vehicle control group receives the solvent used to dissolve this compound.
-
-
Outcome Measures:
-
Regular monitoring of fasting blood glucose and body weight.
-
At the end of the study, serum is collected for insulin measurement, and pancreatic tissue is harvested for histological and molecular analysis (e.g., immunohistochemistry for insulin, gene expression analysis of islet neogenesis markers).
-
Partial Pancreatectomy (PPx) Model in Mice
This surgical model is used to study pancreatic regeneration and islet neogenesis.[2][10]
-
Animals: Male BALB/c mice are commonly used.
-
Surgical Procedure:
-
Mice are anesthetized.
-
A left lateral incision is made to expose the pancreas.
-
The splenic portion of the pancreas is carefully dissected and removed, resulting in an approximately 50% pancreatectomy.[10]
-
A sham operation, involving abdominal incision without pancreas removal, is performed on the control group.
-
-
This compound Administration:
-
This compound treatment is initiated post-surgery according to the study design.
-
-
Outcome Measures:
-
Pancreatic tissue is collected at specific time points post-surgery (e.g., 3 days).
-
The tissue is analyzed for markers of islet neogenesis and regeneration, including insulin gene expression and the expression of pancreatic progenitor markers.[2]
-
Rotenone-Induced Parkinson's Disease Model in Mice
This model recapitulates some of the key pathological features of Parkinson's disease, including dopaminergic neurodegeneration and motor deficits.[4][5]
-
Animals: Mice (e.g., C57BL/6) are used.
-
Induction of Parkinsonism:
-
Rotenone (B1679576), a mitochondrial complex I inhibitor, is administered. One method involves unilateral intrastriatal injection to induce localized neurodegeneration.[4]
-
Chronic systemic administration (e.g., oral or subcutaneous) is another approach.[11][12]
-
-
Swertiamarin/Swertisin Administration:
-
The test compound is administered before or after the induction of neurotoxicity, depending on whether a protective or restorative effect is being investigated.
-
-
Behavioral Assessment:
-
Neurochemical and Histological Analysis:
-
At the end of the study, brain tissue (specifically the substantia nigra and striatum) is collected.
-
Immunohistochemistry is performed to quantify the number of dopaminergic neurons (e.g., by staining for tyrosine hydroxylase).
-
Levels of α-synuclein and markers of neuroinflammation are also assessed.[5]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Signaling pathways potentially modulated by this compound and related compounds.
References
- 1. This compound ameliorates diabetes by triggering pancreatic progenitors for islet neogenesis in Streptozotocin treated BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound an Anti-Diabetic Compound Facilitate Islet Neogenesis from Pancreatic Stem/Progenitor Cells via p-38 MAP Kinase-SMAD Pathway: An In-Vitro and In-Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel SGLT2 inhibitor, with improved glucose homeostasis for effective diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Swertiamarin in a Rotenone Model of Parkinson’s Disease: Role of Neuroinflammation and Alpha-Synuclein Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Swertiamarin in a Rotenone Model of Parkinson's Disease: Role of Neuroinflammation and Alpha-Synuclein Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diacomp.org [diacomp.org]
- 7. Frontiers | A pathophysiological intersection between metabolic biomarkers and memory: a longitudinal study in the STZ-induced diabetic mouse model [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Parkinsonian rotenone mouse model: reevaluation of long-term administration of rotenone in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdsabstracts.org [mdsabstracts.org]
Investigating Potential Drug-Drug Interactions with Swertisin: A Comparative Guide for Researchers
Disclaimer: Direct experimental data on the metabolic pathways and specific drug-drug interactions of Swertisin are currently limited in publicly available scientific literature. This guide provides a predictive comparison based on the established metabolism of structurally similar flavonoid C-glycosides and the known effects of flavonoids on drug-metabolizing enzymes. The information presented herein is intended to guide future research and should not be considered as definitive clinical advice.
Introduction
This compound, a flavonoid C-glycoside found in various medicinal plants, has garnered interest for its potential therapeutic properties. As with any compound intended for therapeutic use, a thorough understanding of its metabolic fate and potential for drug-drug interactions (DDIs) is paramount for ensuring safety and efficacy. This guide provides researchers, scientists, and drug development professionals with a framework for investigating potential DDIs with this compound. By leveraging data from structurally related compounds, we can predict likely metabolic pathways and identify classes of drugs that may interact with this compound.
Predicted Metabolic Pathways and Potential for Drug-Drug Interactions
Flavonoid C-glycosides like this compound are primarily metabolized by phase II conjugation enzymes, particularly uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). Based on studies of similar flavonoids, this compound is likely a substrate for UGT1A1 and UGT1A9. Furthermore, flavonoids are known to inhibit the activity of major phase I cytochrome P450 (CYP) enzymes, notably CYP3A4 and CYP2D6. These predictions form the basis for identifying potential drug-drug interactions.
A summary of the predicted metabolic pathways for this compound and the corresponding enzymes, along with examples of probe substrates, inhibitors, and inducers that could lead to DDIs, is presented in the table below.
| Metabolic Pathway/Interaction | Enzyme(s) Involved | Probe Substrates | Potential Inhibitors (Leading to Increased this compound/Substrate Levels) | Potential Inducers (Leading to Decreased this compound/Substrate Levels) |
| Glucuronidation of this compound | UGT1A1, UGT1A9 | Bilirubin (UGT1A1), Propofol (UGT1A9) | Atazanavir, Indinavir (UGT1A1); Niflumic acid, Meclofenamic acid (UGT1A9) | Rifampicin, Phenobarbital, Carbamazepine |
| Inhibition by this compound | CYP3A4 | Midazolam, Nifedipine, Simvastatin | This compound | Not Applicable |
| Inhibition by this compound | CYP2D6 | Dextromethorphan, Metoprolol, Codeine | This compound | Not Applicable |
Experimental Protocols for Investigating Drug-Drug Interactions
To validate the predicted interactions and thoroughly characterize the DDI potential of this compound, a combination of in vitro and in vivo studies is recommended.
In Vitro Enzyme Inhibition Assay (Recombinant Human Enzymes)
Objective: To determine the inhibitory potential of this compound on specific UGT and CYP isoforms.
Methodology:
-
Materials: Recombinant human UGT1A1, UGT1A9, CYP3A4, and CYP2D6 enzymes (e.g., from baculovirus-infected insect cells), appropriate probe substrates (see table above), this compound, and known inhibitors (as positive controls).
-
Incubation:
-
Prepare a series of this compound concentrations.
-
Incubate the recombinant enzyme, probe substrate, and this compound (or positive control inhibitor) in a suitable buffer system.
-
For UGT assays, include UDPGA as a cofactor. For CYP assays, include an NADPH regenerating system.
-
Incubations are typically carried out at 37°C for a predetermined time, ensuring linear reaction kinetics.
-
-
Analysis:
-
Terminate the reaction (e.g., by adding acetonitrile (B52724) or methanol).
-
Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each this compound concentration.
-
Plot the percent inhibition against the logarithm of this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity).
-
Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).
-
In Vivo Pharmacokinetic Interaction Study (Animal Model)
Objective: To evaluate the effect of a co-administered drug (inhibitor or inducer) on the pharmacokinetic profile of this compound.
Methodology:
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
-
Study Design:
-
Group 1 (Control): Administer this compound alone.
-
Group 2 (Test): Administer a known inhibitor or inducer of the identified metabolizing enzyme (e.g., Rifampicin for UGTs) for a specified period, followed by co-administration of this compound.
-
-
Dosing and Sampling:
-
Administer this compound and the interacting drug via an appropriate route (e.g., oral gavage).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
-
Sample Analysis:
-
Process blood samples to obtain plasma.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters for this compound in both groups, including:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Compare the pharmacokinetic parameters between the control and test groups to assess the significance of the drug interaction.
-
Visualizing Predicted Pathways and Workflows
To further clarify the predicted metabolic pathways and experimental designs, the following diagrams are provided.
Conclusion and Future Directions
While direct evidence is lacking, the available data on similar flavonoid C-glycosides strongly suggest that this compound is metabolized by UGT1A1 and UGT1A9 and has the potential to inhibit CYP3A4 and CYP2D6. Consequently, co-administration of this compound with drugs that are substrates, inhibitors, or inducers of these enzymes may lead to clinically significant drug-drug interactions.
The experimental protocols outlined in this guide provide a clear path forward for researchers to definitively characterize the metabolic profile of this compound and its potential for DDIs. Such studies are crucial for the safe and effective development of this compound as a therapeutic agent. It is imperative that these knowledge gaps are filled through rigorous in vitro and in vivo research before this compound can be considered for clinical use.
Comparative Analysis of Swertisin's Cellular Effects: A Guide for Researchers
For Immediate Release
This publication provides a comparative overview of the biological effects of Swertisin on various cell lines, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of direct comparative studies on this compound across a wide range of cell lines, this guide synthesizes available data for this compound and related compounds to provide a foundational understanding of its potential therapeutic applications.
Data Summary
The current body of research on this compound's direct cytotoxic effects on a wide array of cancer and normal cell lines is not extensive. However, available studies provide insights into its bioactivity. The following table summarizes the observed effects of this compound on different cell lines based on existing literature.
| Cell Line | Cell Type | Effect of this compound | Concentration/IC50 | Reference |
| HepG2 2.2.15 | Human Liver Cancer | Inhibition of Hepatitis B Virus (HBV) replication | 0.2-5 µM | [1] |
| HEK293 | Human Embryonic Kidney | Inhibition of sodium-glucose cotransporter 2 (SGLT2) | 7.5 µg/ml | [1] |
| NIH3T3 | Mouse Embryonic Fibroblast | Differentiation into islet-like cell clusters | Not Applicable | [] |
| General (in vitro) | Not Applicable | Adenosine A1 receptor antagonist | IC50 = 137 µM | [1] |
Note: The limited number of studies providing specific IC50 values for this compound in cancer cell lines necessitates further research to establish a comprehensive cytotoxic profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments relevant to assessing the cellular effects of compounds like this compound.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for adherence.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in complete cell culture medium to achieve the desired concentrations. The existing medium is replaced with 100 µL of the medium containing the this compound dilutions. A vehicle control (medium with the same concentration of the solvent) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
2. Apoptosis Detection by Annexin V-FITC Staining
This assay is used to detect one of the early markers of apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme-free dissociation solution, while suspension cells are collected by centrifugation.
-
Washing: Cells are washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered to be in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound in cancer cells are still under extensive investigation, studies on this compound and related flavonoids suggest potential involvement of key cellular signaling cascades.
Experimental Workflow for Investigating this compound's Effects
The following diagram illustrates a typical workflow for studying the effects of a compound like this compound on a cell line.
References
Swertisin: A Comparative Analysis of its Therapeutic Potential in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of Swertisin, a C-glucosylflavone, with other established alternatives in preclinical settings. The information is supported by experimental data and detailed methodologies to facilitate informed decisions in drug discovery and development.
Anti-diabetic Potential of this compound
This compound has demonstrated significant promise as a potential therapeutic agent for diabetes, primarily through its action as a Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor and its ability to promote islet neogenesis.
Comparison with SGLT2 Inhibitors
This compound's efficacy as an SGLT2 inhibitor has been compared to Canagliflozin, a commercially available anti-diabetic drug. In silico molecular docking studies have revealed that this compound exhibits a binding energy comparable to that of Canagliflozin when interacting with the human SGLT2 protein, suggesting a similar potential for inhibiting glucose reabsorption in the kidneys.[1][2]
| Compound | Target | Binding Energy (kcal/mol) | Reference |
| This compound | hSGLT2 | Similar to Canagliflozin | [1][2] |
| Canagliflozin | hSGLT2 | Not explicitly quantified in the provided text, but stated as similar to this compound. | [1][2] |
In Vivo Efficacy in a Type 1 Diabetes Model
In preclinical studies utilizing a streptozotocin (B1681764) (STZ)-induced diabetic mouse model, administration of this compound has been shown to significantly improve glucose homeostasis.[1][2] This model mimics Type 1 diabetes by inducing the destruction of pancreatic β-cells.
| Treatment | Animal Model | Key Findings | Reference |
| This compound | STZ-induced diabetic BALB/c mice | Remarkable improvement in overall glucose homeostasis. Reduced expression of SGLT2 in kidney tissue. | [1][2] |
| Metformin (for comparison) | Various preclinical models | Improves hyperglycemia, dyslipidemia, and insulin (B600854) resistance. | [3][4] |
| Resveratrol (for comparison) | Various preclinical models | Ameliorates hyperglycemia, dyslipidemia, and insulin resistance. | [3][4] |
Neuroprotective Potential of this compound
This compound has also been investigated for its neuroprotective effects in preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Its mechanisms of action include anti-inflammatory and antioxidant effects.
Comparison with Quercetin (B1663063)
While direct comparative studies are limited, the neuroprotective effects of this compound can be contextualized by comparing its mechanisms to those of Quercetin, a well-studied flavonoid with known neuroprotective properties.[5][6][7]
| Compound | Preclinical Model | Mechanism of Action | Key Findings | Reference |
| This compound | Aβ25-35 induced Alzheimer's model | Decreases COX-2 expression, suppresses neuroinflammation and neuronal apoptosis via CB1R-dependent NF-κB pathway. | Relieved impairment of learning and memory. | [8] |
| Quercetin | Various Parkinson's disease models (6-OHDA, rotenone) | Inhibition of oxidative stress, neuroinflammatory response, and apoptotic pathways. | Potential as a treatment for Parkinson's disease. | [6][7] |
Signaling Pathways and Experimental Workflows
This compound's Anti-diabetic Mechanism of Action
This compound's role in promoting islet neogenesis is mediated through the p38 MAP Kinase-SMAD signaling pathway. This pathway is crucial for the differentiation of pancreatic progenitor cells into insulin-producing islet cells.
Caption: this compound promotes islet neogenesis via the p38 MAPK-SMAD pathway.
Experimental Workflow for In Vivo Anti-diabetic Studies
The evaluation of this compound's anti-diabetic potential in vivo typically follows a standardized workflow involving the induction of diabetes in an animal model, treatment, and subsequent analysis of physiological parameters.
Caption: Standard experimental workflow for evaluating anti-diabetic compounds in vivo.
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Mouse Model
Objective: To induce a state of hyperglycemia in mice that mimics Type 1 diabetes to evaluate the efficacy of anti-diabetic compounds.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold
-
Glucometer and test strips
-
This compound
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Fast the mice for 4-6 hours prior to STZ injection.[9]
-
Prepare a fresh solution of STZ in ice-cold citrate buffer immediately before use.
-
Induce diabetes by a single intraperitoneal (IP) injection of STZ (dose can range from 100-200 mg/kg, optimization may be required).[10][11]
-
Provide animals with 10% sucrose (B13894) water overnight to prevent sudden hypoglycemia post-injection.[9]
-
Monitor blood glucose levels 48-72 hours after STZ injection. Mice with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic.[12]
-
Divide diabetic mice into control and treatment groups.
-
Administer this compound (e.g., orally or via IP injection) daily for the duration of the study.
-
Monitor blood glucose levels and body weight regularly.
-
At the end of the study, sacrifice the animals and collect blood and tissues (kidney, pancreas) for further analysis.
Western Blot for p38 MAPK Pathway
Objective: To determine the effect of this compound on the activation of the p38 MAPK signaling pathway in cells.
Materials:
-
Cell line of interest (e.g., pancreatic progenitor cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-SMAD)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to total protein levels.
Glucose Uptake Assay in HEK293 Cells
Objective: To measure the effect of this compound on glucose uptake in cells expressing SGLT2.
Materials:
-
HEK293 cells stably expressing human SGLT2
-
This compound
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phlorizin (a known SGLT inhibitor, as a positive control)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed HEK293-hSGLT2 cells in a multi-well plate and grow to confluency.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with this compound, Phlorizin, or vehicle control for a specified time.
-
Initiate glucose uptake by adding KRH buffer containing the labeled glucose analog.
-
Incubate for a short period (e.g., 10-30 minutes).
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells.
-
Measure the amount of internalized labeled glucose using a scintillation counter or fluorescence plate reader.
-
Normalize the glucose uptake to the total protein content in each well.
References
- 1. This compound, a novel SGLT2 inhibitor, with improved glucose homeostasis for effective diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Comparative Efficacy of Metformin and Resveratrol in the Management of Diabetes-associated Complications: A Systematic Review of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights and Therapeutic Potential of Quercetin in Neuroprotection: A Comprehensive Review of Pathways and Clinical Perspectives – ScienceOpen [scienceopen.com]
- 6. Effects of quercetin in preclinical models of Parkinson's disease: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuro-protection of this compound against impairment induced by Aβ25-35 by acting on COX-2 to up-regulate 2-AG and suppressing neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diacomp.org [diacomp.org]
- 10. yeasenbio.com [yeasenbio.com]
- 11. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ndineuroscience.com [ndineuroscience.com]
A comparative review of the biological activities of Swertisin and its analogues
A Comparative Review of the Biological Activities of Swertisin and Its Analogues
This compound, a C-glycosylflavone found in various medicinal plants, has garnered significant attention for its diverse pharmacological properties. This comparison guide provides a detailed review of the biological activities of this compound and its analogues, Spinosin and Isospinosin, with a focus on their antioxidant, anti-inflammatory, and anti-cancer effects. The information presented is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on available experimental data.
Comparative Biological Activities
The biological activities of this compound and its analogues are summarized below. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Antioxidant Activity
The antioxidant potential of this compound and its analogues is primarily evaluated through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this assessment.
Table 1: Comparison of Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Test System | IC50 Value (µg/mL) | Reference |
| This compound | DPPH Assay | 832 ± 10.22 | [1] |
| Spinosin | DPPH Assay | Data not available | |
| Isospinosin | DPPH Assay | Data not available |
Note: A lower IC50 value indicates stronger antioxidant activity.
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
Table 2: Comparison of Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | RAW 264.7 | Data not available | |
| Spinosin | RAW 264.7 | Data not available | |
| Isospinosin | RAW 264.7 | Data not available |
Note: A lower IC50 value indicates more potent anti-inflammatory activity. Data for direct comparison is limited in the reviewed literature.
Anti-cancer Activity
The cytotoxic effects of this compound and its analogues on various cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Table 3: Comparison of Anti-cancer Activity (MTT Assay)
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound | Data not available | Data not available | |
| Spinosin | Data not available | Data not available | |
| Isospinosin | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation : A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) is prepared in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation : The test compounds (this compound, Spinosin, Isospinosin) are dissolved in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.
-
Assay Procedure :
-
In a 96-well microplate, a specific volume of each sample dilution is mixed with the DPPH working solution.
-
A control containing only the solvent and DPPH solution is also prepared.
-
The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination : The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay determines the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
-
Cell Culture : RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment : The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium. A control group without LPS stimulation is also maintained.
-
Incubation : The plates are incubated for a specified period (e.g., 24 hours) to allow for NO production.
-
Griess Reagent Assay :
-
The cell culture supernatant is collected.
-
The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for a colorimetric reaction to occur.
-
-
Measurement : The absorbance of the colored product is measured at a wavelength of around 540 nm.
-
Calculation : The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is then calculated.
-
IC50 Determination : The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cells by measuring cell viability.
-
Cell Culture : The desired cancer cell line is cultured in an appropriate medium.
-
Cell Seeding : Cells are seeded into 96-well plates and allowed to attach and grow for 24 hours.
-
Treatment : The cells are treated with various concentrations of the test compounds. A vehicle control (solvent only) is also included.
-
Incubation : The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plates are incubated for a few hours (e.g., 4 hours). During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization : The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Calculation : Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
IC50 Determination : The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its analogues are mediated through the modulation of various cellular signaling pathways.
Anti-Diabetic Signaling Pathway of this compound
This compound has been shown to exert its anti-diabetic effects, at least in part, by promoting the differentiation of pancreatic progenitor cells into insulin-producing islet cells. This process involves the p38 Mitogen-Activated Protein Kinase (MAPK) and SMAD signaling pathways.
References
Safety Operating Guide
Proper Disposal Procedures for Swertisin: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. Swertisin, a flavonoid C-glycoside with diverse biological activities, requires adherence to proper disposal protocols to minimize environmental impact and maintain workplace safety.[1][2] This guide provides essential, step-by-step instructions for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is crucial to be familiar with its properties and to use appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[3]
-
Respiratory Protection: In situations where dust formation is possible, consider using a respirator.[3]
-
Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust and aerosols.[3]
This compound Properties and Classification
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is best practice to handle all chemical waste with care.[4] It is designated as Water Hazard Class 1 (Self-assessment), signifying it is slightly hazardous for water.[4] Therefore, it should not be allowed to enter ground water, water courses, or sewage systems in undiluted form or large quantities.[4]
| Property | Value |
| Molecular Formula | C₂₂H₂₂O₁₀ |
| Molecular Weight | 446.4 g/mol |
| Appearance | A solid |
| Solubility | Soluble in DMSO |
| Storage | -20°C |
| GHS Classification | Not classified as hazardous |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| Water Hazard Class | 1 (Slightly hazardous for water) |
Step-by-Step Disposal Procedures
The proper disposal method for this compound waste will depend on its form (e.g., excess solid product, solutions, contaminated materials).
1. Waste Identification and Segregation:
-
Unused or Excess this compound: Collect any unused or excess this compound powder in a clearly labeled, sealed, and appropriate waste container. Do not mix it with other waste streams unless compatibility is confirmed.[3]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and collected as solid chemical waste.[3]
-
Solutions: Liquid waste containing this compound should be collected in a designated, leak-proof container for liquid chemical waste.[3]
2. Packaging and Labeling:
-
Containers: Use containers that are compatible with the chemical properties of this compound and any solvents used. Ensure containers are in good condition and can be securely sealed.[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and a description of the contents (e.g., "Solid this compound waste," "Aqueous solution of this compound").[3]
3. Storage of Waste:
-
Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA should be located away from general laboratory traffic and incompatible materials.[3]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[3]
-
Do not dispose of this compound waste by pouring it down the drain or discarding it as regular trash.[3]
5. Management of Spills:
-
In the event of a spill, prevent the further spread of the powder.[3]
-
Carefully sweep or vacuum the spilled material into a designated waste container, avoiding the creation of dust.[3]
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.[3]
Experimental Workflow: General Chemical Waste Disposal
Caption: General workflow for the proper disposal of laboratory chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
